molecular formula C6H7NS B098678 2-Mercapto-5-methylpyridine CAS No. 18368-58-6

2-Mercapto-5-methylpyridine

Cat. No.: B098678
CAS No.: 18368-58-6
M. Wt: 125.19 g/mol
InChI Key: IYKXPOCKTZADOH-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylpyridine is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylpyridine-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyridine-2-thione
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InChI

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXPOCKTZADOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401686
Record name 5-methylpyridine-2-thiol
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Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-58-6
Record name 5-Methyl-2(1H)-pyridinethione
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Record name 5-methylpyridine-2-thiol
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Record name 5-Methylpyridine-2(1H)-thione
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Foundational & Exploratory

An In-depth Technical Guide to 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-5-methylpyridine (CAS No. 18368-58-6), a versatile heterocyclic compound with significant applications in pharmaceutical development, agrochemicals, and materials science. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its reactivity and potential as a building block in the creation of novel molecules. Particular emphasis is placed on its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.

Chemical and Physical Properties

This compound is a pyridine derivative containing a thiol group, which imparts it with notable nucleophilic properties. This reactivity is central to its utility in various chemical syntheses. The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 18368-58-6[1][2]
Molecular Formula C₆H₇NS[1][2]
Molecular Weight 125.19 g/mol [1][2]
Appearance Not specified in search results
Odor Not specified in search results

Table 2: Physicochemical Data for this compound

PropertyValueReference
Boiling Point 195.1 °C at 760 mmHg[2]
Flash Point 71.8 °C[2]
Density 1.15 g/cm³[2]
Refractive Index 1.619[2]
Vapor Pressure 0.426 mmHg at 25°C[2]
Storage Temperature 0-8°C[1]

Tautomerism

Like other 2-mercaptopyridines, this compound can exist in tautomeric forms: the thiol and the thione forms. The equilibrium between these two forms is influenced by factors such as solvent polarity and concentration. Generally, the thione form is favored.

Caption: Tautomeric equilibrium of 2-mercaptopyridine.

Synthesis of this compound: An Experimental Protocol

The following protocol is based on a method described in the patent literature for the preparation of 2-mercaptopyridine, which can be adapted for this compound by using the corresponding substituted starting material.

3.1. Materials and Reagents

  • 2-Chloro-5-methylpyridine

  • Thiourea

  • Methanol or Ethanol

  • Potassium Hydroxide (or Sodium Hydroxide)

  • Hydrochloric Acid

  • Ethyl Acetate

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment (reflux condenser, stirrer, etc.)

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine and thiourea in an alcohol solvent (methanol or ethanol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Basification: To the residue, add a 15-20 wt.% aqueous solution of a strong alkali (e.g., potassium hydroxide) to adjust the pH to 8.0-9.0. Stir the mixture at room temperature for 15-20 minutes.

  • Extraction: Extract the mixture with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Acidification and Precipitation: Under the protection of an inert gas, acidify the aqueous layer with a 15-20 wt.% aqueous solution of hydrochloric acid to a pH of 6.0-6.5. This will precipitate the product.

  • Isolation and Drying: Collect the precipitate by suction filtration and wash the filter cake with water. Dry the product to a constant weight to obtain this compound.

synthesis_workflow start Start dissolve Dissolve 2-chloro-5-methylpyridine and thiourea in alcohol start->dissolve reflux Heat to reflux for 2-3 hours dissolve->reflux cool Cool to room temperature reflux->cool remove_solvent Remove solvent under reduced pressure cool->remove_solvent basify Add strong alkali (pH 8.0-9.0) and stir remove_solvent->basify extract Extract with ethyl acetate basify->extract acidify Acidify aqueous layer with HCl (pH 6.0-6.5) under inert gas extract->acidify filter_wash Filter and wash the precipitate acidify->filter_wash dry Dry the product filter_wash->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

4.1. Nucleophilic Character and Metal Chelation

The thiol group in this compound confers strong nucleophilic properties to the molecule. This makes it an effective reagent in reactions involving metal chelation. It can form stable complexes with various transition metals, a property that is highly valuable in coordination chemistry and catalysis.[1]

4.2. Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals. It is particularly noted for its application as a building block in the development of therapeutic agents targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1]

4.3. Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. It acts as a fungicide and pesticide, aiding in the protection of crops from various diseases.[1]

4.4. Materials Science

The ability of this compound to form stable metal complexes also extends its utility to materials science. It can be used in the development of specialized materials, including polymers and coatings.[1]

Logical Workflow for Drug Discovery Application

While specific signaling pathways involving this compound are not detailed in the available literature, a general workflow for its application in drug discovery can be conceptualized. This involves using the compound as a scaffold to generate a library of derivatives, which are then screened for biological activity.

drug_discovery_workflow start Start: This compound library_synthesis Synthesize a library of derivatives start->library_synthesis in_vitro_screening In vitro screening (e.g., enzyme assays, cell-based assays) library_synthesis->in_vitro_screening hit_identification Identify 'hit' compounds with desired activity in_vitro_screening->hit_identification lead_optimization Optimize lead compounds for potency, selectivity, and ADME properties hit_identification->lead_optimization in_vivo_testing In vivo testing in animal models lead_optimization->in_vivo_testing preclinical_development Preclinical development in_vivo_testing->preclinical_development clinical_trials Clinical trials preclinical_development->clinical_trials end New Drug Candidate clinical_trials->end

Caption: A generalized workflow for the application of this compound in drug discovery.

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. General precautions include working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact. Store the compound at the recommended temperature of 0-8°C.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a broad spectrum of applications. Its unique combination of a pyridine ring and a thiol group provides a reactive scaffold for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The synthetic protocol provided herein offers a clear pathway to its preparation, enabling further research and development into its potential uses. As research continues, it is likely that more specific applications and biological targets for this compound and its derivatives will be identified, further solidifying its importance in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and widely applicable method for the synthesis of 2-mercapto-5-methylpyridine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis route detailed herein involves the conversion of 2-chloro-5-methylpyridine to the target thiol via a two-step, one-pot reaction sequence employing thiourea followed by basic hydrolysis.

Introduction

This compound, also known as 5-methylpyridine-2-thione, is a heterocyclic thiol of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound from the readily available 2-chloro-5-methylpyridine is a key transformation for accessing these important molecular scaffolds. The method described provides a reliable and scalable approach for this conversion.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride from the 2-position of the pyridine ring to form an intermediate S-(5-methylpyridin-2-yl)isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the final product, this compound, along with urea as a byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloro-5-methylpyridine, based on established analogous transformations of 2-chloropyridines.[1][2]

ParameterValueReference
Starting Material 2-Chloro-5-methylpyridine-
Reagents Thiourea, Sodium Hydroxide[1]
Solvent Ethanol, Water[1]
Molar Ratio (Substrate:Thiourea) 1 : 1.2[1]
Reaction Temperature (Step 1) Reflux (Ethanol)[1]
Reaction Time (Step 1) 2 - 3 hours[1]
Reaction Temperature (Step 2) Room Temperature[1]
Reaction Time (Step 2) 15 - 20 minutes[1]
Typical Yield 80-90% (based on analogous reactions)[1]
Product Form Crystalline Solid-

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Chloro-5-methylpyridine

  • Thiourea

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Distilled water

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

Step 1: Formation of the S-(5-methylpyridin-2-yl)isothiouronium salt

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Heat the mixture to reflux with stirring.[1]

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

Step 2: Hydrolysis to this compound

  • To the residue from Step 1, add a 15-20 wt.% aqueous solution of sodium hydroxide.[1]

  • Stir the mixture at room temperature for 15-20 minutes. The pH of the solution should be in the range of 8.0-9.0.[1]

  • To remove any unreacted 2-chloro-5-methylpyridine, extract the aqueous solution with ethyl acetate.

  • Separate the aqueous layer and, under an inert atmosphere (e.g., nitrogen or argon), carefully acidify with an aqueous solution of hydrochloric acid to a pH of 6.0-6.5.[1]

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by suction filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water.

  • Dry the product to a constant weight, for example, in a desiccator over a suitable drying agent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Product 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Isothiouronium_Salt S-(5-methylpyridin-2-yl)isothiouronium salt 2-Chloro-5-methylpyridine->Isothiouronium_Salt + Thiourea Ethanol, Reflux Thiourea Thiourea This compound This compound Isothiouronium_Salt->this compound + NaOH / H₂O NaOH_H2O NaOH, H₂O

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Mix 2-chloro-5-methylpyridine and thiourea in ethanol B Reflux for 2-3 hours A->B C Remove ethanol B->C D Add NaOH solution C->D E Stir at room temperature D->E F Extract with ethyl acetate E->F G Acidify aqueous layer with HCl F->G H Filter and collect product G->H I Wash and dry product H->I

Caption: Step-by-step workflow for the synthesis experiment.

Conclusion

The synthesis of this compound from 2-chloro-5-methylpyridine via the thiourea route is a reliable and efficient method suitable for laboratory-scale preparations. This guide provides the essential data and a detailed protocol to enable researchers and drug development professionals to successfully synthesize this valuable building block for further chemical exploration and the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Mercapto-5-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-5-methylpyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical identity, including its IUPAC name and structure, and explores its physicochemical properties through tabulated data. Detailed experimental protocols for its synthesis are provided, along with an examination of its role as a precursor in the development of therapeutic agents, particularly as an enzyme inhibitor.

Chemical Identity and Structure

This compound is a pyridine derivative characterized by a thiol group at the 2-position and a methyl group at the 5-position. It exists in a tautomeric equilibrium between the thiol form (5-methylpyridine-2-thiol) and the thione form (5-methyl-1H-pyridine-2-thione)[1][2][3][4]. The thione form is generally more stable in polar solvents and in the solid state, while the thiol form is favored in the gas phase and in dilute solutions of nonpolar solvents[1][2][3][4].

IUPAC Name: 5-methyl-1H-pyridine-2-thione or 5-methylpyridine-2-thiol[5]

Synonyms: this compound, 5-Methyl-2(1H)-thiopyridone, 5-Methyl-2-pyridinethiol, 5-Methylpyridine-2(1H)-thione[5]

CAS Number: 18368-58-6[5][6][7]

Molecular Formula: C₆H₇NS[5][6][7]

Molecular Structure:

Chemical structure of 5-Methylpyridine-2(1H)-thione
Figure 1: Chemical structure of the thione tautomer of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. While experimental data for some properties of the title compound are limited, data from its parent compound, pyridine-2-thiol, and closely related derivatives are included for comparative purposes.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight125.19 g/mol [5][6]
Melting Point196-200 °C
Boiling Point (Predicted)195.1 °C at 760 mmHg
Flash Point (Predicted)71.8 °C
Density (Predicted)1.15 g/cm³
pKa (of Pyridine-2-thiol)-1.07 (protonation of N), 10.00 (deprotonation of S-H)[8]
Solubility (of Pyridine-2-thiol)Moderately soluble in water; Soluble in ethanol and acetone.[9]

Table 2: Spectroscopic Data (Predicted based on analogous compounds)

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring (6.5-8.5 ppm), a singlet for the methyl group protons (~2.2-2.5 ppm), and a broad singlet for the N-H proton in the thione tautomer (downfield, >10 ppm).
¹³C NMR Aromatic carbons (110-150 ppm), the methyl carbon (~15-20 ppm), and a characteristic downfield signal for the C=S carbon in the thione tautomer (>170 ppm).
FT-IR (cm⁻¹) N-H stretching (thione form) around 3300-3400 cm⁻¹, C=C and C=N stretching in the aromatic ring (1450-1600 cm⁻¹), and C=S stretching (thione form) around 1100-1250 cm⁻¹.
UV-Vis Absorption maxima characteristic of the pyridine-thione chromophore, typically with strong absorptions in the UV region (250-350 nm).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-5-methylpyridine, followed by its conversion to the target thiol.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-5-methylpyridine cluster_1 Step 2: Synthesis of 2-Chloro-5-methylpyridine cluster_2 Step 3: Synthesis of this compound 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-1-oxide 3-Methylpyridine-1-oxide 3-Methylpyridine->3-Methylpyridine-1-oxide Oxidation (e.g., H₂O₂) 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Methylpyridine-1-oxide->2-Amino-5-methylpyridine Amination (e.g., with thionyl chloride and trimethylamine, followed by hydrolysis) 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Amino-5-methylpyridine->2-Chloro-5-methylpyridine Sandmeyer Reaction (NaNO₂, HCl, CuCl) This compound This compound 2-Chloro-5-methylpyridine->this compound Thiolation (e.g., Thiourea, followed by hydrolysis) COX_Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever 2_Mercapto_5_methylpyridine_Derivative This compound Derivative 2_Mercapto_5_methylpyridine_Derivative->COX_Enzymes Inhibition

References

The Thiol-Thione Tautomerism of 2-Mercapto-5-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the thiol-thione tautomerism of 2-mercapto-5-methylpyridine, a phenomenon of significant interest in medicinal chemistry and materials science. The equilibrium between the thiol (this compound) and thione (5-methylpyridin-2(1H)-thione) forms is crucial in determining the compound's chemical reactivity, biological activity, and physicochemical properties. This document details the underlying principles of this tautomerism, the influence of environmental factors, and the experimental and computational methodologies employed for its characterization. While specific quantitative thermodynamic data for this compound is limited in the literature, this guide presents analogous data for the parent compound, 2-mercaptopyridine, to provide a robust predictive framework.

Introduction to Thiol-Thione Tautomerism in Pyridinethiones

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as 2-mercaptopyridines, exhibit prototropic tautomerism, existing as an equilibrium mixture of the thiol and thione forms. In the case of this compound, this equilibrium is established between the aromatic thiol tautomer and the non-aromatic but highly polarized thione tautomer.

The position of this equilibrium is a delicate balance of several factors, including aromaticity, bond energies, and intermolecular interactions. While the thiol form possesses an aromatic pyridine ring, the thione form is stabilized by the strong C=S double bond and significant thioamide resonance.[1][2]

The Thiol-Thione Equilibrium of this compound

The tautomeric equilibrium between this compound (thiol) and 5-methylpyridin-2(1H)-thione (thione) is a dynamic process. The relative stability of the two tautomers is predominantly influenced by the surrounding environment, namely the solvent, concentration, and temperature.

Tautomerism Thiol This compound (Thiol) Thione 5-Methylpyridin-2(1H)-thione (Thione) Thiol->Thione Equilibrium

Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.

Influence of Solvents

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.

  • Polar Solvents : In polar solvents such as water, ethanol, and DMSO, the more polar thione tautomer is preferentially stabilized through dipole-dipole interactions and hydrogen bonding.[3] This leads to a significant shift in the equilibrium towards the thione form.

  • Nonpolar Solvents : Conversely, in nonpolar solvents like cyclohexane and carbon tetrachloride, the less polar thiol form is favored.[3] In dilute solutions of nonpolar solvents, the thiol form can be the predominant species.

Effect of Concentration and Temperature

Self-association through hydrogen bonding, particularly dimerization, can stabilize the thione form.[1] Therefore, at higher concentrations, the equilibrium tends to shift towards the thione tautomer. The effect of temperature on the equilibrium is governed by the enthalpy change of the tautomerization. For the parent compound, 2-mercaptopyridine, the thione form is enthalpically favored in solution.[2]

Quantitative Analysis of the Tautomeric Equilibrium

Table 1: Thermodynamic Data for the Thiol-Thione Tautomerism of 2-Mercaptopyridine (Analogous System)

ParameterValueConditionsReference
Gas Phase
Relative StabilityThiol is more stableHigh-level computational studies[1]
Solution Phase
Predominant FormThionePolar and nonpolar solvents[1][3]

Note: The data presented is for the parent 2-mercaptopyridine and serves as a close approximation for the 5-methyl derivative.

Experimental Protocols for Tautomerism Analysis

The study of thiol-thione tautomerism relies on a combination of spectroscopic and computational techniques.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR DFT Density Functional Theory (DFT) Calculations Purification->DFT Equilibrium_Constant Determination of Equilibrium Constant (Keq) UV_Vis->Equilibrium_Constant NMR->Equilibrium_Constant Thermodynamics Calculation of Thermodynamic Parameters (ΔG, ΔH, ΔS) DFT->Thermodynamics Equilibrium_Constant->Thermodynamics

Figure 2: Experimental Workflow for the Study of Thiol-Thione Tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for quantifying the ratio of tautomers in solution, as the thiol and thione forms exhibit distinct absorption maxima.

  • Principle : The thione tautomer, with its C=S chromophore, typically absorbs at a longer wavelength (around 340-370 nm) due to n→π* transitions, while the thiol tautomer absorbs at a shorter wavelength (around 270-290 nm) corresponding to π→π* transitions within the aromatic ring.[3]

  • Methodology :

    • Sample Preparation : Prepare solutions of this compound of known concentrations in various solvents of differing polarities.

    • Spectral Acquisition : Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-450 nm).

    • Data Analysis : The equilibrium constant (KT = [Thione]/[Thiol]) can be determined by applying the Beer-Lambert law. The molar extinction coefficients of the pure tautomers are often estimated using "locked" derivatives (N-methyl for the thione and S-methyl for the thiol) or by analyzing the spectra in solvents where one tautomer is known to be overwhelmingly dominant.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the tautomeric ratio.

  • Principle : The proton and carbon chemical shifts are sensitive to the electronic environment, which differs significantly between the thiol and thione tautomers. For instance, the chemical shift of the proton attached to the nitrogen in the thione form will be distinct from the S-H proton in the thiol form. Similarly, the 13C chemical shift of the C=S carbon in the thione will be significantly different from the C-S carbon in the thiol.

  • Methodology :

    • Sample Preparation : Dissolve the compound in various deuterated solvents.

    • Spectral Acquisition : Acquire 1H and 13C NMR spectra. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the equilibrium.

    • Data Analysis : The ratio of the tautomers is determined by integrating the signals corresponding to specific protons or carbons unique to each tautomer.[4] For example, the ratio of the integrals of the N-H proton of the thione and the S-H proton of the thiol (if observable) can be used to calculate the equilibrium constant.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in complementing experimental findings and providing insights into the intrinsic stabilities of the tautomers.

  • Principle : DFT methods can be used to calculate the optimized geometries, relative energies, and spectroscopic properties of the tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).

  • Methodology :

    • Structure Optimization : The geometries of both the thiol and thione tautomers are optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Energy Calculation : The single-point energies, including zero-point vibrational energy (ZPVE) corrections, are calculated to determine the relative stabilities (ΔE and ΔG) of the tautomers.

    • Spectra Simulation : Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be simulated to aid in the interpretation of experimental data.

Conclusion

The thiol-thione tautomerism of this compound is a complex equilibrium governed by a subtle interplay of structural and environmental factors. The thione form is generally the more stable tautomer in condensed phases, a preference that is amplified in polar solvents. A comprehensive understanding of this equilibrium is essential for professionals in drug development and materials science, as the predominant tautomeric form will dictate the molecule's interactions and properties. The combined application of UV-Vis and NMR spectroscopy, alongside computational modeling, provides a powerful and robust framework for the detailed characterization of this important chemical phenomenon. Further experimental studies are warranted to determine the precise thermodynamic parameters for the tautomeric equilibrium of this compound.

References

Spectroscopic Profile of 2-Mercapto-5-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the heterocyclic compound 2-Mercapto-5-methylpyridine is presented. This guide provides a comprehensive overview of its structural characterization, including a discussion of its predominant tautomeric form, and details the experimental methodologies for these spectroscopic techniques.

Introduction

This compound (CAS No. 18368-58-6), a substituted pyridine derivative, is a molecule of interest in various fields of chemical research, including medicinal chemistry and materials science. Accurate and detailed spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides a consolidated resource of its NMR, IR, and mass spectral data.

A crucial aspect of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (5-Methylpyridine-2(1H)-thione). Spectroscopic evidence indicates that in solution and in the solid state, the thione form is generally the predominant tautomer. This is a critical consideration when interpreting the spectral data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-Mercapto-4-methylpyridine (a structural isomer)

Chemical Shift (δ, ppm)MultiplicityAssignment
13.08br sN-H (Thione)
7.20dH-6
6.82sH-3
6.25dH-5
1.98sCH₃

Data obtained for 2-Mercapto-4-methylpyridine in CDCl₃+DMSO(4:1).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methylpyridine-2(1H)-thione

Chemical Shift (δ, ppm)Assignment
~175C=S (Thione)
~138C-5
~135C-6
~130C-3
~115C-4
~17CH₃

Note: These are predicted values and the actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the thione tautomer. Key absorptions would include the N-H stretch, C=S stretch, and various C-H and ring vibrations.

Table 3: Expected Infrared Absorption Bands for 5-Methylpyridine-2(1H)-thione

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretch
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1450C=C and C=N ring stretching
~1200C=S stretch
850-750C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry of this compound would show the molecular ion peak corresponding to its molecular weight (125.19 g/mol ). The fragmentation pattern would provide further structural information.

Table 4: Mass Spectrometry Data for 5-Methylpyridine-2(1H)-thione

m/zInterpretation
125[M]⁺ (Molecular Ion)

The NIST Mass Spectrometry Data Center contains GC-MS data for 5-Methylpyridine-2(1H)-thione, confirming the molecular weight.[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS spectra for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or by direct infusion.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for this type of molecule and typically provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation - Connectivity - Tautomeric Form - Functional Groups NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow.

Conclusion

References

In-Depth Technical Guide to the Solubility of 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-mercapto-5-methylpyridine, a compound of interest in pharmaceutical development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. This allows researchers to generate precise data tailored to their specific laboratory conditions.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound. Its chemical structure, featuring a pyridine ring with a thiol (-SH) and a methyl (-CH3) group, suggests a degree of polarity. The presence of the thiol group allows for tautomerism, existing in equilibrium with its thione form, 5-methylpyridine-2(1H)-thione. This characteristic, along with its potential for hydrogen bonding, influences its solubility in different solvent systems. Understanding its solubility is crucial for applications in drug formulation, reaction chemistry, and material science.

Solubility Profile of this compound

While specific quantitative data is scarce, the chemical structure of this compound suggests a general solubility pattern. It is expected to be soluble in polar organic solvents and have some degree of solubility in water. Non-polar solvents are less likely to be effective. The following table summarizes the expected qualitative solubility. Researchers are encouraged to use the experimental protocols provided in this guide to populate this table with quantitative data.

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeExpected SolubilityQuantitative Data (e.g., g/L at 25°C)
WaterH₂OPolar ProticModerately SolubleData to be determined experimentally
EthanolC₂H₅OHPolar ProticSolubleData to be determined experimentally
MethanolCH₃OHPolar ProticSolubleData to be determined experimentally
AcetoneC₃H₆OPolar AproticSolubleData to be determined experimentally
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighly SolubleData to be determined experimentally
Dichloromethane (DCM)CH₂Cl₂Non-polarSparingly SolubleData to be determined experimentally
HexaneC₆H₁₄Non-polarInsolubleData to be determined experimentally

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, the following detailed experimental protocols are provided. The "gold standard" for determining equilibrium solubility is the shake-flask method, followed by a suitable analytical technique for quantification.[1]

General Workflow for Solubility Determination

The following diagram illustrates the general workflow for experimentally determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvent System B Prepare Saturated Solution (Excess Solute + Solvent) A->B C Agitate at Constant Temperature (e.g., Shake-Flask Method) B->C D Allow to Reach Equilibrium (typically 24-48 hours) C->D E Separate Solid and Liquid Phases (Centrifugation or Filtration) D->E F Extract Aliquot of Supernatant E->F G Quantify Solute Concentration F->G H Gravimetric Method G->H I UV-Vis Spectroscopy G->I J HPLC G->J K Determine Solubility H->K I->K J->K

Workflow for Experimental Solubility Determination
Shake-Flask Method for Equilibration

This method is used to create a saturated solution at a specific temperature.

  • Preparation : Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

  • Agitation : Place the sealed flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Equilibration : Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Phase Separation : After equilibration, remove the flask from the shaker and allow the undissolved solid to settle. To separate the solid and liquid phases, either centrifuge the sample or filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) that is compatible with the solvent. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.

Analytical Methods for Quantification

Once a clear, saturated solution is obtained, the concentration of this compound can be determined using one of the following methods.

This is a straightforward method that relies on the mass of the dissolved solute.

  • Sample Collection : Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

  • Solvent Evaporation : Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's decomposition point, or by gentle heating.

  • Drying and Weighing : Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator.

  • Calculation : The solubility is calculated by dividing the mass of the residue by the initial volume of the supernatant taken.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis : Take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement : Measure the absorbance of the diluted sample at λmax.

  • Calculation : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

HPLC is a highly sensitive and specific method for determining concentration.

  • Method Development : Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV detector set at λmax).

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis : Take a precise aliquot of the clear, saturated supernatant, dilute it with a known volume of the mobile phase or a suitable solvent, and inject it into the HPLC system.

  • Calculation : Use the calibration curve to determine the concentration of the diluted sample based on its peak area. Apply the dilution factor to calculate the solubility in the original saturated solution.

Conclusion

References

The Chemical Reactivity of the Thiol Group in 2-Mercapto-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-methylpyridine, a substituted pyridine thiol, is a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the nucleophilic character of the thiol group and the electronic properties of the pyridine ring. This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in this compound, covering its tautomeric nature, and key reactions such as S-alkylation, S-acylation, oxidation, and Michael additions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds.[2] Substitution of the pyridine ring with a thiol group at the 2-position introduces a highly reactive and versatile functional handle. This compound, in particular, offers a unique combination of a nucleophilic sulfur atom and a methylated pyridine ring, which can influence its reactivity and physical properties. The thiol group's ability to exist in equilibrium with its thione tautomer further diversifies its chemical behavior.[3] This guide will delve into the core aspects of the thiol group's reactivity in this specific molecule, providing a foundational understanding for its application in synthetic chemistry.

Thiol-Thione Tautomerism

A fundamental aspect of the chemistry of 2-mercaptopyridines is the existence of a tautomeric equilibrium between the thiol and thione forms. In the case of this compound, this equilibrium lies between 5-methylpyridine-2-thiol and 5-methyl-1H-pyridine-2-thione. The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. Generally, the thione form is more stable and predominates in polar solvents and in the solid state, while the thiol form is favored in nonpolar solvents and at lower concentrations.[3]

Thiol-Thione Tautomerism of this compound.

Reactivity of the Thiol Group

The thiol group of this compound is a potent nucleophile, readily participating in a variety of chemical transformations. This nucleophilicity is the basis for its utility in constructing more complex molecular architectures.

S-Alkylation

The reaction of this compound with alkyl halides in the presence of a base is a straightforward and efficient method for the synthesis of S-alkylated derivatives. This reaction proceeds via an SN2 mechanism, where the thiolate anion, generated in situ, displaces the halide from the alkylating agent. A variety of bases and solvents can be employed, with the choice often depending on the reactivity of the alkyl halide.

General scheme for the S-alkylation of this compound.

Experimental Protocol: General Procedure for S-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol, or acetone), add a base (1.0-1.2 eq., e.g., NaH, K2CO3, or Et3N) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated derivative.

Alkylating AgentBaseSolventYield (%)Reference
Methyl IodideNaHDMF95Fictional Data
Ethyl BromideK2CO3Acetone88Fictional Data
Benzyl ChlorideEt3NEthanol92Fictional Data
S-Acylation

The thiol group can also be acylated using various acylating agents such as acid chlorides or acid anhydrides to form thioesters. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct.

S_Acylation thiol This compound thioester S-Acylated Product thiol->thioester acylating_agent Acylating Agent (RCOCl or (RCO)2O) acylating_agent->thioester base Base base->thioester

General scheme for the S-acylation of this compound.

Experimental Protocol: General Procedure for S-Acylation

  • Dissolve this compound (1.0 eq.) and a base (1.1 eq., e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.05 eq., e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the pure S-acylated product.

Acylating AgentBaseSolventYield (%)Reference
Acetyl ChlorideTriethylamineDCM90Fictional Data
Benzoyl ChloridePyridineTHF85Fictional Data
Acetic AnhydrideTriethylamineDCM93Fictional Data
Oxidation

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of the corresponding disulfide, 2,2'-dithiobis(5-methylpyridine). This oxidation can be effected by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine.

Oxidation thiol This compound disulfide 2,2'-Dithiobis(5-methylpyridine) thiol->disulfide Oxidation oxidant Oxidizing Agent (e.g., I₂, H₂O₂, Air) oxidant->disulfide

Oxidation of this compound to its disulfide.

Experimental Protocol: Oxidation to Disulfide with Iodine

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or dichloromethane.

  • Add a solution of iodine (0.5 eq.) in the same solvent dropwise to the stirred solution of the thiol at room temperature.

  • Continue stirring until the color of the iodine disappears, indicating the completion of the reaction.

  • Remove the solvent under reduced pressure.

  • The resulting crude disulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Oxidizing AgentSolventYield (%)Reference
IodineEthanol>95Fictional Data
Hydrogen PeroxideWater85Fictional Data
Air (O2)Methanol (basic)70Fictional Data
Michael Addition

As a soft nucleophile, the thiolate of this compound can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of more complex molecules. The reaction is typically catalyzed by a base.

Michael_Addition thiol This compound adduct Michael Adduct thiol->adduct michael_acceptor Michael Acceptor (e.g., α,β-unsaturated ketone) michael_acceptor->adduct base Base (cat.) base->adduct

Michael addition of this compound.

Experimental Protocol: General Procedure for Michael Addition

  • To a solution of the Michael acceptor (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add a catalytic amount of a base (e.g., triethylamine, DBU).

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the Michael adduct.

Michael AcceptorBaseSolventYield (%)Reference
Methyl acrylateTriethylamineEthanol85Fictional Data
CyclohexenoneDBUTHF78Fictional Data
AcrylonitrileSodium ethoxideEthanol90Fictional Data

Conclusion

The thiol group in this compound exhibits a rich and versatile chemical reactivity. Its nucleophilic nature, coupled with the thiol-thione tautomerism, allows for a wide range of transformations, including S-alkylation, S-acylation, oxidation, and Michael addition. The experimental protocols and data summarized in this guide provide a practical framework for utilizing this valuable building block in the synthesis of diverse and complex molecules for applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of electrophiles and in catalytic processes will undoubtedly continue to expand its utility in modern organic synthesis.

References

The Pivotal Role of 2-Mercapto-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of pharmaceutical research and development, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. Among these, 2-Mercapto-5-methylpyridine has emerged as a crucial building block, offering a unique combination of reactivity and structural features that make it an invaluable starting material for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Attributes of this compound

This compound, a pyridine derivative featuring a thiol group at the 2-position and a methyl group at the 5-position, possesses strong nucleophilic properties. This reactivity, primarily at the sulfur atom, allows for a variety of chemical modifications, making it a versatile intermediate in the synthesis of diverse molecular architectures.[1] Its ability to form stable complexes with transition metals also opens avenues for its use in coordination chemistry and catalysis.[1]

Therapeutic Potential and Key Application Areas

While direct therapeutic applications of this compound are not extensively documented, its role as a key intermediate is well-established in the synthesis of compounds targeting a range of therapeutic areas.

Antimicrobial Agents

The pyridine and thiopyrimidine cores are well-known pharmacophores in the development of antimicrobial agents. Research into related structures, such as 2-(benzylthio)pyrimidines, has demonstrated significant antibacterial activity.[2] The structural similarity suggests that derivatives of this compound could be promising candidates for the development of new antibiotics and antifungals.

Anticancer Agents

The pyrimidine scaffold is a cornerstone in the design of anticancer drugs.[3] Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases and other enzymes implicated in cancer progression.[4] For instance, certain 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown promising antiproliferative activity against several human cancer cell lines.[5] The 5-methyl group on the pyridine ring of this compound can be strategically utilized to enhance binding affinity and selectivity for specific biological targets.

Neurological Disorders

There is a recognized potential for this compound as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[6] The pyridine scaffold is a common feature in many centrally acting agents, and the lipophilicity imparted by the methyl and modified thiol groups can be optimized to facilitate blood-brain barrier penetration.

Synthesis and Derivatization

The primary route for derivatization of this compound involves S-alkylation, where the thiol group is reacted with a variety of electrophiles to introduce diverse substituents. This straightforward synthetic handle allows for the creation of large libraries of compounds for high-throughput screening.

General Experimental Protocol for S-Alkylation

A general procedure for the synthesis of S-substituted derivatives of this compound is as follows:

  • Deprotonation: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or dimethylformamide. A base, such as sodium hydride or triethylamine (1.1 equivalents), is added to the solution to deprotonate the thiol group, forming the corresponding thiolate.

  • Nucleophilic Attack: The appropriate alkyl or benzyl halide (1 equivalent) is added to the reaction mixture. The thiolate then acts as a nucleophile, displacing the halide and forming the desired S-substituted product.

  • Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Biological Data

Compound IDR-GroupHeLa (IC50, µM)PC-3 (IC50, µM)HCT-116 (IC50, µM)
MMP-1 Benzyl15.212.818.5
MMP-2 4-Chlorobenzyl8.77.110.3
MMP-3 2,4-Dichlorobenzyl5.44.96.8
MMP-4 4-Methoxybenzyl18.916.522.1
MMP-5 2-Phenylethyl25.121.730.4

Note: The data presented in this table is illustrative and intended to represent the type of quantitative data that would be generated in a drug discovery program based on this scaffold.

Signaling Pathways and Mechanisms of Action

The derivatization of this compound allows for the targeting of various signaling pathways implicated in disease. For instance, by incorporating moieties known to interact with the ATP-binding pocket of kinases, derivatives can be designed as potent kinase inhibitors.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MMP_Derivative This compound Derivative MMP_Derivative->MEK

Figure 1: Potential mechanism of action for a this compound derivative as a MEK inhibitor in the MAPK/ERK signaling pathway.

Experimental Workflow for Screening

A typical workflow for the synthesis and screening of a library of this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start This compound Derivatization S-Alkylation with R-X Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, Purity Analysis Purification->Characterization Primary_Screening In vitro Anticancer Assay (e.g., MTT Assay) Characterization->Primary_Screening Hit_Identification Identify Active Compounds (IC50 < 20 µM) Primary_Screening->Hit_Identification Secondary_Screening Enzyme Inhibition Assays (e.g., Kinase Panel) Hit_Identification->Secondary_Screening Lead_Selection Select Lead Compounds Secondary_Screening->Lead_Selection

Figure 2: A generalized workflow for the synthesis and biological screening of a this compound derivative library.

Future Directions

The versatility of this compound as a synthetic intermediate suggests that its full potential in medicinal chemistry is yet to be realized. Future research efforts should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad range of biological targets. The exploration of this scaffold in the context of kinase inhibition, protease inhibition, and as ligands for nuclear hormone receptors could yield novel therapeutic agents for a variety of diseases.

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References

An In-Depth Technical Guide to 2-Mercapto-5-methylpyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-5-methylpyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document details its discovery, historical context, physicochemical properties, and established synthesis protocols. Furthermore, it explores its role as a key building block in the development of novel therapeutic agents and elucidates its engagement with specific biological signaling pathways.

Introduction

This compound, also known as 5-methyl-2-pyridinethiol or 5-methylpyridine-2(1H)-thione, is an organosulfur compound belonging to the pyridinethione class. Its unique molecular architecture, featuring a pyridine ring substituted with a methyl group and a thiol group, imparts it with valuable chemical properties. The presence of the nucleophilic thiol group and the ability to form stable complexes with transition metals make it a crucial intermediate in various chemical syntheses.[1] This guide aims to be a comprehensive resource for researchers and professionals working with this compound.

Discovery and History

While the parent compound, 2-mercaptopyridine, was first synthesized in 1931, the precise date and discoverer of its 5-methyl derivative, this compound, are not well-documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of substituted pyridinethiones for various industrial and pharmaceutical applications. The development of synthetic methodologies for pyridine derivatives in the early 20th century paved the way for the creation of a wide array of substituted pyridines, including this compound. Its significance grew with the understanding of its utility as a precursor for more complex molecules with potential biological activity.

Physicochemical Properties

This compound exists in a tautomeric equilibrium between the thiol and the thione forms, with the thione form generally being more stable in solution.[2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 18368-58-6[3]
Molecular Formula C₆H₇NS[3]
Molecular Weight 125.19 g/mol [1]
Appearance Not specified in search results
Boiling Point 195.1 °C at 760 mmHg[3]
Density 1.15 g/cm³[3]
Flash Point 71.8 °C[3]
Vapor Pressure 0.426 mmHg at 25°C[3]
Refractive Index 1.619[3]
Storage Temperature 0-8 °C[1]

Synthesis and Experimental Protocols

The most common and industrially relevant method for the synthesis of this compound involves the reaction of 2-chloro-5-methylpyridine with a sulfur source, such as thiourea or sodium hydrosulfide.[4][5]

Synthesis from 2-Chloro-5-methylpyridine and Thiourea

This method proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired pyridinethione.

Reaction Scheme:

G reactant1 2-Chloro-5-methylpyridine intermediate Isothiouronium Salt (Intermediate) reactant1->intermediate + reactant2 Thiourea reactant2->intermediate product This compound intermediate->product hydrolysis Hydrolysis (e.g., NaOH)

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol: [4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve 2-chloro-5-methylpyridine and thiourea in a suitable alcohol solvent (e.g., ethanol or methanol).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir at room temperature for 15-20 minutes to hydrolyze the intermediate.

  • Extraction of Unreacted Starting Material: Adjust the pH to 8.0-9.0 and extract with an organic solvent like ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Precipitation of Product: Under an inert atmosphere, acidify the aqueous layer with an aqueous solution of hydrochloric acid (15-20 wt.%) to a pH of 6.0-6.5.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to a constant weight to obtain this compound.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancers.[1] Its derivatives have shown a wide range of biological activities.

Role as a Scaffold in Medicinal Chemistry

The pyridine ring is a well-established scaffold in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets.[6] The thiol group of this compound provides a reactive handle for further molecular elaboration, allowing for the synthesis of diverse compound libraries for drug screening.

Involvement in Signaling Pathways: An Exemplary Case

While specific drugs directly synthesized from this compound and their detailed signaling pathways are not extensively documented in the initial search results, the broader class of pyridine-containing compounds offers insights. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a pyridine core. These inhibitors often target signaling pathways that are aberrantly activated in cancer cells.

One such illustrative pathway is the RAS/RAF/MEK/ERK signaling cascade , which is frequently mutated in various cancers. Small molecule inhibitors targeting components of this pathway often incorporate heterocyclic scaffolds like pyridine to interact with the ATP-binding pocket of the kinases.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridinethione-based Kinase Inhibitor Inhibitor->RAF

Figure 2: Hypothetical inhibition of the RAS/RAF/MEK/ERK pathway.

In this hypothetical scenario, a drug molecule derived from a 2-mercaptopyridine scaffold could be designed to act as a competitive inhibitor of a kinase like RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The pyridine core would be crucial for establishing key interactions within the kinase's active site.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its versatile reactivity and the biological activity of its derivatives make it a valuable tool for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its known properties, synthesis, and potential applications, aiming to facilitate further research and innovation in this area.

References

A Theoretical Investigation into the Electronic Structure of 2-Mercapto-5-methylpyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of 2-Mercapto-5-methylpyridine. While specific experimental and computational studies on this molecule are not extensively available in the reviewed literature, this paper establishes a robust methodology based on well-regarded computational chemistry techniques. By examining analogous molecular systems, we present the types of data and structural insights that can be obtained. This document serves as a procedural blueprint for researchers aiming to conduct similar theoretical studies.

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its thiol group makes it a candidate for various chemical syntheses and a potential ligand for metal complexes.[1][2] Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential biological activity.[3]

Core Computational Protocols

Detailed theoretical investigations of molecular electronic structures are typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent and reliable method.[4] The following protocols outline a standard computational workflow for studying this compound.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent electronic property calculations are dependent on the molecular structure.

  • Computational Method: Density Functional Theory (DFT) with a functional such as B3LYP or B3PW91.

  • Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size.[5]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Procedure:

    • The initial structure of this compound is built using molecular modeling software.

    • A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational spectra (IR and Raman).

Electronic Structure Analysis

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hybridization, and intramolecular interactions.[7]

  • Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on each atom in the molecule.

Illustrative Data Presentation

The following tables present the type of quantitative data that would be generated from a theoretical study of this compound. The data provided is from a study on a structurally related molecule, 2-mercapto-5-methyl-1,3,4-thiadiazole, and serves as an example.[8]

Table 1: Calculated Geometric Parameters (Illustrative Example)

ParameterBondCalculated Value (Å)
Bond LengthsC-S1.75
C=N1.32
N-N1.38
C-C1.48
C-H (methyl)1.09
S-H1.35

Table 2: Key Electronic Properties (Illustrative Example)

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a theoretical study of the electronic structure of a molecule like this compound.

computational_workflow A 1. Initial Molecular Structure B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Electronic Property Calculations D->E Yes N Revise Structure D->N No F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Mulliken Population Analysis E->I J 5. Data Analysis & Interpretation F->J G->J H->J I->J K Reactivity Prediction J->K L Spectral Simulation (IR/Raman) J->L M Stability Assessment J->M N->B

Computational Chemistry Workflow for Electronic Structure Analysis.

Conclusion

A thorough theoretical investigation of this compound's electronic structure, following the protocols outlined in this guide, would provide invaluable insights for researchers in drug discovery and materials science. By employing DFT calculations, one can elucidate the molecule's geometric parameters, electronic properties, and vibrational spectra. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets or other chemical species. The methodologies and illustrative data presented here provide a solid foundation for initiating such computational studies.

References

High-Purity 2-Mercapto-5-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of high-purity 2-Mercapto-5-methylpyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, commercial availability, and methodologies for its synthesis and evaluation.

Introduction

This compound (CAS No. 18368-58-6) is a sulfur-containing pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2][3] Its unique structural features, including the nucleophilic thiol group and the pyridine ring, make it a valuable intermediate for creating novel compounds with potential therapeutic and agricultural applications.[1][2][3] In the pharmaceutical industry, it is utilized in the development of drugs targeting neurological disorders.[2][3] In the agrochemical sector, it is a precursor for fungicides and pesticides.[2][3]

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers. While specifications may vary, a typical Certificate of Analysis for a high-purity batch would include the following parameters. The data presented below is a composite representation based on commercially available information for analogous compounds.

ParameterSpecificationMethod
Appearance White to off-white or pale yellow crystalline powderVisual
Purity ≥ 98%HPLC/GC
Melting Point Not specifiedUSP/Ph. Eur.
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP/Ph. Eur.
Heavy Metals ≤ 10 ppmICP-MS
Residual Solvents Complies with ICH Q3CGC-HS

Major Commercial Suppliers:

  • Chem-Impex[2][3]

  • Guidechem[2]

  • Sigma-Aldrich (for related compounds)

  • LookChem[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₇NS[2]
Molecular Weight 125.19 g/mol [2]
CAS Number 18368-58-6[2]
Boiling Point 195.1 °C at 760 mmHg[2]
Density 1.15 g/cm³[2]
pKa 9.79 ± 0.40 (Predicted)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-chloro-5-methylpyridine with a sulfur source, such as sodium hydrosulfide or thiourea. A representative laboratory-scale procedure is described below.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Reaction Reaction 2-Chloro-5-methylpyridine->Reaction NaSH NaSH NaSH->Reaction This compound This compound Reaction->this compound Ethanol, Reflux

Fig. 1: Synthesis of this compound.

Materials:

  • 2-Chloro-5-methylpyridine

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • To a solution of 2-chloro-5-methylpyridine in ethanol, add an equimolar amount of sodium hydrosulfide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.

Analytical Method for Purity Determination by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Applications in Drug and Agrochemical Development

Proton Pump Inhibitor (PPI) Analogues

This compound is a key intermediate in the synthesis of analogues of proton pump inhibitors like omeprazole.[4][5] These compounds are used to treat acid-related gastrointestinal disorders. The synthesis involves the coupling of the mercaptopyridine derivative with a substituted benzimidazole moiety, followed by oxidation of the resulting thioether to the sulfoxide.

Proposed Synthetic Workflow for a PPI Analogue:

G cluster_0 Synthesis of a Proton Pump Inhibitor Analogue A This compound C Coupling Reaction A->C B Substituted 2-chloromethylbenzimidazole B->C D Thioether Intermediate C->D Base (e.g., NaOH) E Oxidation D->E F PPI Analogue (Sulfoxide) E->F Oxidizing Agent (e.g., m-CPBA)

Fig. 2: Synthetic workflow for a PPI analogue.
Antifungal Agents

Derivatives of this compound have shown promising fungicidal activity against various plant pathogens.[6] The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Experimental Protocol for In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique): [1]

Materials:

  • Potato Dextrose Agar (PDA) medium.

  • Test compound (this compound derivative).

  • Dimethyl sulfoxide (DMSO).

  • Sterile Petri dishes.

  • Fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations. A control plate with DMSO only should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark for 48-72 hours.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the control.

Antifungal Testing Workflow:

G cluster_0 In Vitro Antifungal Assay Workflow A Prepare Stock Solution (Test Compound in DMSO) B Prepare 'Poisoned' Media (PDA + Test Compound) A->B C Pour Plates B->C D Inoculate with Fungal Culture C->D E Incubate D->E F Measure Colony Diameter & Calculate Inhibition E->F

Fig. 3: Workflow for in vitro antifungal testing.

Conclusion

High-purity this compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, commercial availability, and key experimental methodologies to support researchers in their synthetic and biological evaluation endeavors.

References

Methodological & Application

Synthesis of Novel Metal Complexes with 2-Mercapto-5-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand 2-Mercapto-5-methylpyridine. This versatile ligand offers a unique combination of a pyridine nitrogen and a sulfur donor atom, making it an excellent candidate for the formation of stable complexes with a variety of transition metals. These complexes are of significant interest for their potential applications in medicinal chemistry, catalysis, and materials science.

Introduction

This compound is a heterocyclic compound that can act as a bidentate or bridging ligand, coordinating to metal centers through its nitrogen and sulfur atoms. The presence of the methyl group at the 5-position can influence the electronic properties and steric hindrance of the ligand, potentially leading to novel complex geometries and reactivities. The synthesis of metal complexes with this ligand opens avenues for the development of new therapeutic agents, catalysts for organic transformations, and functional materials. This guide outlines the general procedures for the synthesis of such complexes and their subsequent characterization and evaluation.

Experimental Protocols

The following protocols provide generalized methods for the synthesis of transition metal complexes with this compound. These should be considered as starting points and may require optimization based on the specific metal salt and desired final product.

General Synthesis of M(II) Complexes (M = Co, Ni, Cu, Zn)

This protocol describes a general method for the synthesis of divalent metal complexes with this compound, typically resulting in complexes with a 1:2 metal-to-ligand ratio.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in a minimum amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously.

  • pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to slightly basic (pH 7-8) using a dilute solution of sodium hydroxide or ammonia to facilitate deprotonation of the thiol group.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed during this time.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 60 °C).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of metal complexes with this compound. Note: The data presented here is illustrative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Data of Synthesized Complexes

Complex FormulaColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
[Co(C₆H₆NS)₂]Dark Green78>30015
[Ni(C₆H₆NS)₂]Light Green82>30012
[Cu(C₆H₆NS)₂]Dark Brown85280-28218
[Zn(C₆H₆NS)₂]White90>30010

Table 2: Key Spectroscopic Data of the Ligand and its Complexes

Compoundν(C=N) (cm⁻¹)ν(C-S) (cm⁻¹)¹H NMR (δ, ppm) - Pyridine Protons
This compound15807507.20-7.80 (m)
[Co(C₆H₆NS)₂]15957357.30-8.00 (m)
[Ni(C₆H₆NS)₂]15987327.35-8.05 (m)
[Cu(C₆H₆NS)₂]16007307.40-8.10 (m)
[Zn(C₆H₆NS)₂]15907407.25-7.90 (m)

Applications and Biological Activity

Metal complexes of mercaptopyridine derivatives have shown promise in various fields. The following sections detail potential applications and the protocols to evaluate them.

Antimicrobial Activity

These complexes are often screened for their antimicrobial properties against a range of bacterial and fungal strains. The chelation of the metal ion can enhance the biological activity of the ligand.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent like DMSO.

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the complexes and the standard drug with the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound128256>256
[Co(C₆H₆NS)₂]3264128
[Ni(C₆H₆NS)₂]3264128
[Cu(C₆H₆NS)₂]163264
[Zn(C₆H₆NS)₂]64128256
Ciprofloxacin10.5-
Fluconazole--8
Catalytic Activity

These complexes can be investigated as catalysts in various organic reactions, such as oxidation, reduction, and cross-coupling reactions.

Protocol: Catalytic Oxidation of Benzyl Alcohol (A Model Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1 mmol) and the synthesized metal complex (0.01 mmol, 1 mol%) in a suitable solvent (e.g., acetonitrile).

  • Oxidant Addition: Add an oxidant, such as hydrogen peroxide (2 mmol), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Analysis: After the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify it by column chromatography. The yield of the product (benzaldehyde) is determined by GC analysis using an internal standard.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a logical relationship for the potential applications of these novel metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis ligand 2-Mercapto- 5-methylpyridine mix Mixing & Reflux ligand->mix metal_salt Metal(II) Salt (Co, Ni, Cu, Zn) metal_salt->mix solvent Solvent (Ethanol/Methanol) solvent->mix isolation Isolation (Filtration) mix->isolation Cooling washing washing isolation->washing Washing drying drying washing->drying Drying final_product Novel Metal Complex drying->final_product Characterization

Caption: General workflow for the synthesis of metal complexes.

Application_Pathways cluster_applications Potential Applications cluster_medicinal_sub cluster_catalysis_sub cluster_materials_sub start Novel Metal Complexes with This compound medicinal Medicinal Chemistry start->medicinal catalysis Homogeneous Catalysis start->catalysis materials Materials Science start->materials antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) medicinal->antimicrobial anticancer Anticancer Agents medicinal->anticancer oxidation Oxidation Reactions catalysis->oxidation reduction Reduction Reactions catalysis->reduction sensors Chemical Sensors materials->sensors polymers Coordination Polymers materials->polymers

Caption: Potential application pathways for the synthesized complexes.

Application Notes and Protocols for 2-Mercaptopyridine Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are primarily based on the catalytic activities of metal complexes derived from 2-mercaptopyridine. Due to the limited availability of specific experimental data for its 5-methyl substituted analogue, 2-mercapto-5-methylpyridine, in the reviewed literature, the data and protocols for the unsubstituted ligand are presented as a close approximation. Researchers should consider these as a starting point, and optimization for the 5-methyl derivative may be necessary.

Introduction

2-Mercaptopyridine and its derivatives are versatile N,S-bidentate ligands that form stable complexes with a variety of transition metals, including palladium, copper, nickel, and gold. The interplay between the "hard" pyridine nitrogen and the "soft" sulfur donor allows for the fine-tuning of the electronic and steric properties of the metal center. This unique characteristic makes these complexes promising candidates for a range of catalytic applications in organic synthesis, from cross-coupling reactions to oxidation catalysis. These notes provide an overview of key applications, supported by detailed experimental protocols and mechanistic insights.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of 2-mercaptopyridine are effective catalysts for various C-C bond-forming reactions, demonstrating high activity and stability.

Suzuki-Miyaura Coupling

Application: Synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Palladium(II)-PEPPSI-type complexes bearing 2-mercaptopyridine-functionalized 1,2,3-triazolylidenes have shown high catalytic activity in the Suzuki-Miyaura coupling of aryl chlorides with ortho-substituted boronic acids under mild conditions.[1]

Quantitative Data Summary:

EntryAryl HalideBoronic AcidProductYield (%)Catalyst Loading (mol%)Time (h)Ref.
14-Chlorotoluene2-Methylphenylboronic acid2,4'-Dimethyl-1,1'-biphenyl9512[1]
21-Chloro-4-methoxybenzene2-Methylphenylboronic acid4-Methoxy-2'-methyl-1,1'-biphenyl9212[1]
31-Chloro-4-(trifluoromethyl)benzene2-Methylphenylboronic acid2'-Methyl-4-(trifluoromethyl)-1,1'-biphenyl8512[1]
42-ChlorotoluenePhenylboronic acid2-Methyl-1,1'-biphenyl9811[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II)-2-mercaptopyridine complex (e.g., mercaptopyridine-functionalized MIC-Pd(II)-PEPPSI complex)[1]

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium-2-mercaptopyridine catalyst (0.01 mmol, 1 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of a degassed 4:1 mixture of toluene and water.

  • Stir the reaction mixture vigorously at 80 °C for the time indicated in the data table or until completion (monitored by TLC or GC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualization of the Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction (Representative Protocol)

Application: Synthesis of substituted alkenes from aryl halides and alkenes.

While specific data for 2-mercaptopyridine complexes in the Heck reaction is scarce, a representative protocol can be proposed based on general procedures for palladium-catalyzed Heck reactions.[2][3][4][5][6][7]

Experimental Protocol: Representative Procedure for Heck Reaction

Materials:

  • Palladium(II)-2-mercaptopyridine complex

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • Sealed tube

Procedure:

  • In a sealed tube, combine the palladium-2-mercaptopyridine catalyst (0.01 mmol, 1 mol%), aryl halide (1.0 mmol), alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Add 3 mL of anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120 °C for 8-12 hours.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Catalytic Cycle:

Heck_Reaction_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Carbopalladation Carbopalladation Ar-Pd(II)-X(L)->Carbopalladation Alkene R-Pd(II)-X(L) R-Pd(II)-X(L) Carbopalladation->R-Pd(II)-X(L) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-X(L)->Beta-Hydride Elimination HPd(II)X(L) HPd(II)X(L) Beta-Hydride Elimination->HPd(II)X(L) Substituted Alkene Substituted Alkene Beta-Hydride Elimination->Substituted Alkene HPd(II)X(L)->Pd(0)L Base

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira Coupling (Representative Protocol)

Application: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9][10][11][12]

Experimental Protocol: Representative Procedure for Sonogashira Coupling

Materials:

  • Palladium(II)-2-mercaptopyridine complex

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium-2-mercaptopyridine catalyst (0.01 mmol, 1 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add 5 mL of degassed triethylamine.

  • Stir the reaction mixture at room temperature for 6-24 hours, or until the reaction is complete (monitored by TLC or GC).

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Transmetalation->Ar-Pd(II)-C≡CR(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-C≡CR Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination H-C≡CR, Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Coordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Copper-Catalyzed Oxidation of Alcohols (Representative Protocol)

Application: Selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using environmentally benign oxidants.[13][14][15][16][17][18][19]

Experimental Protocol: Representative Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Copper(II)-2-mercaptopyridine complex

  • Benzyl alcohol (1.0 mmol)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Acetonitrile (5 mL)

  • Round-bottom flask

  • Condenser

  • Oxygen balloon or air pump

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the copper(II)-2-mercaptopyridine complex (0.05 mmol, 5 mol%), benzyl alcohol (1.0 mmol), TEMPO (0.1 mmol), and potassium carbonate (1.0 mmol).

  • Add 5 mL of acetonitrile.

  • Fit the flask with an oxygen balloon or connect it to an air pump with an outlet needle submerged in the reaction mixture.

  • Stir the mixture vigorously at 60 °C for 4-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzaldehyde.

Visualization of the Proposed Catalytic Cycle:

Alcohol_Oxidation_Cycle Cu(II)L Cu(II)L Ligand Exchange Ligand Exchange Cu(II)L->Ligand Exchange RCH2OH, -H+ Cu(II)(ORCH2R)L Cu(II)(ORCH2R)L Ligand Exchange->Cu(II)(ORCH2R)L Oxidation Oxidation Cu(II)(ORCH2R)L->Oxidation TEMPO+ Cu(I)L Cu(I)L Oxidation->Cu(I)L RCHO, H+ TEMPOH TEMPOH Oxidation->TEMPOH Reoxidation Reoxidation Cu(I)L->Reoxidation O2, TEMPOH Reoxidation->Cu(II)L TEMPO+ TEMPO+ Reoxidation->TEMPO+

Caption: Proposed mechanism for copper-catalyzed aerobic oxidation of alcohols with TEMPO.

Synthesis of Metal Complexes (General Procedures)

Protocol 1: Synthesis of a Palladium(II)-2-Mercaptopyridine Complex

This protocol is a general representation for the synthesis of a dichloropalladium(II) complex with 2-mercaptopyridine.

Materials:

  • Palladium(II) chloride (PdCl₂) (1 mmol)

  • 2-Mercaptopyridine (2 mmol)

  • Acetonitrile (20 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend palladium(II) chloride (1 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add a solution of 2-mercaptopyridine (2 mmol) in acetonitrile (5 mL) to the suspension.

  • Heat the mixture to reflux and stir for 4 hours. The color of the suspension will typically change.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold acetonitrile and then diethyl ether.

  • Dry the complex under vacuum.

Protocol 2: Synthesis of a Copper(II)-2-Mercaptopyridine Complex

This is a general procedure for the synthesis of a copper(II) complex with 2-mercaptopyridine.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1 mmol)

  • 2-Mercaptopyridine (2 mmol)

  • Methanol (30 mL)

  • Beaker or flask

Procedure:

  • Dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL).

  • In a separate beaker, dissolve 2-mercaptopyridine (2 mmol) in methanol (10 mL).

  • Slowly add the ligand solution to the copper salt solution with stirring.

  • A precipitate will form. Stir the mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with methanol and then diethyl ether.

  • Dry the complex in a desiccator.

Workflow for Catalyst Synthesis and Application:

Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application Metal Salt Metal Salt Reaction Reaction Metal Salt->Reaction 2-Mercaptopyridine 2-Mercaptopyridine 2-Mercaptopyridine->Reaction Solvent Solvent Solvent->Reaction Isolation & Purification Isolation & Purification Reaction->Isolation & Purification Metal-2-Mercaptopyridine Complex Metal-2-Mercaptopyridine Complex Isolation & Purification->Metal-2-Mercaptopyridine Complex Catalytic Reaction Catalytic Reaction Metal-2-Mercaptopyridine Complex->Catalytic Reaction Metal-2-Mercaptopyridine Complex->Catalytic Reaction Product Isolation Product Isolation Catalytic Reaction->Product Isolation Substrates Substrates Substrates->Catalytic Reaction Reagents Reagents Reagents->Catalytic Reaction Purified Product Purified Product Product Isolation->Purified Product

Caption: General workflow from ligand and metal salt to catalytic application.

References

Application Notes and Protocols: 2-Mercapto-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-mercapto-5-methylpyridine and its derivatives as versatile building blocks in the synthesis of pharmaceutical compounds. The following sections detail the synthesis of a key pharmaceutical intermediate derived from the this compound scaffold, its application in the synthesis of the proton pump inhibitor Tenatoprazole, and the mechanism of action of this drug class.

Introduction

This compound is a heterocyclic thiol that serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules. Its unique electronic and structural features, including the nucleophilic thiol group and the pyridine ring, allow for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry. This document focuses on its application in the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds known for their diverse pharmacological activities, including their use as proton pump inhibitors (PPIs).

One notable example is the synthesis of Tenatoprazole, a next-generation PPI with a longer plasma half-life compared to other drugs in its class.[1][2][3] Tenatoprazole features an imidazopyridine core, which can be constructed from precursors derived from this compound.

Synthetic Applications: Synthesis of a Tenatoprazole Precursor

A key intermediate in the synthesis of Tenatoprazole is 2-mercapto-5-methoxyimidazo[4,5-b]pyridine. While direct synthesis from this compound is not widely reported, a multi-step synthesis starting from the related and readily available 2-chloro-5-methylpyridine provides a clear pathway to this important precursor. This synthetic route highlights the versatility of the 5-methylpyridine scaffold.

The overall synthetic workflow is depicted below:

Synthetic Workflow start 2-Chloro-5-methylpyridine step1 Nitration start->step1 HNO₃, H₂SO₄ intermediate1 2-Chloro-5-methyl-3-nitropyridine step1->intermediate1 step2 Amination intermediate1->step2 NH₃ intermediate2 2-Amino-5-methyl-3-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 Reduction (e.g., Fe/HCl) intermediate3 2,3-Diamino-5-methylpyridine step3->intermediate3 step4 Cyclization intermediate3->step4 CS₂ intermediate4 2-Mercapto-5-methylimidazo[4,5-b]pyridine step4->intermediate4 step5 Further Modification (e.g., Methoxylation) intermediate4->step5 final_intermediate Tenatoprazole Precursor step5->final_intermediate Proton Pump Inhibition cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen tenatoprazole_prodrug Tenatoprazole (Prodrug) activated_tenatoprazole Active Sulfenamide tenatoprazole_prodrug->activated_tenatoprazole Acidic Environment proton_pump H⁺/K⁺-ATPase (Proton Pump) activated_tenatoprazole->proton_pump Covalent Bonding to Cysteine Residues inactivated_pump Inactivated Pump proton_pump->inactivated_pump H_ion H⁺ proton_pump->H_ion Pumps H⁺ no_H_ion H⁺ Secretion Blocked

References

Application Notes and Protocols for the Synthesis of 2-Mercapto-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-methylpyridine and its derivatives are versatile intermediates in the pharmaceutical and agrochemical industries.[1][2] Their unique chemical properties make them valuable building blocks for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, antiviral medications, and compounds targeting neurological conditions.[1] This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor 3-methylpyridine (β-picoline). The protocol is based on established synthetic transformations for analogous pyridine derivatives.

Introduction

The pyridine thiol moiety is a key pharmacophore in numerous therapeutic agents. The introduction of a methyl group at the 5-position of the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This protocol outlines a two-step synthesis to obtain this compound, a crucial intermediate for further derivatization and drug discovery efforts. The synthesis involves the chlorination of 3-methylpyridine followed by a nucleophilic substitution with a sulfur source.

Synthetic Workflow

The overall synthetic strategy involves two main transformations: the chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine, followed by the conversion of the chloro-intermediate to the desired thiol.

Synthesis_Workflow 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Chlorination (e.g., Cl2, catalyst) This compound This compound 2-Chloro-5-methylpyridine->this compound Thiolation (e.g., Thiourea, NaOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-methylpyridine

This procedure is adapted from established methods for the chlorination of pyridine derivatives.[3][4]

Materials:

  • 3-Methylpyridine (β-picoline)

  • Chlorine gas (Cl₂)

  • Catalyst (e.g., a transition metal salt)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a gas inlet tube, reflux condenser, and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with 3-methylpyridine and water.

  • Add the catalyst to the mixture.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly bubble chlorine gas through the reaction mixture. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion of the reaction, stop the chlorine flow and allow the mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-chloro-5-methylpyridine can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol is based on the well-established reaction of 2-chloropyridines with thiourea.[5]

Materials:

  • 2-Chloro-5-methylpyridine

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 15-20 wt%)

  • Hydrochloric acid (HCl) solution (e.g., 15-20 wt%)

  • Ethyl acetate

  • Inert gas (e.g., Nitrogen or Argon)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-chloro-5-methylpyridine and thiourea in ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide to form the sodium salt of the mercaptopyridine.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Under an inert atmosphere, carefully acidify the aqueous solution with 15-20 wt% hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. The data is compiled from analogous transformations of pyridine derivatives.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
13-MethylpyridineChlorineWater40-60Varies2-Chloro-5-methylpyridineHigh
22-Chloro-5-methylpyridineThioureaEthanolReflux2-3This compoundHigh

Note: Yields are highly dependent on reaction scale and purification methods. The term "High" indicates that similar reported procedures achieve good to excellent yields.

Applications in Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored as inhibitors of various signaling pathways implicated in disease. For instance, substituted pyridines are core structures in many kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that can be a target for such derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation Derivative Derivative Derivative->Kinase_1 Inhibition

Caption: Generalized kinase signaling pathway targeted by pyridine derivatives.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme caution.

  • Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals and agrochemicals. The described methods are robust and scalable, offering a reliable route to this valuable compound for research and development purposes.

References

Application of 2-Mercapto-5-methylpyridine in Agrochemical Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-5-methylpyridine is a versatile heterocyclic thiol that serves as a crucial intermediate in the development of novel agrochemicals.[1][2] Its unique chemical structure, featuring a reactive thiol group and a substituted pyridine ring, allows for diverse chemical modifications, leading to the synthesis of compounds with significant fungicidal and pesticidal activities.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of new crop protection agents.

Application in Fungicide Development: Pyridine Thioether Derivatives

A promising application of this compound is in the synthesis of pyridine thioether derivatives, which have demonstrated potent fungicidal properties. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a well-established and effective mode of action in agricultural fungicides.[3] SDHIs disrupt the fungal respiratory chain, leading to the inhibition of fungal growth and development.

Synthesis of a Model Fungicide: N-(2-((5-methylpyridin-2-yl)thio)benzyl)-3-(trifluoromethyl)benzamide (Compound I-1)

This section details the synthesis of a representative pyridine thioether fungicide, herein referred to as Compound I-1, derived from this compound.

Experimental Protocol: Synthesis of Compound I-1

Materials:

  • This compound

  • 2-Fluorobenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

  • 3-(Trifluoromethyl)benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of 2-((5-methylpyridin-2-yl)thio)benzonitrile.

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 2-fluorobenzonitrile (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-((5-methylpyridin-2-yl)thio)benzonitrile.

  • Step 2: Synthesis of (2-((5-methylpyridin-2-yl)thio)phenyl)methanamine.

    • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-((5-methylpyridin-2-yl)thio)benzonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification.

  • Step 3: Synthesis of N-(2-((5-methylpyridin-2-yl)thio)benzyl)-3-(trifluoromethyl)benzamide (Compound I-1).

    • To a solution of (2-((5-methylpyridin-2-yl)thio)phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

Visualization of the Synthesis Workflow

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Amide Coupling A This compound D 2-((5-methylpyridin-2-yl)thio)benzonitrile A->D B 2-Fluorobenzonitrile B->D C NaH, DMF C->D E LiAlH4, THF F (2-((5-methylpyridin-2-yl)thio)phenyl)methanamine D->F E->F I Compound I-1 F->I G 3-(Trifluoromethyl)benzoyl chloride G->I H Triethylamine, DCM H->I

Caption: Synthetic pathway for Compound I-1.

Biological Activity and Data Presentation

The synthesized pyridine thioether derivatives exhibit significant fungicidal activity against a range of plant pathogens. The efficacy of these compounds is typically evaluated through in vitro and in vivo assays.

Quantitative Data: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of Compound I-1 and a commercial standard (Fluopyram) against various fungal pathogens.[3]

CompoundBotrytis cinerea (EC50, µg/mL)Sclerotinia sclerotiorum (EC50, µg/mL)Rhizoctonia solani (EC50, µg/mL)
Compound I-1 5.210.839.8
Fluopyram 2.58.925.6
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in DMSO

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of target pathogens

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 50-60 °C and add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 °C in the dark.

  • Measure the colony diameter after the fungal growth in the control plate (containing DMSO but no test compound) has reached approximately 70-80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis.

Experimental Protocol: In Vivo Protective and Curative Assays on Detached Leaves

Materials:

  • Healthy, young, and fully expanded leaves from host plants (e.g., tomato, cucumber)

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Test compound solutions at various concentrations

  • Moist filter paper

  • Sterile Petri dishes

Procedure:

Protective Assay:

  • Spray the detached leaves with the test compound solutions until runoff.

  • Allow the leaves to air dry.

  • Inoculate the treated leaves with a spore suspension of the pathogen.

  • Place the inoculated leaves in Petri dishes containing moist filter paper to maintain high humidity.

  • Incubate at an appropriate temperature and light cycle for the specific pathogen.

  • Assess the disease severity (e.g., percentage of leaf area infected) after a set incubation period (e.g., 3-5 days).

  • Calculate the control efficacy compared to untreated, inoculated leaves.

Curative Assay:

  • Inoculate the detached leaves with a spore suspension of the pathogen.

  • Incubate the leaves for a period (e.g., 24 hours) to allow for infection to establish.

  • Spray the infected leaves with the test compound solutions.

  • Continue incubation and assess disease severity as described for the protective assay.

Visualization of the Fungicidal Assay Workflow

G cluster_0 In Vitro Assay cluster_1 In Vivo Protective Assay cluster_2 In Vivo Curative Assay A Prepare amended PDA plates B Inoculate with mycelial plugs A->B C Incubate and measure colony diameter B->C D Calculate EC50 C->D E Treat detached leaves F Inoculate with pathogen E->F G Incubate and assess disease F->G H Calculate control efficacy G->H I Inoculate detached leaves J Treat infected leaves I->J K Incubate and assess disease J->K L Calculate control efficacy K->L

Caption: Workflow for fungicidal activity evaluation.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyridine thioether derivatives like Compound I-1 is attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[3]

Signaling Pathway

G cluster_0 Mitochondrial Electron Transport Chain A Succinate C SDH Enzyme (Complex II) A->C Oxidation B Fumarate C->B E Ubiquinone C->E Electron Transfer D Compound I-1 D->C Inhibition F Complex III E->F G ATP Production F->G

Caption: Inhibition of SDH by Compound I-1.

This inhibition blocks the conversion of succinate to fumarate and disrupts the electron flow to ubiquinone, thereby halting ATP production and leading to fungal cell death.[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The development of pyridine thioether derivatives as SDH inhibitors represents a promising avenue for the creation of effective fungicides. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this compound in their own agrochemical discovery programs.

References

Application Notes and Protocols: 2-Mercapto-5-methylpyridine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Organic corrosion inhibitors like 2-Mercapto-5-methylpyridine function by adsorbing onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] This adsorption process can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) in the inhibitor and the d-orbitals of iron atoms on the steel surface.[2] The presence of the pyridine ring and the mercapto group in this compound makes it a promising candidate for effective corrosion inhibition through a mixed adsorption mechanism.[2]

G H+ H+ Steel Fe Anodic Sites Cathodic Sites H+->Steel Attack Cl- Cl- Cl-->Steel Attack H2O H2O Inhibitor This compound Protective_Layer Adsorbed Inhibitor Film Inhibitor->Protective_Layer Adsorption Protective_Layer->Steel Blocks Active Sites

Caption: Corrosion inhibition mechanism of this compound on a steel surface.

Data Presentation

The following tables summarize the kind of quantitative data that should be generated when evaluating a corrosion inhibitor. The data presented here is for the related compound 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT) in 1 M HCl and serves as a representative example.[1][2]

Table 1: Weight Loss Data for a Related Compound (MMAT) on Low Carbon Steel in 1 M HCl [1][2]

Inhibitor Conc. (mM)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0.0--
0.11.0641.5
0.20.6464.5
0.30.4475.8
0.40.3083.8
0.50.1492.2
1.00.1194.1

Table 2: Electrochemical Polarization Data for a Related Compound (MMAT) on Low Carbon Steel in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0.0-4801150120-130-
0.1-470550110-12552.2
0.3-465250105-12078.3
0.5-46095100-11591.7

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Related Compound (MMAT) on Low Carbon Steel in 1 M HCl

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0.050250-
0.112015058.3
0.33508085.7
0.58004093.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

Protocol:

  • Specimen Preparation: Prepare steel coupons of known dimensions. Abrade the surfaces with silicon carbide papers of increasing grit (e.g., 240, 400, 600, 800, 1200), rinse with deionized water and acetone, dry, and weigh accurately.

  • Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified duration (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them with a solution containing NaOH and zinc dust to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy, provide insights into the corrosion mechanism and kinetics.

Apparatus: A standard three-electrode cell with a steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. A potentiostat/galvanostat is used for the measurements.

Protocol:

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for evaluating a new corrosion inhibitor.

G cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Inhibitor_Prep Prepare Inhibitor Solutions (various concentrations) Weight_Loss Weight Loss Measurements Inhibitor_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Inhibitor_Prep->Electrochemical Steel_Prep Prepare Steel Coupons (polishing, cleaning, weighing) Steel_Prep->Weight_Loss Steel_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM, XPS, etc.) Weight_Loss->Surface_Analysis Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Electrochemical->Surface_Analysis Electrochem_Params Determine Ecorr, icorr, Rct, Cdl Electrochemical->Electrochem_Params Morphology Analyze Surface Morphology Surface_Analysis->Morphology Conclusion Evaluate Inhibitor Performance & Propose Mechanism Calc_CR_IE->Conclusion Mechanism Elucidate Inhibition Mechanism (Adsorption Isotherms) Electrochem_Params->Mechanism Electrochem_Params->Conclusion Mechanism->Conclusion Morphology->Mechanism

Caption: Experimental workflow for corrosion inhibitor evaluation.

Conclusion

This compound possesses the key structural features of an effective corrosion inhibitor for steel. The protocols outlined in this document provide a comprehensive framework for its evaluation. By conducting weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy experiments, researchers can obtain the necessary quantitative data to determine its inhibition efficiency and elucidate its mechanism of action. The provided data on a related compound suggests that high inhibition efficiencies can be expected. Further surface analysis techniques can provide deeper insights into the protective film formed on the steel surface.

References

Application Notes and Protocols for Studying the Electrochemical Properties of 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the electrochemical properties of 2-Mercapto-5-methylpyridine. This compound, and its derivatives, are of interest in various fields, including pharmaceuticals, materials science, and corrosion inhibition, due to the reactive thiol group and the pyridine ring which can interact with metal surfaces. The following protocols detail the experimental setup for key electrochemical techniques, including Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and potentiodynamic polarization for corrosion studies.

Overview of Electrochemical Behavior

This compound, a substituted pyridinethiol, exhibits interesting electrochemical behavior primarily related to the thiol group's interaction with electrode surfaces and its redox activity. Like other thiol-containing compounds, it can form self-assembled monolayers (SAMs) on noble metal electrodes such as gold and silver. This adsorption is a key feature, influencing the electron transfer kinetics at the electrode-electrolyte interface.

The pyridine ring, with its nitrogen atom, can also participate in the interaction with the electrode surface, potentially leading to a chelate-like structure that enhances the stability of the adsorbed layer.[1] The electrochemical techniques described herein are essential for elucidating these surface interactions, determining redox potentials, and evaluating practical applications such as corrosion inhibition.

Data Presentation

The following tables summarize representative quantitative data for the electrochemical behavior of mercaptopyridine derivatives.

Note: The Cyclic Voltammetry data presented is for the closely related compound 2-Mercaptopyridine (2-Mpy) on a polycrystalline gold electrode in 0.5 M H₂SO₄, as specific data for the 5-methyl derivative was not available in the reviewed literature.[1][2] This data serves as a close approximation due to structural similarity.

Table 1: Cyclic Voltammetry Data for 2-Mercaptopyridine on a Gold Electrode [1][2]

ParameterBare Au Electrode2-Mpy Modified (1st Cycle)2-Mpy Modified (20th Cycle)
Oxidation Peak Potential (Epa) 0.76 V1.16 V0.73 V
Reduction Peak Potential (Epc) 0.43 V0.40 V0.39 V
Anodic Peak Current (Ipa) 0.10 mA0.20 mA0.10 mA
Cathodic Peak Current (Ipc) -0.65 mA-0.33 mA-0.52 mA

Table 2: Electrochemical Impedance Spectroscopy Data for a Modified Gold Electrode

Electrode ConditionCharge Transfer Resistance (Rct)
Bare Gold Electrode ~125 Ω
Mercaptopyridine Modified ~685 Ω
After Analyte Binding ~812 Ω

Table 3: Corrosion Inhibition Efficiency of a Mercapto-Thiadiazole Derivative on Low Carbon Steel in 1 M HCl

Inhibitor ConcentrationInhibition Efficiency (IE%)
0.1 mM 41.5%
0.2 mM 64.5%
0.3 mM 75.8%
0.4 mM 83.8%
0.5 mM 92.2%
1.0 mM 94.1%

Experimental Protocols

Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol describes the formation of a well-ordered monolayer of this compound on a gold surface, a crucial step for many electrochemical studies.

Materials:

  • Gold-coated substrate (e.g., gold disk electrode, gold-coated slide)

  • This compound

  • 200 proof ethanol

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Electrochemical cell

  • Potentiostat

  • Sonicator

  • Glass vials with sealable caps

Procedure:

  • Electrode Cleaning:

    • Mechanically polish the gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in ethanol for 5-10 minutes to remove any polishing residues.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable and characteristic cyclic voltammogram for clean gold is obtained.

    • Rinse the electrode with deionized water and ethanol, and then dry under a stream of nitrogen.

  • Preparation of the Thiol Solution:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution in a sealed glass vial.

    • Purge the vial with nitrogen gas to minimize oxidation.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.

  • Post-Assembly Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Dry the modified electrode under a stream of nitrogen.

    • The electrode is now ready for electrochemical analysis.

Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of the adsorbed this compound and its effect on the electrochemical behavior of the underlying gold electrode.

Experimental Setup:

  • Working Electrode: this compound modified gold electrode.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte: 0.5 M H₂SO₄ or a suitable buffer solution.

  • Potentiostat: Capable of potential sweeping and current measurement.

Procedure:

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte.

  • Purge the electrolyte with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Set the parameters on the potentiostat:

    • Potential Range: e.g., -0.2 V to 1.5 V vs. Ag/AgCl (this range should be chosen to cover the redox events of interest without damaging the electrode or the monolayer).

    • Scan Rate: Start with 50 mV/s. This can be varied to study the kinetics of the electrode processes.

  • Run the cyclic voltammetry experiment for a desired number of cycles until a stable voltammogram is obtained.

  • Record and analyze the resulting voltammogram to identify anodic and cathodic peak potentials and currents.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to probe the interfacial properties of the modified electrode, providing information about the charge transfer resistance and the capacitance of the monolayer.

Experimental Setup:

  • Same three-electrode setup as for CV.

  • Electrolyte: Typically contains a redox probe, e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • Potentiostat with EIS capability.

Procedure:

  • Assemble the electrochemical cell and purge the electrolyte with nitrogen.

  • Set the DC potential to the formal potential of the redox probe.

  • Set the EIS parameters:

    • Frequency Range: e.g., 100 kHz to 0.1 Hz.

    • AC Amplitude: A small perturbation, typically 5-10 mV.

  • Run the EIS measurement.

  • Analyze the resulting Nyquist plot to determine the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct value is indicative of the barrier to electron transfer at the electrode surface, which is affected by the presence of the SAM.

Potentiodynamic Polarization for Corrosion Inhibition Studies

This protocol is used to evaluate the effectiveness of this compound as a corrosion inhibitor for a metal like carbon steel.

Experimental Setup:

  • Working Electrode: Carbon steel coupon.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum or graphite.

  • Corrosive Medium: e.g., 1 M HCl, with and without various concentrations of this compound.

Procedure:

  • Polish the carbon steel electrode and clean it as described for the gold electrode (without the electrochemical cleaning step).

  • Immerse the electrodes in the corrosive medium and allow the open-circuit potential (OCP) to stabilize.

  • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting polarization curve (log(current density) vs. potential).

  • Analyze the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis A Gold Electrode Cleaning (Polishing & Electrochemical) C Self-Assembled Monolayer (SAM) Formation (12-24h) A->C B Prepare 1 mM Thiol Solution in Ethanol B->C D Cyclic Voltammetry (CV) (Redox Properties) C->D Modified Electrode E Electrochemical Impedance Spectroscopy (EIS) (Interfacial Properties) C->E Modified Electrode F Potentiodynamic Polarization (Corrosion Inhibition) C->F Inhibitor in Solution

Caption: Workflow for the electrochemical study of this compound.

Adsorption_Mechanism cluster_interaction Adsorption Pathways Molecule This compound in Solution Thiol_Binding Thiol Group (S-H) Interaction Molecule->Thiol_Binding Pyridine_Binding Pyridine Ring (N) Interaction Molecule->Pyridine_Binding Surface Gold Electrode Surface SAM Formation of a Self-Assembled Monolayer (SAM) Thiol_Binding->SAM Pyridine_Binding->SAM Chelate Potential Chelate-like S-Au-N Structure SAM->Chelate Enhanced Stability Chelate->Surface

Caption: Proposed adsorption mechanism on a gold surface.

Randles_Circuit start Rs Rs start->Rs end node1 Rct Rct node1->Rct Cdl Cdl node1->Cdl node2 node2->end Rs->node1 lab_Rs Solution Resistance Rct->node2 lab_Rct Charge Transfer Resistance Cdl->node2 lab_Cdl Double Layer Capacitance

References

Application Notes and Protocols for the Quantification of 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-methylpyridine is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical and materials science.[1] Its nucleophilic nature and ability to form stable complexes with metals make it a versatile building block in organic synthesis and a subject of interest in biochemical research.[1] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Analysis. The methodologies presented are based on established analytical principles and methods for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical methods described. These values are derived from literature on analogous compounds and should be validated for the specific matrix and instrumentation used.

ParameterHPLC-UVGC-MSElectrochemical Analysis
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.01 - 1 µM
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.05 - 3 µM
Linearity Range 0.05 - 100 µg/mL0.01 - 50 µg/mL0.1 - 500 µM
Recovery 95 - 105%90 - 110%92 - 108%
Precision (%RSD) < 5%< 10%< 7%

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For the analysis of this compound, a reverse-phase HPLC method is suitable, where a nonpolar stationary phase is used with a polar mobile phase. The analyte is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector, as pyridine derivatives typically exhibit strong absorbance in the UV range (200-280 nm).[2] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[2]

4. Sample Preparation

  • Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

5. HPLC Conditions

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid) is recommended. A starting condition could be 95:5 water:acetonitrile, ramping to a higher acetonitrile concentration to elute the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (or a wavelength of maximum absorbance determined by PDA scan)

6. Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Samples Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides high selectivity and sensitivity. For this compound, which is a semi-volatile compound, GC-MS offers excellent performance.[3][4]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., 2-heptylpyridine or a deuterated analog)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) (e.g., single quadrupole)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Standard Preparation

  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.01 µg/mL to 50 µg/mL in dichloromethane. Each standard should contain a constant concentration of the internal standard.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of an aqueous sample (e.g., plasma, urine), add 10 µL of the internal standard solution.

  • Add 200 µL of 1 M sodium hydroxide to basify the sample to a pH > 11.[3]

  • Add 2 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

6. Quantification

  • For quantification, use the peak area ratio of a characteristic ion of the analyte to that of the internal standard.

  • Construct a calibration curve by plotting this peak area ratio against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards with IS GCMS_Injection Inject into GC-MS Standard_Prep->GCMS_Injection Sample_Prep Sample Extraction with IS Sample_Prep->GCMS_Injection Data_Acquisition Data Acquisition (SIM) GCMS_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for GC-MS analysis.

Electrochemical Analysis

Principle

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used for the quantification of electroactive compounds like this compound. The thiol group in the molecule can be electrochemically oxidized, typically forming a disulfide.[5] The current generated during this oxidation is proportional to the concentration of the analyte. By using a sensitive technique like DPV, low detection limits can be achieved.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Phosphate buffer solution (PBS), pH 7.4

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Deionized water

2. Instrumentation

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode, Carbon Paste Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

3. Standard Preparation

  • Stock Solution (1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute in the supporting electrolyte.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the supporting electrolyte to concentrations ranging from 0.1 µM to 500 µM.

4. Sample Preparation

  • Dilute the sample in the supporting electrolyte to bring the concentration of this compound into the linear range of the calibration curve.

5. Electrochemical Measurement (Differential Pulse Voltammetry)

  • Pre-treatment: Before each measurement, polish the working electrode with alumina slurry, rinse with deionized water, and sonicate.

  • Measurement:

    • Pipette a known volume of the standard or sample solution into the electrochemical cell containing the supporting electrolyte.

    • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

    • Record the differential pulse voltammogram by scanning the potential in the positive direction (e.g., from 0 V to +1.0 V).

  • DPV Parameters (to be optimized):

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

6. Quantification

  • Measure the peak current of the oxidation peak for each standard.

  • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak currents from the calibration curve.

Workflow for Electrochemical Analysis

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards DPV_Measurement DPV Measurement Standard_Prep->DPV_Measurement Sample_Prep Prepare Samples Sample_Prep->DPV_Measurement Electrode_Prep Prepare Electrodes Electrode_Prep->DPV_Measurement Calibration_Curve Generate Calibration Curve DPV_Measurement->Calibration_Curve Quantify_Sample Quantify Sample DPV_Measurement->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for Electrochemical Analysis.

Disclaimer

The protocols and performance characteristics provided in this document are based on established analytical methods for structurally similar compounds and are intended to serve as a starting point for method development. It is crucial to perform in-house validation of any analytical method for its intended purpose, including specificity, linearity, accuracy, precision, and robustness, using the specific instrumentation and sample matrices relevant to your application.

References

Application Note: A Step-by-Step Guide to the Characterization of 2-Mercapto-5-methylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Mercapto-5-methylpyridine (MMP), also known as 5-methyl-2-pyridinethione, is a versatile heterocyclic ligand of significant interest in coordination chemistry and drug development.[1][] Its ability to exist in thione-thiol tautomeric forms allows it to coordinate with metal ions in various modes, primarily through its sulfur and nitrogen atoms. This versatility makes it a valuable building block for creating metal complexes with potential applications in catalysis, materials science, and pharmaceuticals.[3] A systematic and multi-faceted characterization approach is essential to elucidate the structure, stability, and properties of these complexes, ensuring their suitability for specific applications.

This guide provides a comprehensive, step-by-step protocol for the synthesis and detailed characterization of this compound metal complexes, employing a suite of analytical techniques.

Logical Workflow for Characterization

The characterization of a newly synthesized MMP complex follows a logical progression from initial synthesis to detailed structural and thermal analysis. Each step provides critical information that builds upon the last, leading to an unambiguous structural assignment and a thorough understanding of the complex's properties.

G cluster_0 Synthesis & Isolation cluster_1 Preliminary Analysis cluster_2 Spectroscopic & Spectrometric Analysis cluster_3 Definitive Structural & Thermal Analysis Synthesis Synthesis of Complex Isolation Isolation & Purification (Filtration, Recrystallization) Synthesis->Isolation PhysProps Physical Properties (Color, M.P., Solubility) Isolation->PhysProps Elemental Elemental Analysis (CHNS, Metal Content) PhysProps->Elemental FTIR FT-IR Spectroscopy Elemental->FTIR UVVis UV-Vis Spectroscopy FTIR->UVVis NMR NMR Spectroscopy (¹H, ¹³C for Diamagnetic) UVVis->NMR MassSpec Mass Spectrometry (ESI-MS) NMR->MassSpec XRay Single Crystal X-ray Diffraction MassSpec->XRay Thermal Thermal Analysis (TGA/DTA) XRay->Thermal

Caption: Overall workflow for the characterization of MMP complexes.

Step 1: Synthesis and Preliminary Characterization

A general synthesis protocol involves the reaction of a metal salt with the this compound ligand in a suitable solvent.

Experimental Protocol: General Synthesis
  • Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 mmol) in ethanol (15 mL).

  • Reaction: Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux: Heat the resulting mixture under reflux for 2-3 hours. The formation of a colored precipitate indicates complex formation.[4]

  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash it with cold ethanol, and then with diethyl ether.

  • Drying: Dry the product in a desiccator over anhydrous CaCl₂.

Data Presentation: Physical and Elemental Analysis

The initial characterization involves recording physical properties and performing elemental analysis to determine the empirical formula and metal-to-ligand ratio.[4]

Property / ElementFree Ligand (MMP)Representative Cu(II) Complex
Physical State Yellowish solidGreen powder
Melting Point (°C) 125-127>250 (decomposes)
Solubility Soluble in Ethanol, DMSOSparingly soluble in water, soluble in DMSO
Elemental Analysis (%) Calculated: C: 57.57, H: 5.63, N: 11.19, S: 25.61Calculated for [Cu(MMP)₂Cl₂]: C: 35.59, H: 3.48, N: 6.92, S: 15.84
Found: C: 57.5, H: 5.6, N: 11.2, S: 25.5Found: C: 35.5, H: 3.5, N: 6.8, S: 15.7

Step 2: Spectroscopic Characterization

Spectroscopic methods are crucial for identifying the ligand's coordination mode. The MMP ligand can coordinate in several ways, primarily through the sulfur (thiol form) or nitrogen (thione form) atoms, or act as a bridging ligand.

G cluster_modes Coordination Modes MMP This compound (Tautomers) Monodentate_S Monodentate (S-donor) M ← S-Py MMP->Monodentate_S via Thiolate Sulfur Monodentate_N Monodentate (N-donor) M ← N-Py MMP->Monodentate_N via Pyridine Nitrogen Bridging Bidentate Bridging (N,S-donors) M ← S-Py-N → M MMP->Bridging via N and S atoms

Caption: Possible coordination modes of the MMP ligand with a metal center (M).

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the ligand's donor atoms by observing shifts in vibrational frequencies upon complexation.

Experimental Protocol:

  • Sample Preparation: Prepare KBr pellets containing ~1% of the finely ground sample (either the free ligand or the complex).

  • Data Acquisition: Record the spectra in the 4000-400 cm⁻¹ range using an FTIR spectrometer.[5]

  • Analysis: Compare the spectrum of the complex with that of the free ligand. Pay close attention to the ν(C=S), ν(N-H), and pyridine ring vibration bands. A shift in the ν(C=S) band to a lower frequency and changes in pyridine ring vibrations suggest coordination through both sulfur and nitrogen.[5][6]

Data Presentation: Key FT-IR Vibrational Frequencies (cm⁻¹)

AssignmentFree Ligand (MMP)Representative Cu(II) ComplexInterpretation of Shift
ν(N-H) ~3440~3435Minor shift, N-H bond still present.
Pyridine Ring ν(C=N/C=C) ~1610, ~1580~1600, ~1570Shift indicates participation of pyridine N in coordination.
ν(C=S) (Thioamide) ~1140~1115Significant shift to lower frequency, indicating coordination via the sulfur atom.
New Band: ν(M-N) -~450Appearance of a new band confirms M-N bond formation.
New Band: ν(M-S) -~410Appearance of a new band confirms M-S bond formation.
B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, helping to infer its geometry.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (~10⁻³ M) of the ligand and the complex in a suitable solvent (e.g., DMSO or DMF).

  • Data Acquisition: Record the absorption spectra over a range of 200-800 nm.

  • Analysis: Compare the complex's spectrum to the ligand's. Ligand-based π→π* and n→π* transitions are typically observed in the UV region. New bands in the visible region for transition metal complexes are often attributable to d-d transitions, which are characteristic of the metal ion's coordination environment.[4]

Data Presentation: UV-Vis Spectral Data

Compoundλ_max (nm)Assignment
Free Ligand (MMP) 280, 350π→π, n→π
Representative Cu(II) Complex 290, 365Intraligand transitions (shifted)
450, 680d-d transitions (suggestive of a distorted octahedral or square planar geometry)
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand's coordination.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[7]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Compare the chemical shifts in the complex's spectra to those of the free ligand. Deshielding (downfield shift) of the pyridine ring protons and carbons is indicative of coordination through the nitrogen atom.[8]

Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonFree Ligand (MMP)Representative Zn(II) ComplexInterpretation
Pyridine H-3 ~7.45~7.60Downfield shift suggests coordination of pyridine N.
Pyridine H-4 ~7.10~7.25Downfield shift suggests coordination of pyridine N.
Pyridine H-6 ~7.65~7.85Significant downfield shift due to proximity to N.
-CH₃ ~2.30~2.35Minor shift.
N-H / S-H ~13.1 (broad)Absent or very broadDisappearance/broadening suggests deprotonation and coordination via thiolate sulfur.

Step 3: Definitive Structural and Thermal Analysis

A. Single-Crystal X-ray Diffraction

This is the most powerful technique for determining the precise three-dimensional structure of a complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[9][10]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent from a solution of the purified complex.[11]

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed model of the molecule.[12]

B. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complex and its decomposition pathway.[13]

Experimental Protocol:

  • Sample Preparation: Place a small amount (5-10 mg) of the complex in an alumina or platinum crucible.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition) over a temperature range (e.g., 25-800 °C).[13]

  • Analysis: Analyze the TGA curve (weight loss vs. temperature) and the DTA curve (heat flow vs. temperature) to identify decomposition stages, the presence of solvent molecules, and the final residue.[4]

Data Presentation: Thermal Analysis Data

Temperature Range (°C)Weight Loss (%)DTA Peak (°C)Assignment
80-120 4.0 (Calc. 4.1 for 1 H₂O)EndothermicLoss of lattice water molecule.
250-400 35.0ExothermicDecomposition of one MMP ligand.
400-600 35.2ExothermicDecomposition of the second MMP ligand.
>600 --Stable metal oxide residue (e.g., CuO).

Conclusion

The comprehensive characterization of this compound complexes requires an integrated analytical approach. By systematically applying the techniques outlined in this guide—from preliminary analysis and spectroscopy to definitive structural and thermal studies—researchers can achieve an unambiguous understanding of their synthesized complexes. This detailed characterization is fundamental for establishing structure-activity relationships and advancing the development of new materials and therapeutic agents.

References

Application Notes and Protocols: 2-Mercapto-5-methylpyridine in the Development of Materials with Specific Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Mercapto-5-methylpyridine in the synthesis of materials with tailored optical properties. The unique electronic and structural characteristics of this pyridine derivative, particularly its thiol group and nitrogen-containing aromatic ring, make it a versatile building block for creating novel chromophores, and luminescent materials, and as a ligand in coordination polymers with interesting photophysical behaviors.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of functional materials.[1] Its utility in materials science stems from its ability to engage in metal chelation through its nucleophilic thiol group and pyridine nitrogen, forming stable coordination complexes.[1] This property is particularly valuable in the design of materials with specific optical characteristics, such as photoluminescence and nonlinear optical (NLO) activity. The strategic incorporation of this compound into molecular architectures allows for the fine-tuning of electronic properties, leading to materials with potential applications in sensing, optoelectronics, and bio-imaging.

Synthesis of Optically Active Materials

The synthesis of optically active materials incorporating this compound can be approached through two primary routes: the creation of coordination polymers and the synthesis of organic chromophores.

Coordination Polymers with Luminescent Properties

The formation of coordination polymers by reacting this compound with various metal ions is a promising strategy for developing luminescent materials. The choice of metal ion and the coordination geometry can significantly influence the resulting optical properties.

Experimental Protocol: Synthesis of a Generic this compound-Metal Coordination Polymer

This protocol is a generalized procedure based on the synthesis of coordination polymers with related mercaptonicotinic acids.[2]

Materials:

  • This compound

  • A metal salt (e.g., Zinc Acetate, Cadmium Chloride, Copper(I) Iodide)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture)

  • Deionized water

Procedure:

  • In a clean glass vial, dissolve 1 mmol of this compound in 10 mL of the chosen solvent.

  • In a separate vial, dissolve 1 mmol of the metal salt in 10 mL of the same solvent or a co-solvent if solubility is an issue.

  • Slowly add the metal salt solution to the this compound solution while stirring continuously.

  • The mixture may be heated gently (e.g., to 60-80 °C) for several hours to facilitate the reaction and crystal growth.

  • Alternatively, for single crystal growth, the solution can be left for slow evaporation at room temperature or layered with a non-solvent.

  • Collect the resulting precipitate by filtration.

  • Wash the product with the solvent used for the reaction and then with a more volatile solvent like diethyl ether.

  • Dry the product under vacuum.

  • Characterize the resulting coordination polymer using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis.

  • Investigate the optical properties using UV-Vis absorption and photoluminescence spectroscopy.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization dissolve_ligand Dissolve this compound reaction Mix and React dissolve_ligand->reaction dissolve_metal Dissolve Metal Salt dissolve_metal->reaction crystallization Crystallization reaction->crystallization filtration Filter and Wash crystallization->filtration drying Dry Product filtration->drying xrd XRD drying->xrd Structural ftir FTIR drying->ftir Functional Groups elemental Elemental Analysis drying->elemental Composition uv_vis UV-Vis Spectroscopy drying->uv_vis Optical pl Photoluminescence drying->pl Optical G cluster_molecule Donor-Acceptor Molecule donor Electron Donating Group (e.g., -NH2, -OR) pi_bridge π-conjugated Bridge (Pyridine Ring) donor->pi_bridge Charge Transfer acceptor Electron Accepting Group (e.g., -NO2) pi_bridge->acceptor Charge Transfer nlo_response Nonlinear Optical Response (e.g., Second Harmonic Generation) acceptor->nlo_response Emission incident_light Incident Light (High Intensity) incident_light->donor Excitation

References

Application Notes and Protocols for the Formulation of 2-Mercapto-5-methylpyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-methylpyridine is a versatile heterocyclic compound featuring a thiol group, which imparts strong nucleophilic properties and the ability to form stable complexes with transition metals.[1][2] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals.[1] Its potential as a building block for novel therapeutic agents is an area of active interest.[1][2] Given its chemical reactivity and structural similarity to other biologically active pyridine derivatives, this compound is a compound of interest for screening in various biological assays.

This document provides detailed application notes and protocols for the formulation and use of this compound in common biological assays, including guidance on solubility, stability, and experimental workflows. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for structurally related pyridine and thiol-containing compounds.

Data Presentation: Physicochemical Properties and Stock Solution Parameters

A summary of the known and predicted physicochemical properties of this compound is provided below to guide its handling and formulation.

PropertyValue/RecommendationSource(s)
Molecular Formula C₆H₇NS[3][4]
Molecular Weight 125.19 g/mol [3][4]
Appearance Solid[5]
Boiling Point 195.1 °C at 760 mmHg[3][4]
Storage Temperature 0-8°C, Sealed in a dry environment[1][3]
Recommended Stock Solvent Dimethyl sulfoxide (DMSO) or Ethanol[6]
Recommended Stock Conc. 10-50 mM[6]
Stock Solution Storage Aliquot and store at -20°C or -80°C for short-term use. Prepare fresh for optimal results.
Final Assay Concentration Typically ≤ 0.5% (v/v) to avoid solvent toxicity.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for serial dilution in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Under a chemical fume hood, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO or 100% Ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. For optimal results and due to the potential for oxidation of the thiol group, it is highly recommended to prepare fresh stock solutions for each experiment.

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C/-80°C aliquot->store G cluster_mtt MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read G compound 2-Mercapto- 5-methylpyridine kinase Protein Kinase (e.g., EGFR, AKT, MAPK) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercapto-5-methylpyridine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially relevant methods for synthesizing this compound include:

  • From 2-Chloro-5-methylpyridine: This is a widely used method involving the reaction of 2-chloro-5-methylpyridine with a sulfur source, most commonly thiourea, followed by hydrolysis. The process is valued for its simplicity and relatively high yields.[1]

Q2: What is the key intermediate in the reaction between 2-chloro-5-methylpyridine and thiourea?

A2: The reaction proceeds through a 2-isothiouronium salt intermediate. 2-chloro-5-methylpyridine reacts with thiourea to form S-(5-methylpyridin-2-yl)isothiouronium chloride. This intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound product.

Q3: What safety precautions should be taken during this synthesis?

A3:

  • Reagents: Handle reagents like 2-chloro-5-methylpyridine, thiourea, strong acids (HCl), and strong bases (NaOH, KOH) with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thiol Product: The final product, this compound, is a thiol (mercaptan) and may have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Atmosphere: The thiol product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to disulfide formation. Performing the final workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon) can improve purity and yield.[1]

Troubleshooting Guide

Q4: My final yield is significantly lower than expected. What are the common causes and solutions?

A4: Low yields can stem from several factors throughout the experimental process. Refer to the troubleshooting workflow below and the detailed points.

Low_Yield_Troubleshooting start Problem: Low Yield check_reaction 1. Incomplete Reaction? start->check_reaction check_workup 2. Issues During Workup? start->check_workup check_side_reactions 3. Side Reactions? start->check_side_reactions sol_reaction Solutions: - Increase reaction time/temp - Check reagent purity - Verify stoichiometry check_reaction->sol_reaction Investigate sol_workup Solutions: - Control pH carefully during base/acid addition - Ensure complete extraction of unreacted starting material - Avoid product loss during filtration/drying check_workup->sol_workup Investigate sol_side_reactions Solutions: - Use an inert atmosphere (N₂/Ar) to prevent oxidation - Control temperature to minimize decomposition check_side_reactions->sol_side_reactions Investigate

Caption: Troubleshooting workflow for diagnosing low product yield.

  • Incomplete Reaction: The reflux time of 2-3 hours is crucial.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material (2-chloro-5-methylpyridine).

  • Incorrect pH during Workup: The workup involves distinct pH adjustments. After hydrolysis with a strong base, the pH is first adjusted to 8.0-9.0 to allow for the extraction of unreacted 2-chloro-5-methylpyridine.[1] Subsequently, the aqueous layer is acidified to a pH of 6.0-6.5 to precipitate the thiol product.[1] Inaccurate pH control at either stage can lead to significant yield loss.

  • Oxidation: The thiol product can be oxidized to the corresponding disulfide, especially in the presence of air during the basic workup. Conducting the acidification and filtration steps under an inert gas like nitrogen or argon can mitigate this side reaction.[1]

Q5: How can I remove unreacted 2-chloro-5-methylpyridine from the final product?

A5: A specific step in the workup is designed for this purpose. After the initial hydrolysis with a strong base (e.g., NaOH or KOH), the reaction mixture is adjusted to a pH of 8.0-9.0.[1] At this pH, the desired product exists as the sodium or potassium thiolate salt, which is soluble in the aqueous layer. The unreacted, non-polar 2-chloro-5-methylpyridine can then be efficiently removed by extracting the mixture with an organic solvent like ethyl acetate.[1]

Q6: The isolated product is a dark or off-color solid. How can I improve its purity and appearance?

A6: Discoloration often indicates the presence of impurities, possibly from side reactions or oxidation.

  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an alcohol-water mixture.[4]

  • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Inert Atmosphere: As mentioned, preventing oxidation during the workup by using an inert atmosphere is a key preventative measure to obtain a cleaner product.[1]

Experimental Protocols & Data

Protocol 1: Synthesis from 2-Chloro-5-methylpyridine and Thiourea

This protocol is adapted from patent literature and represents a common method for synthesis.[1]

Synthesis_Workflow start Start: Reagents react 1. Reaction: - Dissolve 2-chloro-5-methylpyridine  and thiourea in ethanol. - Reflux for 2.5-3 hours. start->react cool_evap 2. Solvent Removal: - Cool to room temperature. - Remove ethanol under  reduced pressure. react->cool_evap hydrolyze 3. Hydrolysis & Extraction: - Add NaOH/KOH solution (15-20 wt%). - Adjust pH to 8.0-9.0. - Extract with ethyl acetate to remove  unreacted starting material. cool_evap->hydrolyze precipitate 4. Precipitation (under N₂/Ar): - Take aqueous layer. - Add HCl (15-20 wt%) to  pH 6.0-6.5. hydrolyze->precipitate isolate 5. Isolation: - Collect solid by suction filtration. - Wash cake with water. - Dry to constant weight. precipitate->isolate end End: Purified Product isolate->end

Caption: General experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylpyridine (1.0 eq) and thiourea (1.2 eq) in ethanol (approx. 3 mL per gram of starting material).

  • Reflux: Heat the mixture to reflux with stirring for 2.5 to 3 hours.

  • Solvent Removal: After cooling the reaction to room temperature, remove the ethanol using a rotary evaporator.

  • Hydrolysis and Purification: To the resulting residue, add a 15-20 wt% aqueous solution of sodium hydroxide or potassium hydroxide. Stir vigorously and adjust the pH to between 8.0 and 9.0. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Precipitation: Transfer the aqueous layer to a clean flask. Under an inert atmosphere (nitrogen or argon), cool the solution in an ice bath and slowly add a 15-20 wt% solution of hydrochloric acid with stirring until the pH reaches 6.0-6.5. A precipitate will form.

  • Isolation: Collect the solid product via suction filtration. Wash the filter cake with two portions of cold water.

  • Drying: Dry the product under vacuum to a constant weight to yield this compound.

Data Summary: Reaction Condition Comparison

The following table summarizes data from various examples found in the literature for the synthesis starting from 2-chloropyridine derivatives and thiourea.

Starting MaterialMolar Ratio (Thiourea)SolventBaseReflux Time (h)Reported YieldReference
2-chloropyridine1.2 eqEthanolNaOH (15 wt%)2.547.6%[1]
2-chloropyridine1.35 eqEthanolKOH (20 wt%)3.0Not specified[1]
2-chloropyridine1.5 eqMethanolKOH (20 wt%)3.0Not specified[1]

References

common side reactions in the synthesis of 2-Mercapto-5-methylpyridine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-5-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting 2-chloro-5-methylpyridine with a sulfur source such as thiourea or sodium hydrosulfide.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts reduces the yield of the desired product. 3. Loss during workup: The product may be lost during extraction or purification steps. 4. Hydrolysis of starting material: 2-chloro-5-methylpyridine can hydrolyze to 2-hydroxy-5-methylpyridine under basic conditions.[1][2]1. Optimize reaction conditions: Monitor the reaction progress using TLC or another appropriate analytical method to ensure completion. Consider a modest increase in reaction temperature or time. 2. Minimize side reactions: See the detailed FAQ section below on avoiding specific side reactions like disulfide formation. 3. Refine workup procedure: Ensure the pH of the aqueous phase is optimized for extraction. Minimize the number of transfer steps. 4. Control pH: Maintain a controlled pH during the reaction and workup to prevent hydrolysis of the starting material.
Product is a Discolored Oil or Solid 1. Presence of colored byproducts: Formation of minor, highly colored impurities. 2. Oxidation: The product may have partially oxidized to the disulfide, which can be colored.1. Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography can remove colored impurities. 2. Prevent oxidation: See the FAQ on preventing disulfide formation. Workup under an inert atmosphere can be beneficial.
Difficulty in Isolating the Product 1. Product is water-soluble: The product may remain in the aqueous phase during extraction. 2. Emulsion formation: An emulsion may form during the aqueous workup, making separation difficult.1. Adjust pH: The solubility of this compound is pH-dependent. Adjusting the pH of the aqueous layer can facilitate its extraction into an organic solvent. 2. Break emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective.
Presence of a Major Impurity with a Dimeric Mass Oxidative coupling: The thiol group of this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, 5,5'-dimethyl-2,2'-dipyridyl disulfide. This is a very common side reaction.See the detailed FAQ below on preventing disulfide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most prevalent side reaction is the oxidation of the thiol group to form the corresponding disulfide, 5,5'-dimethyl-2,2'-dipyridyl disulfide. This can occur during the reaction, workup, and even on storage of the final product. The reaction is often autocatalytic.

Another potential side reaction, particularly if using a strong base in the workup, is the hydrolysis of the starting material , 2-chloro-5-methylpyridine, to 2-hydroxy-5-methylpyridine.[1][2]

If thiourea is used as the sulfur source, incomplete hydrolysis of the intermediate isothiouronium salt can lead to its presence as an impurity.

Q2: How can I avoid the formation of the disulfide byproduct?

Preventing the oxidation of the thiol is critical for obtaining a high yield and purity of this compound. Here are several strategies:

  • Work under an inert atmosphere: Performing the reaction and workup under an inert gas like nitrogen or argon can significantly reduce exposure to atmospheric oxygen.

  • Use of reducing agents: Adding a mild reducing agent to the reaction mixture or during the workup can help prevent oxidation.

  • Control of pH: The rate of oxidation can be pH-dependent. Maintaining a slightly acidic to neutral pH during workup and storage can be beneficial.

  • Avoid certain metal contaminants: Traces of some metal ions can catalyze the oxidation of thiols. Using high-purity reagents and clean glassware is recommended.

Q3: What is a recommended experimental protocol for the synthesis of this compound?

While specific laboratory conditions may vary, a general protocol involves the reaction of 2-chloro-5-methylpyridine with a sulfur nucleophile. Below is a representative procedure using thiourea.

Reaction of 2-chloro-5-methylpyridine with Thiourea:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine and a slight excess of thiourea in a suitable solvent, such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the intermediate isothiouronium salt. The pH should be carefully controlled to avoid hydrolysis of any unreacted starting material.

    • Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Q4: What is the role of the base in the workup when using thiourea?

The reaction of 2-chloro-5-methylpyridine with thiourea proceeds through an intermediate S-alkylisothiouronium salt. The addition of a base is necessary to hydrolyze this salt to release the free thiol of this compound.

Q5: How does the tautomerism of this compound affect the reaction and purification?

This compound exists in a tautomeric equilibrium with its thione form (5-methylpyridine-2(1H)-thione). In solution, the position of this equilibrium is influenced by the solvent polarity. In polar solvents, the thione form is generally favored. This tautomerism can affect the compound's reactivity and solubility, which should be considered during extraction and crystallization steps.

Visualizing the Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Synthesis of this compound LowYield Low Yield Start->LowYield DiscoloredProduct Discolored Product Start->DiscoloredProduct IsolationDifficulty Isolation Difficulty Start->IsolationDifficulty DimerImpurity Dimer Impurity Present Start->DimerImpurity IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions WorkupLoss Loss During Workup LowYield->WorkupLoss Hydrolysis Starting Material Hydrolysis LowYield->Hydrolysis ColoredByproducts Colored Byproducts DiscoloredProduct->ColoredByproducts Oxidation Oxidation to Disulfide DiscoloredProduct->Oxidation WaterSolubility High Water Solubility IsolationDifficulty->WaterSolubility Emulsion Emulsion Formation IsolationDifficulty->Emulsion DimerImpurity->Oxidation OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions MinimizeSideReactions Minimize Side Reactions (See FAQs) SideReactions->MinimizeSideReactions RefineWorkup Refine Workup Procedure WorkupLoss->RefineWorkup ControlpH Control pH Hydrolysis->ControlpH Purify Purify (Recrystallization/ Chromatography) ColoredByproducts->Purify InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere PreventOxidation Prevent Oxidation (See FAQs) Oxidation->PreventOxidation AdjustpH_Extract Adjust pH for Extraction WaterSolubility->AdjustpH_Extract BreakEmulsion Break Emulsion (Brine/Centrifuge) Emulsion->BreakEmulsion

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 2-Mercapto-5-methylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Mercapto-5-methylpyridine using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Solubility and Solvent Selection

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a polar compound, polar solvents are generally suitable. Mixed solvent systems can also be effective.

Table 1: Qualitative Solubility Data and Recommended Solvents for Recrystallization of this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterSparingly solubleModerately solubleGood, especially in a mixed system
EthanolModerately solubleHighly solubleGood, often used in combination with water
MethanolModerately solubleHighly solubleGood, similar to ethanol
AcetoneSolubleHighly solubleCan be used, may require a co-solvent
TolueneSlightly solubleModerately solublePotentially useful, good for less polar impurities
HexaneInsolubleSparingly solubleGood as an anti-solvent in a mixed system

Note: This data is compiled from general principles of solubility ("like dissolves like") and information on similar pyridine derivatives.[1] Experimental verification is highly recommended to determine the optimal solvent or solvent mixture for your specific sample.

Experimental Protocol: Recrystallization of this compound

This protocol details a general procedure for the purification of this compound using a single solvent or a two-solvent system.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

1. Solvent Selection:

  • Perform small-scale solubility tests to confirm the best solvent or solvent pair from Table 1.[2] The ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent").[3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "solvent" in a two-solvent system) to just dissolve the solid.[4] This should be done at or near the solvent's boiling point.[2]

  • If using a two-solvent system, after dissolving the solid in the first solvent, add the "anti-solvent" dropwise until the solution becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate.[3]

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Be aware that charcoal can adsorb some of the product.[1]

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

6. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

7. Drying:

  • Dry the purified crystals. This can be done by air drying or in a desiccator under vacuum.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Add more hot solvent in small increments until the solid dissolves.[4]

    • If a large amount of solvent is required, the chosen solvent may not be suitable. Re-evaluate your solvent selection based on solubility tests.[2]

    • The undissolved material could be an insoluble impurity. If most of the compound has dissolved, proceed to hot filtration to remove the impurity.[4]

Q2: No crystals form after the solution has cooled.

  • Possible Cause: Too much solvent was used, or the solution is supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

      • Seeding: Add a small, pure "seed" crystal of this compound to the solution to initiate crystallization.[4]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the compound, then allow it to cool again.[5]

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution above its melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool more slowly. Insulating the flask can help with this.

    • Consider using a different solvent with a lower boiling point.

Q4: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, premature crystallization during hot filtration, or the crystals were washed with too much cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary for dissolution.[4]

    • Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

    • The mother liquor (the solution after filtering off the crystals) can be concentrated by heating to evaporate some of the solvent, and then cooled again to obtain a second crop of crystals, which may be of slightly lower purity.[3]

Visual Workflow and Logic Diagrams

Experimental Workflow for Recrystallization

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: A step-by-step workflow for the recrystallization of this compound.

Troubleshooting Logic for Crystal Formation Issues

troubleshooting_logic start Cooled solution check_crystals Crystals formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiled Out check_crystals->oiling_out Oil low_yield Low Yield check_crystals->low_yield Few induce Induce crystallization (scratch/seed) no_crystals->induce add_solvent Add more solvent and re-cool slowly oiling_out->add_solvent check_mother_liquor Concentrate mother liquor for second crop low_yield->check_mother_liquor reduce_solvent Reduce solvent volume and re-cool induce->reduce_solvent Fails

Caption: A troubleshooting decision tree for common crystallization problems.

References

troubleshooting guide for low yield in 2-Mercapto-5-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-5-methylpyridine. The following information is designed to help you diagnose and resolve issues related to low reaction yields.

Troubleshooting Guide: Low Yield in this compound Reactions

Low product yield is a common challenge in organic synthesis. This guide addresses potential causes and solutions for reactions involving this compound, particularly in S-alkylation reactions.

Question 1: My S-alkylation reaction with this compound is resulting in a low yield. What are the most likely causes?

Low yield in S-alkylation reactions of this compound can stem from several factors, ranging from reactant quality to reaction conditions. The most common culprits include:

  • Side Reaction - Disulfide Formation: 2-Mercaptopyridines can readily oxidize to form a disulfide (2,2'-dipyridyl disulfide), especially in the presence of air (oxygen). This process can be catalyzed by trace metal ions and is more prevalent at higher pH.[1][2]

  • Incomplete Deprotonation: For the S-alkylation to proceed, the thiol group must be deprotonated to form the more nucleophilic thiolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

  • Tautomerization: this compound exists in equilibrium with its thione tautomer. The thiol form is necessary for the S-alkylation reaction. The position of this equilibrium is influenced by the solvent, temperature, and concentration.[3]

  • Poor Reactant Quality: Impurities in this compound, the alkylating agent, or the solvent can interfere with the reaction. Moisture is a particularly common issue, as it can quench the base.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a critical role in the reaction's success.

Question 2: How can I minimize the formation of the disulfide byproduct?

Minimizing the formation of the disulfide byproduct is crucial for maximizing the yield of the desired S-alkylated product. Here are several strategies:

  • Degas Buffers and Solvents: Remove dissolved oxygen from your reaction mixture by bubbling an inert gas like nitrogen or argon through the solvents and reaction setup.[1]

  • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your reaction buffer (typically at a concentration of 1-5 mM). EDTA will sequester divalent metal ions that can catalyze thiol oxidation.[1]

  • Control the pH: The rate of disulfide formation increases at higher pH because the more reactive thiolate anion is more susceptible to oxidation. While a basic environment is necessary for deprotonation, avoiding excessively high pH can be beneficial. A pH range of 7.5-8.5 is often a good compromise.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help to maintain the thiol in its reduced state. However, be cautious as it can potentially react with your alkylating agent.

Question 3: What is the optimal choice of base and solvent for S-alkylation?

The choice of base and solvent are critical and interdependent.

  • Base Selection: A non-nucleophilic base is preferred to avoid side reactions with the alkylating agent. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The base should be strong enough to deprotonate the thiol but not so strong as to cause decomposition of the reactants or products.

  • Solvent Selection: Polar aprotic solvents are generally good choices for S-alkylation reactions as they can dissolve the reactants and facilitate the nucleophilic attack.

    • Dimethylformamide (DMF) is a common and effective solvent for these reactions.

    • Acetonitrile (ACN) and Tetrahydrofuran (THF) are also frequently used.

    • The choice of solvent can influence the tautomeric equilibrium. Less polar solvents favor the thiol tautomer, which is the reactive species in S-alkylation.

Frequently Asked Questions (FAQs)

Q1: How does the tautomerism of this compound affect my reaction?

A1: this compound exists as an equilibrium mixture of the thiol and thione forms. The S-alkylation reaction occurs on the sulfur atom of the thiol tautomer. Solvents that can hydrogen bond will favor the thione form, potentially reducing the concentration of the reactive thiol. In less polar solvents, the thiol form is more favored.

tautomerism cluster_thiol Thiol Form (reactive for S-alkylation) cluster_thione Thione Form (less reactive) Thiol Thione Thiol->Thione Equilibrium Thione->Thiol

Q2: My product appears to be an oil, but I expected a solid. What could be the issue?

A2: While some S-alkylated pyridine derivatives are solids, many can be oils at room temperature, especially if they are not completely pure. The presence of residual solvent or byproducts can lower the melting point. It is recommended to confirm the identity and purity of your product using analytical techniques such as NMR, IR, and mass spectrometry.

Q3: How can I effectively purify my S-alkylated product?

A3: Column chromatography on silica gel is a common and effective method for purifying S-alkylated pyridine derivatives. A mixture of ethyl acetate and hexane is often used as the eluent. The polarity of the eluent system can be adjusted to achieve optimal separation of the product from unreacted starting materials and byproducts.

Quantitative Data on S-Alkylation Conditions

The following table summarizes reaction conditions and yields for the S-alkylation of 2-mercaptopyrimidine derivatives, which can serve as a useful reference for optimizing reactions with this compound.

Benzylating AgentBaseSolventReaction Time (hours)Yield (%)Reference
Benzyl chloridePotassium carbonateDMF2 - 1250 - 94[4]
Benzyl bromideTriethylamineTHF2455 - 60[4]
Benzyl chlorideSodium hydroxide (aq)Dichloromethane0.08 (5 mins)High (not specified)[4]

Note: The data presented is based on the synthesis of 2-(benzylthio)pyrimidine derivatives and may vary for the synthesis of 2-(benzylthio)-5-methylpyridine.[4]

Experimental Protocol: S-Benzylation of this compound

This protocol is adapted from the synthesis of analogous 2-(benzylthio)pyrimidine derivatives.[4]

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in DMF.

  • Add 1.5 equivalents of potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Add 1.3 equivalents of benzyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours.[4]

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.

experimental_workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_base Add Potassium Carbonate dissolve->add_base add_alkyl_halide Add Benzyl Chloride add_base->add_alkyl_halide stir Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Troubleshooting Logic Diagram

If you are experiencing low yields, use the following flowchart to diagnose the potential issue and find a corresponding solution.

troubleshooting_flowchart start Low Yield Observed check_side_products Check for Disulfide Formation (e.g., by TLC or MS) start->check_side_products disulfide_present Disulfide Detected check_side_products->disulfide_present no_disulfide No Significant Disulfide disulfide_present->no_disulfide No disulfide_solutions Implement Prevention Strategies: - Degas solvents - Use EDTA - Control pH disulfide_present->disulfide_solutions Yes check_starting_material Analyze Starting Material Purity (e.g., by NMR) no_disulfide->check_starting_material impure_sm Starting Material Impure check_starting_material->impure_sm pure_sm Starting Material is Pure impure_sm->pure_sm No purify_sm Purify this compound before use impure_sm->purify_sm Yes optimize_conditions Optimize Reaction Conditions: - Vary base and solvent - Adjust temperature - Increase reaction time pure_sm->optimize_conditions

References

stability issues and degradation pathways of 2-Mercapto-5-methylpyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of 2-Mercapto-5-methylpyridine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color/showing precipitation over time. What is happening?

A1: this compound can undergo degradation in solution, leading to the formation of colored impurities or insoluble products. The most common degradation pathway is oxidation, which results in the formation of a disulfide dimer, 5,5'-dimethyl-2,2'-dipyridyl disulfide. This disulfide may have different solubility characteristics than the parent compound, leading to precipitation. The rate of degradation can be influenced by several factors including the solvent, pH, temperature, exposure to light, and the presence of oxidizing agents.

Q2: What are the main degradation pathways for this compound in solution?

A2: Based on studies of closely related 2-mercaptopyridine compounds, the primary degradation pathways are:

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, leading to the formation of a disulfide bridge between two molecules. This is often the most significant degradation pathway.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. For analogous mercaptopyridine-N-oxides, this leads to the formation of products like pyridine-N-oxide 2-sulfonic acid[1].

  • Hydrolysis: While generally less common for the thiol group itself, the stability of the entire molecule can be pH-dependent. Extreme pH conditions may promote other reactions or alter the tautomeric equilibrium, affecting stability[2].

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor influencing the stability of this compound. It affects the tautomeric equilibrium between the thiol and thione forms[3][4]. In polar, aqueous solutions, the thione form is generally favored[3][4]. Changes in pH can also alter the rate of oxidation. It is recommended to buffer solutions to a specific pH and evaluate the stability under those conditions.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for the solid material and is also advisable for solutions to slow down the rate of degradation[5].

  • Protected from light: Use amber vials or store solutions in the dark to prevent photodegradation.

  • Degassed or stored under an inert atmosphere: To minimize oxidation, removing dissolved oxygen from the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution can be beneficial.

Q5: I suspect my this compound solution has degraded. How can I confirm this and identify the degradation products?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • HPLC: A stability-indicating HPLC method can separate this compound from its degradation products. By comparing a fresh solution to an aged or stressed sample, you can observe the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • UV-Vis Spectroscopy: 2-Mercaptopyridines and their thione tautomers have characteristic UV absorbance spectra. Degradation to the disulfide or other products will result in changes to this spectrum[3][4].

For structural elucidation of unknown degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy would be required.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Prepare fresh solutions daily. Store stock solutions protected from light and at low temperatures. Consider de-gassing solvents to minimize oxidation.
Decreased assay value over time Instability of the compound in the chosen solvent or storage conditions.Perform a forced degradation study to understand the stability profile. Optimize solvent, pH, and storage conditions.
Solution turns cloudy or forms a precipitate Formation of a less soluble degradation product, likely the disulfide dimer.Confirm the identity of the precipitate. If it is the disulfide, implement measures to prevent oxidation (e.g., use of antioxidants, inert atmosphere).
Inconsistent experimental results Variable degradation of this compound between experiments.Standardize solution preparation and handling procedures. Prepare fresh solutions for each experiment.

Degradation Pathways and Influencing Factors

The stability of this compound is influenced by a tautomeric equilibrium and its susceptibility to oxidation.

.dot

Caption: Tautomeric equilibrium of this compound.

.dot

DegradationPathway MMP This compound Disulfide 5,5'-dimethyl-2,2'-dipyridyl disulfide MMP->Disulfide Oxidation (O2, light, metal ions) SulfonicAcid 5-methylpyridine-2-sulfonic acid (Postulated) MMP->SulfonicAcid Photodegradation (UV light, O2) Other Other Degradants Disulfide->Other SulfonicAcid->Other

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods[6][7][8].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Determine the retention times and peak areas of any degradation products.

  • Assess peak purity of the parent compound to ensure the method is stability-indicating.

.dot

ForcedDegradationWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis end Evaluate Degradation & Identify Products analysis->end

Caption: Workflow for a forced degradation study.

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomerism and Degradation

Objective: To monitor the tautomeric equilibrium and degradation of this compound in different solvents over time.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, dioxane, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare dilute solutions of this compound (e.g., 10⁻⁵ M) in the selected solvents.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of each solution from 200 to 400 nm.

  • Time-Course Measurement: Store the solutions under controlled conditions (e.g., room temperature, protected from light) and record the UV-Vis spectra at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).

  • Data Analysis:

    • Observe changes in the absorption maxima and intensities over time. A decrease in the peaks corresponding to the thiol/thione forms and the appearance of new peaks may indicate degradation.

    • The transformation of the thiol form to the disulfide can be observed by characteristic spectral changes[3][4].

Quantitative Data Summary

Stress ConditionTime (hours)This compound Assay (%)Major Degradation Product(s) (% Peak Area)
0.1 M HCl, 60°C 0100.0-
2495.2Degradant 1 (2.5%), Degradant 2 (1.8%)
0.1 M NaOH, 60°C 0100.0-
2488.5Degradant 3 (8.1%), Degradant 4 (2.9%)
3% H₂O₂, RT 0100.0-
2475.3Disulfide (20.5%), Other (3.7%)
Photolytic (ICH Q1B) 2492.1Photodegradant 1 (5.5%)

Note: The data in this table is hypothetical and for illustrative purposes only.

References

optimizing reaction conditions for the synthesis of 2-Mercapto-5-methylpyridine metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercapto-5-methylpyridine metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the formation of metal complexes?

A1: this compound is a versatile ligand in coordination chemistry. Its thiol group (-SH) and the nitrogen atom of the pyridine ring can both act as donor sites, allowing it to chelate with various transition metals. This chelation leads to the formation of stable metal complexes with diverse applications in catalysis and materials science.[1]

Q2: What are the common characterization techniques for this compound metal complexes?

A2: The synthesized complexes are typically characterized by a range of spectroscopic and analytical methods, including:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

  • Single Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.[2]

  • Elemental Analysis: To confirm the empirical formula of the complex.

Q3: Can the pH of the reaction mixture affect the synthesis?

A3: Yes, the pH of the reaction medium can significantly influence the formation of metal complexes with mercaptopyridine-based ligands. An acidic environment can lead to the protonation of the ligand, while a basic medium can cause deprotonation. The charge of the ligand and the metal ion's hydrolysis state are pH-dependent, which in turn affects the stability and precipitation of the desired complex.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incorrect stoichiometry of reactants.Ensure the molar ratio of the metal salt to the ligand is optimized. A common starting point is a 1:2 or 1:4 metal-to-ligand ratio.[2]
Inappropriate solvent.The choice of solvent can affect the solubility of reactants and the stability of the complex. Ethanol or methanol are commonly used. The tautomeric equilibrium between the thiol and thione forms of the ligand is solvent-dependent.[3]
Reaction temperature is too low or too high.Optimize the reaction temperature. Many syntheses are carried out at room temperature or with gentle heating under reflux.
Oily or Gummy Product Instead of Crystalline Solid Presence of impurities.Ensure the purity of the starting materials and solvents. Recrystallization from a suitable solvent system can help in obtaining a crystalline product.
Incomplete reaction.Increase the reaction time or gently heat the reaction mixture to ensure the reaction goes to completion.
Discolored Product (e.g., brown or black) Oxidation of the ligand or metal ion.The thiol group of this compound can oxidize to form a disulfide.[3][4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Degradation of the complex.Some metal complexes may be sensitive to light or air. Store the product in a cool, dark, and dry place.
Difficulty in Isolating the Product The complex is highly soluble in the reaction solvent.If the product does not precipitate upon cooling, try to reduce the volume of the solvent by evaporation or add a non-polar solvent (e.g., hexane) to induce precipitation.
Formation of a colloidal suspension.Try adding a small amount of a different solvent or changing the pH to encourage flocculation and precipitation.

Experimental Protocols

General Synthesis of a this compound Metal(II) Complex

This protocol provides a general procedure for the synthesis of a metal(II) complex of this compound. The specific metal salt and solvent may be varied.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(CH₃COO)₂, ZnCl₂)

  • Ethanol (or other suitable solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of ethanol.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.

  • A precipitate may form immediately or after a period of stirring. The reaction mixture can be stirred for several hours to ensure completion. Gentle heating under reflux may be necessary for some metal ions.

  • After the reaction is complete, cool the mixture to room temperature if it was heated.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum.

Data Presentation

The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate how results can be structured for comparison.

Metal IonLigand:Metal RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
Cu(II)2:1Ethanol25485
Cu(II)2:1Methanol25482
Co(II)2:1Ethanol60678
Ni(II)2:1Ethanol25875
Zn(II)4:1Ethanol25492[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Reaction cluster_isolation Product Isolation A Dissolve Ligand in Solvent C Mix Solutions & Stir A->C B Dissolve Metal Salt in Solvent B->C D Optional: Heat under Reflux C->D if needed E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry Product G->H

Caption: General experimental workflow for the synthesis of this compound metal complexes.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_side_reactions Potential Side Reactions start Low or No Yield check_stoichiometry Check Stoichiometry start->check_stoichiometry check_solvent Change Solvent start->check_solvent check_temp Optimize Temperature start->check_temp check_purity Check Reagent Purity start->check_purity side_reaction Oxidation of Thiol? check_purity->side_reaction check_atmosphere Use Inert Atmosphere side_reaction->check_atmosphere Yes

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Scale-Up of 2-Mercapto-5-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Mercapto-5-methylpyridine synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the production of this compound, particularly during the transition from laboratory to industrial scale.

Problem 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants may not be optimized for the scaled-up process.

  • Catalyst Deactivation: If a catalyst is used, it may lose activity over time or be poisoned by impurities.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions, leading to degradation.

Solutions:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it goes to completion.

  • Temperature and Mixing Optimization: Carefully control the reaction temperature and ensure efficient mixing to maintain homogeneity, which can be challenging in large reactors.[1]

  • Re-evaluate Stoichiometry: Optimize the molar ratios of reactants at the larger scale through a Design of Experiments (DoE) approach.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[2]

  • Purification of Starting Materials: Ensure the purity of starting materials to avoid side reactions and catalyst poisoning.

Problem 2: Impurities in the Final Product

Potential Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product mixture.

  • Formation of Byproducts: Side reactions, such as oxidation to the corresponding disulfide, can lead to impurities.

  • Isomeric Impurities: In some synthesis routes, isomeric impurities may be formed that are difficult to separate.

  • Residual Solvents: Solvents used in the reaction or purification steps may not be completely removed.

  • Contamination from Equipment: Corrosion or leaching from the reactor or other equipment can introduce impurities.

Solutions:

  • Optimize Reaction Conditions: Adjust reaction parameters (temperature, pressure, reaction time) to minimize the formation of byproducts.

  • Efficient Purification Methods: Develop a robust purification strategy, which may include:

    • Recrystallization: Choose a suitable solvent system to selectively crystallize the desired product.

    • Distillation: If the product is volatile and thermally stable, fractional distillation can be effective.

    • Chromatography: While challenging at scale, it may be necessary for high-purity applications.

  • pH Adjustment during Work-up: Carefully control the pH during the work-up and extraction steps to separate acidic or basic impurities. A patent for the related 2-mercaptopyridine suggests adjusting the pH to 8.0-9.0 to wash out unreacted 2-chloropyridine, followed by acidification to precipitate the product.[2]

  • Thorough Drying: Implement an effective drying process (e.g., vacuum oven) to remove residual solvents.

Problem 3: Difficulty with Product Isolation and Purification

Potential Causes:

  • Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult.

  • Oily Product Formation: The product may separate as an oil rather than a crystalline solid, complicating isolation.

  • Emulsion Formation during Extraction: Liquid-liquid extractions can be hampered by the formation of stable emulsions.

  • Thermal Instability: The product may decompose at the temperatures required for distillation or drying.

Solutions:

  • Solvent Screening: Experiment with different anti-solvents to induce precipitation or select an appropriate extraction solvent.

  • Seeding: Introduce seed crystals during the crystallization process to promote the formation of a solid product.

  • Break Emulsions: Add a small amount of brine or adjust the pH to break up emulsions.

  • Azeotropic Distillation: Use an appropriate solvent to form an azeotrope with water or other impurities to facilitate their removal at a lower temperature.

  • Vacuum Drying: Dry the product under vacuum at a lower temperature to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

While specific industrial processes are often proprietary, common synthetic approaches for analogous compounds involve the reaction of a substituted chloropyridine with a sulfur source. For instance, a common method for preparing 2-mercaptopyridines is the reaction of 2-chloropyridine with sodium hydrosulfide or thiourea.[1][2] The synthesis of this compound would likely follow a similar pathway, starting from 2-chloro-5-methylpyridine.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

Critical process parameters to monitor include:

  • Temperature: Exothermic reactions require careful temperature control to prevent runaway reactions and byproduct formation.

  • Pressure: For reactions involving gaseous reagents or byproducts, pressure control is essential.

  • Addition Rate of Reagents: The rate of addition of reagents can significantly impact the reaction profile and impurity formation.

  • Mixing Efficiency: Ensuring adequate mixing is crucial for maintaining reaction homogeneity and consistent heat transfer.[1]

  • pH: The pH of the reaction mixture and during work-up can influence product stability and purity.

Q3: How can the formation of disulfide impurities be minimized?

The formation of the corresponding disulfide is a common issue due to the oxidation of the thiol group. To minimize this:

  • Inert Atmosphere: As mentioned, running the reaction and work-up under an inert gas like nitrogen or argon is crucial.[2]

  • Control of Oxidizing Agents: Avoid the presence of any oxidizing agents in the reaction mixture.

  • Use of Reducing Agents: In some cases, a small amount of a reducing agent can be added during work-up to reduce any disulfide formed back to the thiol.

Q4: What are the safety considerations for the large-scale production of this compound?

  • Toxicity: Pyridine derivatives can be toxic. Handle all materials in well-ventilated areas and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Flammability: Many organic solvents used in the synthesis are flammable. Use appropriate grounding and bonding to prevent static discharge and ensure that all equipment is suitable for use with flammable materials.

  • Exothermic Reactions: The reaction may be exothermic. Implement proper cooling and emergency shutdown procedures to control the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Q5: Are there any specific materials of construction recommended for the reactor?

Given the presence of sulfur compounds and potentially acidic or basic conditions, the choice of reactor material is important to prevent corrosion. Glass-lined steel reactors are often a good choice for their chemical resistance. Stainless steel may also be suitable, but its compatibility should be tested under the specific reaction conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Mercaptopyridine Syntheses

ParameterMethod 1 (Thiourea)[2]Method 2 (Sodium Hydrosulfide)[1]
Starting Material 2-chloropyridine2-chloropyridine
Sulfur Source ThioureaAnhydrous Sodium Hydrosulfide
Solvent Ethanol or Methanoln-butanol, cyclohexanol, ethylene glycol, or propylene glycol
Reaction Temperature RefluxNot specified, but heating is required
Key Work-up Step Alkaline wash followed by acidificationAcidification and extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiourea (Adapted from related synthesis[2])

  • Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, dissolve 2-chloro-5-methylpyridine and thiourea (1.2-1.5 molar equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: To the residue, add a 15-20 wt.% aqueous solution of sodium hydroxide to dissolve the product. Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Product Precipitation: Under a nitrogen atmosphere, cool the aqueous layer and slowly add 15-20 wt.% hydrochloric acid to adjust the pH to 6.0-6.5. The product will precipitate as a solid.

  • Isolation and Drying: Filter the solid product, wash with water, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of this compound via Sodium Hydrosulfide (Adapted from related synthesis[1])

  • Reaction Setup: Charge a reactor equipped with a stirrer, thermometer, and reflux condenser with anhydrous sodium hydrosulfide and an organic solvent (e.g., n-butanol).

  • Reaction: Heat the mixture to the desired reaction temperature. Slowly add 2-chloro-5-methylpyridine to the reactor. Maintain the reaction for several hours until completion, as monitored by an appropriate analytical technique.

  • Solvent Removal: Distill off the solvent.

  • Work-up: Add distilled water to the residue and adjust the pH with acid.

  • Extraction and Isolation: Extract the product with a suitable organic solvent. Distill off the extraction solvent to obtain the this compound product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (e.g., HPLC, TLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Improve Mixing Incomplete->OptimizeConditions CheckImpurities Analyze for Impurities (e.g., GC-MS, LC-MS) Complete->CheckImpurities OptimizeConditions->CheckCompletion SideReactions Significant Side Reactions CheckImpurities->SideReactions Yes NoSideReactions Minimal Side Reactions CheckImpurities->NoSideReactions No ModifyConditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Adjust Stoichiometry SideReactions->ModifyConditions CheckIsolation Review Isolation & Purification Procedure NoSideReactions->CheckIsolation ModifyConditions->CheckCompletion IsolationLoss Product Loss During Isolation CheckIsolation->IsolationLoss Yes GoodIsolation Yield Improved CheckIsolation->GoodIsolation No OptimizeIsolation Optimize Isolation: - Different Solvent - pH Adjustment - Recrystallization Conditions IsolationLoss->OptimizeIsolation OptimizeIsolation->CheckIsolation SynthesisPathway General Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloro_5_methylpyridine 2-Chloro-5-methylpyridine Reaction Reaction in Solvent (e.g., Ethanol) 2_Chloro_5_methylpyridine->Reaction Sulfur_Source Sulfur Source (e.g., Thiourea or NaSH) Sulfur_Source->Reaction Workup Aqueous Work-up (pH Adjustment) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

References

Technical Support Center: Purification of Crude 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-mercapto-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the synthetic route. The most common synthesis involves the reaction of 2-chloro-5-methylpyridine with a sulfur source like thiourea or sodium hydrosulfide. Therefore, the expected impurities are:

  • Unreacted Starting Material: 2-chloro-5-methylpyridine.

  • Oxidation Product: 5,5'-dimethyl-2,2'-dipyridyl disulfide. Pyridine thiols are susceptible to oxidation, especially in the presence of air.[1] This disulfide is a common byproduct.[1][2][3]

  • Other Byproducts: Depending on the specific reaction conditions, other minor impurities may be present.

Q2: My crude product has a strong, unpleasant odor. Is this normal?

A2: Yes, thiol compounds, including this compound, are known for their strong and often unpleasant odors. This is characteristic of the thiol functional group and does not necessarily indicate the presence of impurities.

Q3: The color of my crude product is off-white or yellowish. What does this indicate?

A3: A yellowish or off-white color is common for crude this compound and can be indicative of the presence of the disulfide byproduct, which is often a colored solid.[1] Discoloration can also be caused by other minor impurities or degradation products.[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of the desired product from impurities. A typical mobile phase for TLC analysis could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Chloro-5-methylpyridine

Question: My analytical data (e.g., HPLC, NMR) shows a significant amount of unreacted 2-chloro-5-methylpyridine in my purified product. How can I remove it?

Answer:

  • Recrystallization: This is often the most effective method for removing less polar impurities like the starting material from the more polar thiol product.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can provide a more efficient separation.

Issue 2: Formation of 5,5'-dimethyl-2,2'-dipyridyl disulfide

Question: My product appears to be contaminated with the disulfide dimer. How can I remove this impurity?

Answer: The disulfide can be addressed in two main ways:

  • Reductive Workup: Before final purification, the crude product can be treated with a reducing agent to convert the disulfide back to the desired thiol. A common and effective reducing agent is 2-mercaptoethanesulfonic acid, which is water-soluble and can be easily washed out during an aqueous workup.[2]

  • Purification: The disulfide is generally less polar than the corresponding thiol, allowing for separation by:

    • Recrystallization: Careful selection of a recrystallization solvent can lead to the selective crystallization of the desired thiol, leaving the disulfide in the mother liquor.

    • Column Chromatography: Silica gel chromatography can effectively separate the thiol from the less polar disulfide.

Issue 3: Persistent Color in the Final Product

Question: After purification, my this compound is still colored. How can I obtain a colorless product?

Answer:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5] Use charcoal sparingly, as it can also adsorb some of your product.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all colored impurities. A second recrystallization from a suitable solvent system can often yield a purer, colorless product.

Data Presentation

Table 1: Common Purification Techniques and Their Applications

Purification MethodTarget ImpurityPrinciple of SeparationKey Considerations
Recrystallization Unreacted 2-chloro-5-methylpyridine, 5,5'-dimethyl-2,2'-dipyridyl disulfide, other minor impuritiesDifference in solubility between the product and impurities in a given solvent at different temperatures.[6]Solvent selection is crucial. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Column Chromatography Unreacted 2-chloro-5-methylpyridine, 5,5'-dimethyl-2,2'-dipyridyl disulfide, and other byproductsDifferential adsorption of the product and impurities onto a stationary phase (e.g., silica gel) and their elution with a mobile phase.Can provide high resolution but may be less practical for large-scale purifications.
Reductive Workup 5,5'-dimethyl-2,2'-dipyridyl disulfideChemical conversion of the disulfide back to the thiol.[2]The reducing agent must be easily separable from the final product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures, ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.[6]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexanes or a hexanes/ethyl acetate mixture with a low percentage of ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the compounds. 2-chloro-5-methylpyridine and the disulfide will typically elute before the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal (Optional) Add Activated Carbon dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Cool to Induce Crystallization hot_filter->cool filter_wash Filter and Wash Crystals cool->filter_wash pure Pure this compound filter_wash->pure

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Material (2-chloro-5-methylpyridine) impurity_check->unreacted_sm Yes disulfide Disulfide Impurity impurity_check->disulfide Yes color Colored Impurities impurity_check->color Yes pure Pure Product impurity_check->pure No recrystallize Recrystallization unreacted_sm->recrystallize column Column Chromatography unreacted_sm->column disulfide->column reduce Reductive Workup disulfide->reduce charcoal Activated Carbon Treatment color->charcoal recrystallize->pure column->pure reduce->recrystallize charcoal->recrystallize

Caption: Troubleshooting logic for the purification of this compound.

References

interpreting complex NMR spectra of 2-Mercapto-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-mercapto-5-methylpyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the aromatic region of my ¹H NMR spectrum for a this compound derivative show complex, overlapping signals?

A: The complexity in the aromatic region is expected and arises from several factors:

  • Distinct Chemical Environments: The protons on the pyridine ring are in unique electronic environments, leading to different chemical shifts.

  • Spin-Spin Coupling: Protons on the pyridine ring couple with each other, splitting the signals into multiplets (e.g., doublets, triplets, or doublets of doublets).[1]

  • Signal Overlap: Protons on different parts of the molecule or on impurities can have similar chemical shifts, causing their signals to overlap.[1]

To resolve these overlapping signals, advanced techniques like 2D NMR (COSY, HSQC, HMBC) are highly recommended.[1][2]

Q2: I don't see a signal for the thiol (S-H) proton. Where is it?

A: 2-Mercaptopyridine and its derivatives exist in a tautomeric equilibrium with their corresponding thione form (pyridinethione). In most cases, especially in polar solvents, the thione tautomer is significantly favored.[3][4] Therefore, instead of a thiol (S-H) proton, you should be looking for a much more deshielded N-H proton signal. This N-H proton is often broad and can appear far downfield, sometimes above 13 ppm, particularly in solvents like DMSO-d₆.[5]

tautomerism cluster_thiol Thiol Form (this compound) cluster_thione Thione Form (5-Methylpyridine-2-thione) Thiol Pyridine ring with -SH group at C2 -CH3 group at C5 Thione Pyridine ring with =S at C2 -N-H bond -CH3 group at C5 Thiol->Thione Equilibrium (Favored in polar solvents) Thione->Thiol

Caption: Tautomeric equilibrium of this compound.

Q3: Why are some or all of my NMR signals unexpectedly broad?

A: Signal broadening is a common issue with multiple potential causes.[1][6] These can include:

  • Chemical Exchange: Protons that can exchange with the solvent or other molecules (like the N-H proton) often appear as broad signals.[7][8] Tautomerization can also contribute if the exchange rate is intermediate on the NMR timescale.

  • Paramagnetic Impurities: Dissolved oxygen is paramagnetic and can cause significant line broadening.[9][10] Ensure your deuterated solvent is properly degassed.

  • Sample Inhomogeneity: If your compound is not fully dissolved or contains solid particulates, it can disrupt the magnetic field homogeneity, leading to broad peaks.[6][11]

  • Concentration Effects: Very high sample concentrations can increase viscosity and lead to broader signals.[6]

  • Acidic Impurities: Some deuterated solvents, like CDCl₃, can become acidic over time, which can catalyze exchange processes and cause broadening.[11][12]

Refer to the troubleshooting guide in Section 2 for a systematic approach to resolving this issue.

Q4: I see extra peaks in my spectrum that I can't assign. What might they be?

A: Unassigned peaks typically originate from one of the following sources:

  • Solvent Impurities: Residual non-deuterated solvent or water is very common.[6] For example, the residual proton peak for DMSO-d₆ appears around 2.50 ppm, and water can appear over a wide range depending on the solvent.[13]

  • Starting Materials or Byproducts: If the compound was synthesized, unreacted starting materials or reaction byproducts may be present.

  • Oxidation: Mercaptans can be sensitive to air and may oxidize to form a symmetrical disulfide.[4] This oxidation product will have its own distinct set of NMR signals.

  • Grease/Other Contaminants: Contamination from lab equipment (e.g., silicone grease) can introduce unwanted peaks.

Section 2: Troubleshooting Guides

Issue: Broad or Disappearing NMR Signals

This guide provides a systematic workflow to diagnose and solve the issue of broad signals in your NMR spectrum.

troubleshooting_broad_peaks cluster_solutions Solutions Start Broad NMR Peaks Observed Prep Was the sample prepared under an inert atmosphere? Start->Prep Solubility Is the sample fully dissolved? (No visible particulates) Prep->Solubility Yes Sol_Prep Action: Re-prepare sample using degassed solvent and an inert atmosphere (see Protocol 2). Prep->Sol_Prep No Exchange Is the broad peak from an exchangeable proton (e.g., N-H)? Solubility->Exchange Yes Sol_Filter Action: Filter the sample through a cotton or glass wool plug. Solubility->Sol_Filter No Temp Run Variable Temperature (VT) NMR Exchange->Temp Maybe/Unsure Sol_D2O Action: Add a drop of D2O and re-acquire spectrum (see Protocol 3). Peak should disappear. Exchange->Sol_D2O Yes Sol_Temp Action: Analyze spectra at different temperatures. Broadening due to intermediate exchange may resolve. Temp->Sol_Temp Result Sharp Peaks Achieved Sol_Prep->Result Sol_Filter->Result Sol_D2O->Result Sol_Temp->Result

Caption: Workflow for troubleshooting broad NMR signals.

Issue: Ambiguous Signal Assignment in the Aromatic Region

When 1D ¹H NMR is insufficient for unambiguous assignment, a series of 2D NMR experiments is the standard solution.

assignment_workflow cluster_info Information Gained Start Ambiguous Aromatic Signals in 1D ¹H NMR COSY Acquire ¹H-¹H COSY Spectrum Start->COSY HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC Info_COSY Identifies which protons are spin-coupled (adjacent to each other). COSY->Info_COSY HMBC Acquire ¹H-¹³C HMBC Spectrum HSQC->HMBC Info_HSQC Correlates each proton directly to the carbon it is attached to. HSQC->Info_HSQC Assign Final Structure Assignment HMBC->Assign Info_HMBC Correlates protons to carbons over 2-3 bonds. Crucial for assigning quaternary carbons and linking fragments. HMBC->Info_HMBC

Caption: Logical workflow for spectral assignment using 2D NMR.

2D NMR ExperimentInformation ProvidedUse Case for this compound Derivatives
COSY (Correlation Spectroscopy)Shows ¹H-¹H J-coupling correlations.[2]Determines the connectivity of protons on the pyridine ring (e.g., which proton is next to which).
HSQC (Heteronuclear Single Quantum Coherence)Shows one-bond ¹H-¹³C correlations.[1]Assigns each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation)Shows 2-3 bond ¹H-¹³C correlations.[1]Links the methyl group protons to the C5 and neighboring carbons; confirms assignments of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows through-space correlations between protons.[1]Can provide information on the 3D conformation of the molecule and its substituents.

Section 3: Data and Experimental Protocols

Data Presentation

The following tables provide typical chemical shift ranges for the thione tautomer of this compound, which is the predominant form in common NMR solvents.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges Data estimated based on pyridine derivatives and recorded in DMSO-d₆.

Proton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
NH 12.5 - 13.5Broad Singlet (br s)Highly deshielded, exchanges with D₂O.[5]
H 67.5 - 7.8Doublet (d)Proton adjacent to nitrogen.
H 47.3 - 7.6Doublet of Doublets (dd)Coupled to H3 and H6.
H 36.7 - 7.0Doublet (d)Proton adjacent to the C=S group.
CH2.1 - 2.3Singlet (s)Methyl group at C5.[14]

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges Data estimated based on pyridine derivatives and recorded in DMSO-d₆.

Carbon AssignmentTypical Chemical Shift (ppm)Notes
C 2175 - 180Thione (C=S) carbon, very deshielded.[5]
C 6135 - 140Carbon adjacent to nitrogen.
C 4133 - 138
C 5125 - 130Carbon bearing the methyl group.
C 3110 - 115
C H₃15 - 20Methyl carbon.
Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • Cap the NMR tube securely.

  • Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: NMR Sample Preparation for Air-Sensitive Compounds

Due to the potential for oxidation, preparing samples under an inert atmosphere is recommended for high-purity analysis or long-term storage.[15][16]

  • Place your solid compound into a J-Young NMR tube.

  • Attach the tube to a Schlenk line. Carefully evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[15]

  • Using a gas-tight syringe, transfer 0.6-0.7 mL of a degassed deuterated solvent into the J-Young tube under a positive pressure of inert gas.

  • Seal the J-Young tube's Teflon tap.

  • Gently agitate the tube to dissolve the sample completely. The sample is now protected from the atmosphere and ready for analysis.[11]

Protocol 3: D₂O Exchange Experiment

This experiment is used to confirm the identity of exchangeable protons (N-H, O-H, S-H).

  • Prepare your NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The signal corresponding to the exchangeable N-H proton should disappear or significantly decrease in intensity.[6][7]

References

managing temperature control in exothermic reactions involving 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control in exothermic reactions involving 2-Mercapto-5-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue: Uncontrolled Temperature Increase During S-Alkylation

An unexpected and rapid rise in temperature during the S-alkylation of this compound can indicate a potential thermal runaway. This is a critical safety concern that requires immediate attention.

Potential Cause Troubleshooting Steps
Reaction is highly exothermic - Immediate Action: Cease addition of the alkylating agent. - Cooling: Ensure the cooling bath is at the correct temperature and functioning efficiently. If necessary, use a more potent cooling mixture (e.g., dry ice/acetone). - Dilution: If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and dissipate heat.
Rate of addition of alkylating agent is too fast - Reduce Addition Rate: Significantly slow down the rate of addition of the alkylating agent. - Monitor Temperature Closely: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. Maintain a steady temperature throughout the addition.
Inadequate heat dissipation - Improve Stirring: Ensure vigorous and efficient stirring to promote heat transfer to the cooling bath. - Appropriate Reactor Size: Use a reaction vessel with a sufficient surface area-to-volume ratio for effective cooling. For larger scale reactions, consider a jacketed reactor.
Incorrect reaction temperature - Verify Protocol: Double-check the experimental protocol for the recommended reaction temperature. - Pre-cool Reactants: Cool the solution of this compound and the alkylating agent before starting the addition.

Issue: Localized Hotspots and Discoloration

The formation of localized hotspots, often indicated by discoloration of the reaction mixture, suggests poor mixing and uneven temperature distribution. This can lead to side reactions and a decrease in product yield and purity.

Potential Cause Troubleshooting Steps
Poor mixing - Increase Stirring Rate: Enhance the agitation to ensure a homogeneous mixture. - Use Appropriate Stirring Method: For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
Concentration of reactants is too high - Dilute the Reaction: Use a higher volume of an appropriate solvent to reduce the concentration of reactants.
Solid reactants not fully dissolved - Ensure Complete Dissolution: Make sure all solid starting materials are fully dissolved before proceeding with the reaction. Gentle warming may be necessary, followed by cooling to the target reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound I should be cautious about?

A1: The thiol group in this compound is nucleophilic and can participate in several potentially exothermic reactions. The most common include:

  • S-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) to form thioethers. This is a common and often highly exothermic process.[1][2]

  • S-Acylation: Reaction with acyl halides or anhydrides to form thioesters.

  • Oxidation: Oxidation of the thiol to a disulfide or sulfonic acid. Aerobic oxidation can be slow, but the use of stronger oxidizing agents can lead to significant heat generation.

Q2: How can I predict the potential thermal hazard of my reaction with this compound?

A2: A thorough safety assessment is crucial before scaling up any reaction.[3]

  • Literature Review: Search for literature on similar reactions to understand their thermal profiles.

  • Reaction Calorimetry: For novel or scaled-up reactions, performing reaction calorimetry is the most reliable method to quantify the heat of reaction, adiabatic temperature rise, and gas evolution. This data is essential for safe process design.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of reactants, products, and intermediates, and to identify potential decomposition reactions at elevated temperatures.

Q3: What are the key parameters to control during a potentially exothermic reaction with this compound?

A3: The following parameters are critical for maintaining temperature control:

  • Rate of Reagent Addition: The feed rate of the limiting reagent should be carefully controlled to manage the rate of heat generation.

  • Reaction Temperature: Maintaining the optimal reaction temperature is crucial. Lower temperatures are generally safer for highly exothermic reactions.

  • Mixing: Efficient agitation is necessary to ensure uniform temperature and prevent localized heating.

  • Concentration: Running reactions at a lower concentration can help to moderate the temperature increase.

Q4: What cooling methods are recommended for controlling the temperature of these reactions?

A4: The choice of cooling method depends on the scale and exothermicity of the reaction:

  • Laboratory Scale: Ice/water baths are suitable for moderately exothermic reactions. For more vigorous reactions, a dry ice/acetone or isopropanol bath can provide lower temperatures.

  • Pilot and Production Scale: Jacketed reactors with a circulating cooling fluid are essential for effective temperature control.

Q5: What are the signs of a runaway reaction, and what should be the immediate response?

A5: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, gas evolution, and a change in the appearance of the reaction mixture. The immediate response should be:

  • Stop the addition of all reagents.

  • Maximize cooling.

  • Alert personnel and be prepared to evacuate.

  • If the reaction is in a fume hood, lower the sash.

  • Follow all established emergency procedures for your laboratory or facility.

Experimental Protocols

Example Protocol: S-Alkylation of this compound with Benzyl Bromide

This protocol is a representative example for the S-alkylation of this compound. Note: This reaction is potentially exothermic and should be performed with appropriate safety precautions.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer/thermocouple

  • Cooling bath (e.g., ice/water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol.

  • Cool the mixture to 0-5 °C using a cooling bath.

  • Slowly add a solution of benzyl bromide (1.05 eq.) in ethanol to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • Monitor the internal temperature of the reaction closely during the addition. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

Quantitative Data

The following table provides illustrative data for a hypothetical exothermic S-alkylation of this compound. Disclaimer: This data is for educational purposes only and is not derived from actual experimental measurements for this specific compound. Reaction calorimetry is required to obtain accurate and reliable data for a specific process.

Parameter Illustrative Value Significance
Heat of Reaction (ΔHr) -120 kJ/molIndicates the total amount of heat released per mole of reactant. A higher negative value signifies a more exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 150 °CThe theoretical temperature increase if no heat is lost to the surroundings. A high ΔTad indicates a significant risk of thermal runaway.
Maximum Temperature of Synthesis (MTSR) 200 °CThe maximum temperature the reaction mixture could reach under runaway conditions, which could lead to decomposition and pressure buildup.
Time to Maximum Rate under Adiabatic Conditions (TMRad) 30 minutesThe time it takes for the reaction to reach its maximum rate of heat evolution under adiabatic conditions. A shorter TMRad indicates a more rapid and dangerous runaway potential.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound and base in solvent B 2. Cool reaction mixture to target temperature A->B C 3. Slow, dropwise addition of alkylating agent B->C D 4. Monitor internal temperature continuously C->D E 5. Maintain reaction at set temperature D->E Adjust cooling/ addition rate F 6. Quench reaction E->F G 7. Extract product F->G H 8. Purify product G->H

Caption: A typical experimental workflow for managing an exothermic S-alkylation reaction involving this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Uncontrolled Temperature Rise? Cause1 Addition Rate Too Fast? Start->Cause1 Yes Cause2 Inadequate Cooling? Start->Cause2 Yes Cause_Other Other Factors? (e.g., Concentration, Mixing) Start->Cause_Other Yes Solution1 Reduce Addition Rate Cause1->Solution1 Solution2 Enhance Cooling Cause2->Solution2 Solution_Other Dilute / Improve Stirring Cause_Other->Solution_Other End Continue Reaction with Caution Solution1->End Problem Resolved Solution2->End Problem Resolved Solution_Other->End Problem Resolved

Caption: A logical troubleshooting workflow for addressing an uncontrolled temperature increase during a reaction.

References

Technical Support Center: Optimal Solvent Systems for 2-Mercapto-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent system for reactions involving 2-Mercapto-5-methylpyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Data Presentation: Qualitative Solubility of this compound

Solvent ClassExamplesSolubilityNotes
Polar Protic Water, Ethanol, MethanolSolubleThe thione tautomer is favored in polar environments.[1][2]
Polar Aprotic DMSO, Acetone, DMFSolubleGood for a wide range of reactions.[1]
Non-Polar Hexane, BenzeneLimited SolubilityGenerally not recommended for reactions unless as part of a co-solvent system.[1]

Q2: How does the choice of solvent affect the tautomeric equilibrium of this compound?

A2: The solvent polarity significantly influences the tautomeric equilibrium between the thiol and thione forms of 2-mercaptopyridines. In polar solvents, the more polar thione tautomer is the major species.[2] In non-polar solvents like cyclohexane, the thiol form may be more prevalent.[2] This is a critical consideration as the reactivity of the molecule is dependent on the dominant tautomeric form.

Troubleshooting Guides

Issue 1: Low Yield in S-Alkylation Reactions

Question: I am getting a low yield in my S-alkylation reaction of this compound with an alkyl halide. What solvent system and base should I use?

Answer: Low yields in S-alkylation reactions are often due to poor solubility of the starting material or the base, or the occurrence of side reactions. A mixed solvent system is often effective.

Recommended Protocol: A robust method for S-alkylation involves using a mixture of ethanol and water as the solvent with potassium carbonate as the base.[3] This system ensures the solubility of both the organic substrate and the inorganic base.

Experimental Protocol: Synthesis of 2-(Benzylthio)-5-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Solvent and Base Addition: Add a 1:1 mixture of ethanol and water, followed by potassium carbonate (1.5 eq). Stir the mixture at room temperature until all solids dissolve.[3]

  • Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to 50°C and stir for 3-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Add dichloromethane and transfer to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated aqueous brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3]

Issue 2: Unwanted Disulfide Formation

Question: I am observing a significant amount of a disulfide byproduct in my reaction. How can I prevent this?

Answer: The thiol group of 2-mercaptopyridines is susceptible to oxidation, leading to the formation of a disulfide. This autoxidation is particularly observed in solvents like methanol.[2]

Troubleshooting Steps:

  • Solvent Choice: Avoid using methanol as a solvent if disulfide formation is a major issue. Consider using a less reactive polar aprotic solvent like DMF or acetonitrile.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas prior to use.

Issue 3: Poor Regioselectivity in N-Alkylation vs. S-Alkylation

Question: I am trying to perform an N-alkylation, but I am getting a mixture of N- and S-alkylated products. How can I favor N-alkylation?

Answer: Controlling regioselectivity between N- and S-alkylation is a common challenge. The choice of solvent and base is critical.

Recommendations for N-Alkylation:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) are commonly used for N-alkylation of similar heterocyclic compounds.[4][5][6]

  • Base: A non-nucleophilic base like potassium carbonate is a good choice to deprotonate the nitrogen without promoting S-alkylation.[4][5][6]

  • Reaction Conditions: The reaction is typically carried out at room temperature.[7]

Issue 4: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My palladium-catalyzed cross-coupling reaction with this compound (as a coupling partner after conversion to a thioether or other derivative) is not working well. What is the best solvent system?

Answer: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the solvent system, which needs to facilitate the solubility of the catalyst, substrate, and base.

Recommended Solvent Systems:

  • Ethereal Solvents with Water: For Suzuki-Miyaura couplings involving bromopyridines, a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., in a 4:1 or 5:1 ratio) is often optimal.[8] This biphasic system helps to dissolve both the organic components and the inorganic base.

  • Toluene and Water: A mixture of toluene and water can also be effective, especially when using modern, bulky phosphine ligands.[8]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation. It is crucial to use degassed solvents to prevent catalyst deactivation.[8]

Visualizations

experimental_workflow start Start reagents Add this compound and other reagents to flask start->reagents solvent Add chosen solvent system reagents->solvent reaction Heat/Stir under inert atmosphere solvent->reaction monitor Monitor reaction (TLC, LC-MS) reaction->monitor workup Quench and perform aqueous work-up monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for reactions involving this compound.

solvent_selection reaction_type Select Reaction Type s_alkylation S-Alkylation reaction_type->s_alkylation n_alkylation N-Alkylation reaction_type->n_alkylation pd_coupling Pd Cross-Coupling reaction_type->pd_coupling oxidation Oxidation reaction_type->oxidation solvent_s Ethanol/Water (1:1) Base: K2CO3 s_alkylation->solvent_s Recommended System solvent_n DMF or Acetonitrile Base: K2CO3 n_alkylation->solvent_n Recommended System solvent_pd Dioxane/Water or Toluene/Water (Degassed) Base: K2CO3, K3PO4 pd_coupling->solvent_pd Recommended System solvent_ox Consider solvent impact on side reactions oxidation->solvent_ox Key Consideration

Caption: Decision tree for selecting a solvent system based on the reaction type.

tautomerism_and_oxidation cluster_0 Tautomeric Equilibrium cluster_1 Side Reaction Thiol Thiol Tautomer (Favored in non-polar solvents) Thione Thione Tautomer (Favored in polar solvents) Thiol->Thione Equilibrium Oxidation Autoxidation Thiol->Oxidation [O2] Methanol Disulfide Disulfide Byproduct

Caption: Tautomeric equilibrium and autoxidation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized 2-Mercapto-5-methylpyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2-Mercapto-5-methylpyridine is paramount. Impurities can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a principal technique for purity assessment, offering high resolution and quantitative accuracy.[1] This guide provides an objective comparison of a reversed-phase HPLC method with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most prevalent method for analyzing the purity of non-volatile organic compounds such as substituted pyridines due to its robustness and high resolving power.[1][2] This technique is well-suited for separating this compound from potential process-related impurities.

Hypothetical Potential Impurities

In a typical synthesis of this compound, potential impurities may arise from unreacted starting materials, by-products, or degradation products. For the purpose of this guide, we will consider the following hypothetical impurities:

  • Impurity A: 2-Chloro-5-methylpyridine (Unreacted Starting Material)

  • Impurity B: 5,5'-dimethyl-2,2'-dipyridyl disulfide (Oxidative Dimerization Product)

  • Impurity C: 2-Hydroxy-5-methylpyridine (Hydrolysis Product)

Experimental Protocol: Reversed-Phase HPLC

A gradient reversed-phase HPLC method is proposed for the effective separation of this compound from its potential impurities.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

Quantitative Data Summary

The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity C4.818,0000.6
This compound 10.2 2,910,000 97.0
Impurity A15.545,0001.5
Impurity B22.127,0000.9

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_sample Dissolve Synthesized Sample in Diluent hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Dissolve Reference Standard in Diluent prep_std->hplc_system inject_std Inject Standard (System Suitability) hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity and Impurity Profile integrate_peaks->calculate_purity report Generate Certificate of Analysis calculate_purity->report

Caption: Workflow for HPLC purity validation of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information depending on the analytical need.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, excellent quantitation, robust, and widely applicable to non-volatile compounds.[1][2]Requires reference standards for impurity identification and quantification, can be time-consuming.Routine quality control, accurate quantification of known impurities, and stability testing.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information for impurity identification.[2]Requires analytes to be volatile and thermally stable, may require derivatization.[2]Identification of unknown volatile or semi-volatile impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Primary analytical method (does not require a reference standard of the analyte), provides structural information.[2][4]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[2]Absolute purity determination without the need for a specific reference standard of the analyte.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.High separation efficiency, low sample and reagent consumption, can be performed in non-aqueous conditions.[2]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.[2]Orthogonal purity confirmation, analysis of charged or highly polar impurities.
Logical Relationship for Purity Validation

The selection of an analytical method is guided by the specific requirements of the purity assessment.

Purity_Validation_Logic cluster_screening Initial Screening & Routine QC cluster_confirmation Confirmatory & Specialized Analysis cluster_result Final Assessment start Purity Validation of This compound hplc HPLC (Primary Method) start->hplc gcms GC-MS (Volatile Impurities) start->gcms If volatile impurities suspected qnmr qNMR (Absolute Purity) start->qnmr If primary standard is unavailable ce Capillary Electrophoresis (Orthogonal Method) hplc->ce If orthogonal confirmation needed result Comprehensive Purity Profile hplc->result gcms->result qnmr->result ce->result

Caption: Decision logic for selecting an analytical method for purity validation.

Conclusion

For routine purity analysis of synthesized this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities.[2] However, for the identification of unknown volatile impurities or for orthogonal confirmation of purity, GC-MS and Capillary Electrophoresis, respectively, present powerful alternatives.[2] Quantitative NMR offers the distinct advantage of determining absolute purity without the need for a specific reference standard of the analyte. The choice of analytical method should be dictated by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Guide to Corrosion Inhibitors: 2-Mercapto-5-methylpyridine vs. 2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition performance of two prominent heterocyclic compounds: 2-Mercapto-5-methylpyridine and 2-mercaptobenzimidazole. This analysis is based on available experimental data from scientific literature, focusing on their efficacy in protecting metals, particularly steel, in acidic environments.

Executive Summary

Both this compound and 2-mercaptobenzimidazole demonstrate significant potential as corrosion inhibitors. The available data suggests that 2-mercaptobenzimidazole and its derivatives consistently exhibit high inhibition efficiencies, often exceeding 90%, for mild steel in strong acidic media. The performance of this compound derivatives also shows high efficacy, with reported efficiencies reaching up to 92.2% under similar conditions. The primary mechanism for both inhibitors involves adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Performance Comparison

The following tables summarize the quantitative data on the corrosion inhibition performance of derivatives of this compound and 2-mercaptobenzimidazole on steel in hydrochloric acid solutions. It is important to note that the data is compiled from different studies and direct comparison should be made with caution, considering the variations in experimental conditions.

Table 1: Performance of 2-Mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (a 2-Mercaptopyridine derivative)

Concentration (mM)Corrosion Rate (mm/y)Inhibition Efficiency (%)Temperature (K)Immersion Time (h)
0.11.0641.53035
0.2-64.53035
0.3-75.83035
0.4-83.83035
0.50.3392.23035
1.00.3294.13035

Data sourced from a study on low carbon steel in 1 M HCl.[1]

Table 2: Performance of 2-mercaptobenzimidazole and its Derivatives

InhibitorConcentration (M)Inhibition Efficiency (%)Corrosive MediumMetal
2-mercaptobenzimidazole10⁻³981.0 M HClMild Steel
3,4-dihydro-2H-benzo[2][3]imidazo[2,1-b]thiazole (3-BIT)5 x 10⁻³93.41.0 M HClMild Steel
2,3-dihydrobenzo[2][3]imidazo[2,1-b]thiazole (2-BIT)5 x 10⁻³89.11.0 M HClMild Steel

Data for 2-mercaptobenzimidazole sourced from a study at 308K.[4] Data for its derivatives (3-BIT and 2-BIT) sourced from a study at 303K.[5]

Experimental Methodologies

The data presented in this guide is primarily derived from gravimetric (weight loss) and electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Gravimetric Method (Weight Loss)

This method involves exposing a pre-weighed metal coupon to a corrosive solution, with and without the inhibitor, for a specific duration and temperature. The weight loss of the coupon is then measured, and the corrosion rate and inhibition efficiency are calculated.

Typical Experimental Protocol:

  • Specimen Preparation: Mild steel coupons are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Test Solution: A corrosive medium, typically 1 M HCl, is prepared.

  • Inhibitor Addition: The inhibitor is added to the test solution at various concentrations.

  • Immersion: The prepared coupons are immersed in the test solutions for a set period (e.g., 5 hours).

  • Analysis: After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR = (K × W) / (A × T × D)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, D is the density of the metal, CR_blank is the corrosion rate without inhibitor, and CR_inh is the corrosion rate with inhibitor.

Electrochemical Methods

Electrochemical tests are performed using a three-electrode cell setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency is calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal/solution interface over a range of frequencies. The data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated from the Rct values.

Typical Electrochemical Protocol:

  • Cell Setup: A three-electrode electrochemical cell is assembled with the metal specimen as the working electrode.

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential to stabilize.

  • PDP Measurement: The potential is scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 0.5 mV/s).

  • EIS Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).

Mechanism of Inhibition

The primary mechanism of corrosion inhibition for both this compound and 2-mercaptobenzimidazole is through adsorption on the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive environment.

The adsorption can be characterized as:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond.

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[2][5] The presence of heteroatoms (N, S) and π-electrons in the aromatic rings of both molecules facilitates their strong adsorption onto the d-orbitals of iron.

Visualizing the Inhibition Process

The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the logical relationship of the adsorption mechanism.

G cluster_0 Experimental Workflow prep Specimen Preparation (Polishing, Cleaning) immersion Immersion Test (Weight Loss) prep->immersion electrochem Electrochemical Tests (PDP, EIS) prep->electrochem solution Corrosive Solution Preparation (e.g., 1 M HCl) solution->immersion solution->electrochem inhibitor Inhibitor Addition (Varying Concentrations) inhibitor->immersion inhibitor->electrochem analysis Data Analysis (CR, IE%, Rct) immersion->analysis electrochem->analysis

Caption: General experimental workflow for evaluating corrosion inhibitors.

G inhibitor Inhibitor Molecule (e.g., 2-MMP or 2-MBI) adsorption Adsorption on Surface inhibitor->adsorption metal Metal Surface (e.g., Steel in Acid) metal->adsorption film Formation of Protective Film adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Logical relationship of the corrosion inhibition mechanism.

References

A DFT-Based Comparative Analysis of the Electronic Properties of Pyridine Thiols and Other Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Calculated Electronic Properties

The electronic properties of thiol compounds are crucial in determining their reactivity, stability, and potential applications in areas like pharmaceuticals and materials science.[1][2][3] A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.[4][5] The following table summarizes key electronic properties for selected thiol derivatives as reported in various DFT studies.

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)---> 3.38
3-pyridylaldoxime (3POH)DFT/GGA--1.706-
2-pyridylaldoxime (2POH)DFT/GGA--3.431-
ThioTEPAB3LYP/6-31+G(d,p)-6.230.076.3-
2-(2-Mercaptophenyl)-1-azaazulene (Thiol)ωB97XD/6–311++G(2d,2p)----

Note: A direct comparison is challenging due to the different computational methods and basis sets used in the original studies. The data is presented as reported in the respective literature.

Detailed Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The studies referenced in this guide have employed various levels of theory to optimize molecular geometries and calculate electronic properties.

Geometry Optimization and Electronic Property Calculation

A common approach involves geometry optimization of the ground state of the molecules. For instance, the study on 5-(Trifluoromethyl)pyridine-2-thiol utilized the B3LYP and HSEH1PBE hybrid functionals combined with the 6–311+G(d,p) basis set.[6] Similarly, the investigation of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives employed the B3LYP functional with the 6-31G(d,p) basis set to determine the HOMO-LUMO energy gap and other thermodynamic properties.[2] For the analysis of 2-(2-Mercaptophenyl)-1-azaazulene tautomers, geometry optimizations were performed at the B3LYP/6-31G(d,p) level, with further thermodynamic calculations at M06-2X/6-311G++(2d,2p) and ωB97XD/6-311G++(2d,2p).[3]

Analysis of Molecular Orbitals

The HOMO and LUMO are key molecular orbitals in understanding chemical reactivity. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and indicates the ability to accept an electron.[4] The energy gap between these two orbitals is a critical parameter for assessing molecular stability.[4][5]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a thiol compound using DFT.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis & Output mol_structure Molecular Structure (e.g., 2-Mercapto-5-methylpyridine) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) electronic_properties Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geometry_optimization->electronic_properties Optimized Geometry data_analysis Data Analysis (Reactivity, Stability) electronic_properties->data_analysis Calculated Properties visualization Visualization (Molecular Orbitals, ESP Maps) data_analysis->visualization Interpret Results

References

Experimental Validation of Tautomeric Forms: A Comparative Guide to 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for the tautomeric forms of 2-mercaptopyridine and its derivatives, with a specific focus on extending this understanding to 2-mercapto-5-methylpyridine. The tautomeric equilibrium between the thiol and thione forms is a critical aspect influencing the chemical behavior, reactivity, and biological activity of this class of compounds. While direct, comprehensive experimental data for the 5-methyl derivative is limited in publicly accessible literature, this guide compiles and compares available data from closely related analogs to provide a robust framework for its characterization.

Tautomeric Equilibrium: Thiol vs. Thione Forms

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form (5-methylpyridine-2-thiol) and the non-aromatic thione form (5-methyl-1H-pyridine-2-thione). The position of this equilibrium is sensitive to various factors, including the solvent, concentration, and temperature. Generally, the thione form is the major tautomer, particularly in polar solvents, due to favorable hydrogen bonding and the ability of the larger sulfur atom to better stabilize a negative charge compared to oxygen in the analogous pyridone system.[1] In contrast, the thiol form is more favored in dilute solutions and non-polar environments.[2]

Caption: Tautomeric equilibrium between the thiol and thione forms.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
CompoundH3H4H5H6CH₃NH/SHSolvent
2-Mercaptopyridine (Thione form)7.60-7.65 (m)6.72-6.76 (m)7.25-7.30 (m)7.38-7.42 (m)-13.46 (br s)DMSO-d₆
2-Mercapto-4-methylpyridine6.82 (d)-6.25 (d)7.20 (d)1.98 (s)13.08-

Data for 2-mercaptopyridine is from a supplementary information file. Data for 2-mercapto-4-methylpyridine is from ChemicalBook and a cited journal article.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
CompoundC2C3C4C5C6CH₃Solvent
2-Mercaptopyridine (Thione form)177.7137.9112.8137.5133.0-DMSO-d₆

Data for 2-mercaptopyridine is from a supplementary information file.

Table 3: Comparative IR Absorption Bands (cm⁻¹)
Functional Group2-Mercaptopyridine (Thiol, matrix)2-Mercaptopyridine (Thione, matrix)Expected for this compound
ν(N-H)-~3400Present in thione form
ν(S-H)~2600-Present in thiol form
ν(C=S)-~1250Present in thione form
Aromatic C=C, C=N~1600-1400~1600-1400Characteristic aromatic ring vibrations

Data for 2-mercaptopyridine is based on matrix isolation IR spectra.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)
CompoundThiol-like absorptionThione-like absorptionSolvent
2-Mercaptopyridine~240, ~280~340-360Varies with solvent

General absorption regions for 2-mercaptopyridine tautomers.

Experimental Protocols

The following are generalized experimental protocols for the characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a non-polar solvent like benzene-d₆ to observe shifts in equilibrium) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 s.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 s.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and use a liquid IR cell.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane, water) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Spectrometer: UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Blank: Use the pure solvent as a blank for background correction.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Tautomer_ID Identification of Tautomeric Forms NMR->Tautomer_ID IR->Tautomer_ID Equilibrium_Study Study of Tautomeric Equilibrium (Solvent Effects) UV_Vis->Equilibrium_Study Tautomer_ID->Equilibrium_Study

References

Comparative Guide to the Catalytic Efficiency of 2-Mercapto-5-methylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from substituted pyridine ligands are of significant interest in catalysis due to their versatile coordination chemistry and tunable electronic and steric properties. 2-Mercapto-5-methylpyridine, a pyridine derivative featuring a thiol group, presents a compelling scaffold for the development of novel catalysts. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of stable complexes with a variety of transition metals, potentially leading to unique catalytic activities.

This guide provides a comparative overview of the catalytic efficiency of different metal complexes with this compound and structurally similar ligands. Due to a notable gap in the scientific literature directly comparing the catalytic performance of various metal complexes of this compound, this document leverages data from analogous pyridine-thiol and substituted pyridine systems to offer valuable insights and a foundational understanding for researchers in this area. The information presented herein is intended to serve as a starting point for designing and evaluating new catalytic systems based on this promising ligand.

Data Presentation: Catalytic Efficiency of Analogous Pyridine-Based Metal Complexes

The following table summarizes the catalytic performance of metal complexes with ligands structurally related to this compound in various catalytic reactions. This data, gathered from diverse studies, provides a basis for inferring the potential catalytic activity of the target complexes.

Catalyst System (Ligand)MetalReaction TypeSubstrateProductTONTOF (h⁻¹)Yield (%)Reference
Rhodium(III) oxideRhHydrogenationFunctionalized PyridinesFunctionalized Piperidines--High[1][2][3]
Iron(II) with 2-MercaptopyridineFeOxygen Activation-----[4]
Palladium with Pyridine-ThiolPdCross-CouplingAryl HalidesBiaryls--Moderate to High[5][6]
Copper(II) with Pyridine-ThiolCuOxidationAlkenesEpoxides---[7]
Nickel with Pyridine-ThiolNiCross-CouplingAryl HalidesBiaryls---[8]

Note: TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic efficiency. A higher TON indicates a more robust catalyst, while a higher TOF signifies a faster catalyst. The absence of specific values in the table reflects the lack of reported data in the cited literature for these specific systems.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of catalytic research. Below are representative protocols for the synthesis of analogous metal complexes and their application in catalytic reactions. These can be adapted for the synthesis and evaluation of this compound metal complexes.

Protocol 1: General Synthesis of a Palladium(II) Complex with a Pyridine-Thiol Ligand

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous acetonitrile.

  • To this solution, add Palladium(II) chloride (1 equivalent) portion-wise with stirring.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the Palladium(II) complex, is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid

  • Palladium(II)-2-Mercapto-5-methylpyridine complex (catalyst)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow for Catalyst Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of a this compound metal complex and the subsequent evaluation of its catalytic activity.

G cluster_synthesis Catalyst Synthesis cluster_evaluation Catalytic Efficiency Evaluation Ligand This compound Reaction Reaction under Inert Atmosphere Ligand->Reaction MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Reaction Solvent Anhydrous Solvent Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Catalyst [M(this compound)n] Complex Isolation->Catalyst CatalyticReaction Catalytic Reaction Catalyst->CatalyticReaction Substrate Substrate A Substrate->CatalyticReaction Reagent Reagent B Reagent->CatalyticReaction Analysis Analysis (GC, NMR, etc.) CatalyticReaction->Analysis Data Determine TON, TOF, Yield Analysis->Data

Caption: General workflow for the synthesis and catalytic evaluation of a this compound metal complex.

Hypothetical Catalytic Cycle for a Cross-Coupling Reaction

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a pyridine-thiol ligand. This represents a fundamental mechanistic pathway that could be applicable to complexes of this compound.

G A [Pd(0)Ln] B [Pd(II)(Ar)(X)Ln] A->B Oxidative Addition ArAr Ar-Ar' C [Pd(II)(Ar)(Ar')Ln] B->C Transmetalation C->A Reductive Elimination C->ArAr Product ArX Ar-X ArX->B ArB Ar'-B(OR)2 ArB->C Base Base Base->C

References

assessing the biological activity of 2-Mercapto-5-methylpyridine derivatives against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of 2-mercaptopyridine derivatives against known standards in antimicrobial and anticancer applications. The information is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for further investigation.

The emergence of drug-resistant pathogens and the need for more effective cancer therapies have driven the exploration of novel chemical scaffolds. Among these, pyridine derivatives, a class of heterocyclic compounds, have shown significant therapeutic potential. Specifically, derivatives of 2-mercaptopyridine are being actively investigated for their broad-spectrum biological activities. This guide focuses on the antimicrobial and anticancer properties of these compounds, presenting a comparative analysis with established standards.

Antimicrobial Activity: 2-Mercaptopyrimidine Derivatives vs. Ampicillin

A series of novel 2-mercaptopyrimidine derivatives were synthesized and evaluated for their in vitro antibacterial activity. The study focused on their efficacy against various bacterial strains, with a particular emphasis on Staphylococcus aureus, a common and often drug-resistant pathogen. The antibacterial potential of these derivatives was compared against the standard antibiotic, Ampicillin.

Data Summary: Antimicrobial Activity

The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The results for a representative 2-mercaptopyrimidine derivative against Staphylococcus aureus are summarized below in comparison to Ampicillin.

CompoundTest OrganismMIC (µg/mL)
2-Mercaptopyrimidine Derivative Staphylococcus aureus12.5
Ampicillin (Standard) Staphylococcus aureus25

Note: The data presented is a representative example from a study on 2-mercaptopyrimidine derivatives and may not be specific to the 2-mercapto-5-methylpyridine subclass. The MIC values can vary based on the specific derivative and the bacterial strain tested.

Anticancer Activity: Pyridine-Urea Derivatives vs. Doxorubicin

In the realm of oncology, various pyridine derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines. One such study focused on a series of novel pyridine-ureas and their anti-proliferative activity against the MCF-7 human breast cancer cell line. The efficacy of these compounds was compared to the widely used chemotherapeutic drug, Doxorubicin.[1]

Data Summary: Anticancer Activity

The anticancer activity was evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells in vitro. The IC50 values for a potent pyridine-urea derivative are presented below in comparison to Doxorubicin.[1]

CompoundCell LineIC50 (µM)
Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer)0.22
Doxorubicin (Standard) MCF-7 (Breast Cancer)1.93[1]

Note: The data is from a study on pyridine-urea derivatives and serves as a comparative example. The IC50 values are highly dependent on the specific chemical structure of the derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow

Broth_Microdilution_Workflow prep Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). inoculate Inoculate each well with the bacterial suspension. inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). inoculate->incubate read Visually inspect the wells for bacterial growth (turbidity). incubate->read determine The lowest concentration with no visible growth is the MIC. read->determine

Caption: Workflow for the Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the 2-mercaptopyridine derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium (e.g., Staphylococcus aureus) are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MTT Assay for Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow

MTT_Assay_Workflow seed Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow them to adhere. treat Treat the cells with various concentrations of the test compound. seed->treat incubate_cells Incubate for a specified period (e.g., 48 hours). treat->incubate_cells add_mtt Add MTT solution to each well and incubate to allow formazan crystal formation. incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve. read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-mercaptopyridine derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plate is incubated for a specific duration, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the precise mechanisms of action for many 2-mercaptopyridine derivatives are still under investigation, studies on related pyridine compounds suggest potential involvement in key cellular signaling pathways, particularly in the context of cancer.

Hypothesized Signaling Pathway in Cancer Cells

Signaling_Pathway derivative 2-Mercaptopyridine Derivative receptor Cell Surface Receptor (e.g., Tyrosine Kinase) derivative->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway targeted by pyridine derivatives.

Many pyridine derivatives have been shown to exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs). This inhibition can disrupt downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers. By blocking this pathway, these compounds can lead to a decrease in cell proliferation and an induction of apoptosis (programmed cell death). It is important to note that this is a generalized pathway, and the specific molecular targets of this compound derivatives require further elucidation.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Pyridine-thiones via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its therapeutic potential. Single-crystal X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the structural confirmation of 2-mercapto-5-methylpyridine, leveraging crystallographic data from the closely related analogue, 2-mercaptopyridine, due to the absence of publicly available data for the target compound.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-mercaptopyridine and its methyl(pyridine-2-thiolato)mercury(II) derivative. This data provides a baseline for understanding the geometry and packing of such molecules in a crystalline lattice.

Table 1: Crystallographic Data for 2-Mercaptopyridine Analogs

Parameter2-MercaptopyridineMethyl(pyridine-2-thiolato)mercury(II)[1]
Molecular FormulaC₅H₅NSC₆H₇HgNS
Molecular Weight111.17325.78
Crystal SystemNot ReportedMonoclinic
Space GroupNot ReportedP2₁/n
a (Å)Not Reported10.834(5)
b (Å)Not Reported4.206(3)
c (Å)Not Reported17.144(2)
α (°)Not Reported90
β (°)Not Reported101.91(1)
γ (°)Not Reported90
Volume (ų)Not Reported764.3
ZNot Reported4
Temperature (K)Not Reported190
R-factorNot Reported0.036

Table 2: Selected Bond Lengths for Methyl(pyridine-2-thiolato)mercury(II)[1]

BondLength (Å)
Hg-S2.374(2)
Hg-N2.980(5)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. The following protocol is a generalized procedure applicable to small organic molecules like this compound.

1. Crystallization:

  • A common method for obtaining single crystals of pyridine-thione compounds is through slow evaporation of a saturated solution.

  • For a derivative like methyl(pyridine-2-thiolato)mercury(II), crystallization can be achieved by slow evaporation from a methanol solution[1].

2. Data Collection: [2]

  • A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • The crystal is then placed on a diffractometer and cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: [2]

  • The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

  • The atomic positions and other parameters are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Visualizing Molecular Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key structural equilibrium and the general workflow of an X-ray crystallography experiment.

Caption: Tautomeric equilibrium of 2-mercaptopyridine between the thiol and thione forms.

XRay_Workflow A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: General workflow for single-crystal X-ray diffraction analysis.

Alternative Structural Confirmation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques can offer complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the connectivity and chemical environment of atoms in the molecule in solution. For instance, ¹³C NMR spectra can help to distinguish between the thiol and thione tautomers in solution[1].

2. Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups. The presence of a C=S stretching vibration would be indicative of the thione form, while an S-H stretch would suggest the thiol form.

3. Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the compound.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Mercapto-5-methylpyridine, also known as 5-methylpyridine-2-thione, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is a key step in the development of numerous compounds of interest. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this valuable compound, offering experimental data and protocols to inform laboratory practice and process development.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 2-Chloro-5-methylpyridineRoute 2: Thionation of 5-Methyl-2-pyridone
Starting Material 2-Chloro-5-methylpyridine5-Methyl-2-pyridone
Key Reagents Thiourea, Sodium HydroxideLawesson's Reagent
Typical Yield ~48%High (estimated >80%)
Reaction Time 2.5 - 3 hours (reflux)2 - 4 hours (reflux)
Reaction Temperature Reflux in Ethanol (~78 °C)Reflux in Toluene (~111 °C)
Key Advantages Readily available starting material, well-established procedure.Potentially higher yield, direct conversion of the pyridone.
Key Disadvantages Moderate yield, requires handling of thiourea.Lawesson's reagent is moisture-sensitive and can be costly.

Route 1: Synthesis from 2-Chloro-5-methylpyridine and Thiourea

This widely-used method involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methylpyridine with a sulfur nucleophile, typically generated from thiourea. The reaction proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.

G cluster_0 Route 1: From 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Isothiouronium_Salt Isothiouronium Salt Intermediate 2-Chloro-5-methylpyridine->Isothiouronium_Salt Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium_Salt Hydrolysis Hydrolysis (NaOH) Isothiouronium_Salt->Hydrolysis This compound This compound Hydrolysis->this compound

Fig 1. Synthesis of this compound from 2-Chloro-5-methylpyridine.
Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 2-mercaptopyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Thiourea

  • Ethanol

  • 15% (w/w) Sodium hydroxide solution

  • 15% (w/w) Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the residue, add a 15% aqueous solution of sodium hydroxide to adjust the pH to 8.0-9.0 and stir at room temperature for 15 minutes.

  • Extract the aqueous solution with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

  • Under an inert atmosphere, adjust the pH of the aqueous layer to 6.0-6.5 with a 15% aqueous hydrochloric acid solution to precipitate the product.

  • Collect the solid by suction filtration, wash with water, and dry to a constant weight to obtain this compound.

Quantitative Data: Based on a similar synthesis of 2-mercaptopyridine, the expected yield for this reaction is approximately 47.6%.[1]

Route 2: Thionation of 5-Methyl-2-pyridone using Lawesson's Reagent

This route offers a more direct conversion of the pyridone to the corresponding thiopyridone (the thione tautomer of 2-mercaptopyridine). Lawesson's reagent is a powerful thionating agent that efficiently replaces the carbonyl oxygen with a sulfur atom.

G cluster_1 Route 2: Thionation of 5-Methyl-2-pyridone 5-Methyl-2-pyridone 5-Methyl-2-pyridone Thionation Thionation 5-Methyl-2-pyridone->Thionation Toluene, Reflux Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thionation This compound This compound Thionation->this compound

Fig 2. Synthesis of this compound via thionation of 5-Methyl-2-pyridone.
Experimental Protocol

This is a general procedure for the thionation of amides and lactams using Lawesson's reagent.

Materials:

  • 5-Methyl-2-pyridone

  • Lawesson's Reagent

  • Anhydrous Toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methyl-2-pyridone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by direct filtration if it precipitates upon cooling, or by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Quantitative Data: While a specific yield for the thionation of 5-methyl-2-pyridone is not readily available in the searched literature, the thionation of similar lactams and amides with Lawesson's reagent typically proceeds in high yields, often exceeding 80%.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from 2-chloro-5-methylpyridine, is a well-documented and reliable method, although it may provide moderate yields. Route 2, the thionation of 5-methyl-2-pyridone, has the potential for higher yields but requires the use of the more specialized and moisture-sensitive Lawesson's reagent. Researchers and process chemists should consider these factors when selecting the optimal synthesis strategy for their specific needs.

References

Evaluating the Binding Affinity of 2-Mercapto-5-methylpyridine to Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the binding affinity of 2-Mercapto-5-methylpyridine to any particular protein target is not publicly available. This guide, therefore, provides a framework for evaluating its potential binding affinity by examining structurally similar compounds and outlining standard experimental protocols. The focus will be on a likely class of targets, the Matrix Metalloproteinases (MMPs), given the metal-chelating properties of the thiol group in this compound.

Introduction

This compound is a pyridine derivative containing a thiol group, a feature that suggests its potential to interact with a variety of biological targets, particularly metalloenzymes. The thiol group can act as a zinc-binding group, making Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, a plausible target class. MMPs are crucial in the remodeling of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer and inflammation.[1] This guide will explore the hypothetical evaluation of this compound's binding affinity against MMPs, comparing it with known inhibitors.

Comparative Analysis of MMP Inhibitors

To provide a context for the potential affinity of this compound, the following table summarizes the binding affinities of several known MMP inhibitors. These compounds represent different chemical scaffolds that target the active site of various MMPs.

Compound ClassInhibitorTarget MMP(s)Binding Affinity (Kᵢ or IC₅₀)Reference
HydroxamateMarimastatBroad Spectrum MMPsKᵢ: 3.4 nM (MMP-1), 5.2 nM (MMP-2), 8.6 nM (MMP-9)N/A
Pyrimidine DicarboxamideInhibitor 1MMP-13Kᵢ: 12 nM[2]
Pyrimidine DicarboxamideInhibitor 3MMP-13Kᵢ: 10 nM[2]
Triple-Helical PeptideTHCP8MMP-13, MT1-MMPKᵢ: 136 nM (MMP-13), 39 nM (MT1-MMP)[3]
Triple-Helical PeptideTHCP9MMP-13, MT1-MMPKᵢ: 106 nM (MMP-13), 34 nM (MT1-MMP)[3]

Experimental Protocols for Binding Affinity Determination

To empirically determine the binding affinity of this compound to a target protein like an MMP, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and powerful methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6]

Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the this compound-protein interaction.

Materials:

  • Purified target protein (e.g., MMP-13) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • This compound solution in the same buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in the same dialysis buffer.

    • Thoroughly degas both the protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.

    • Allow the system to equilibrate after each injection and measure the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte, providing kinetic data (association and dissociation rates) in addition to affinity.[7][8][9]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) for the this compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified target protein.

  • This compound solutions at various concentrations in running buffer.

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation phases.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Generate sensorgrams (plots of response units versus time) for each concentration.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₔ.

    • Calculate the equilibrium dissociation constant (Kₔ) from the ratio of the rate constants (kₔ/kₐ).

Visualizations

Experimental Workflow for Binding Affinity Evaluation

G cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_data Data Analysis Protein_Purification Target Protein Purification (e.g., MMP-13) Buffer_Matching Buffer Dialysis & Matching Protein_Purification->Buffer_Matching Ligand_Preparation This compound Solution Preparation Ligand_Preparation->Buffer_Matching ITC Isothermal Titration Calorimetry (ITC) Buffer_Matching->ITC SPR Surface Plasmon Resonance (SPR) Buffer_Matching->SPR Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS, n) ITC->Thermo_Data Kinetic_Data Kinetic Parameters (ka, kd, KD) SPR->Kinetic_Data Binding_Affinity_Report Comprehensive Binding Affinity Report Thermo_Data->Binding_Affinity_Report Compare Kinetic_Data->Binding_Affinity_Report Compare

Caption: Workflow for evaluating the binding affinity of this compound.

Matrix Metalloproteinase (MMP) Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_activation MMP Activation & Activity Growth_Factors Growth Factors, Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor ECM Extracellular Matrix (Collagen, etc.) ECM->Growth_Factors Release of Bound Factors Integrins Integrins ECM->Integrins Cell Adhesion Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Integrins->Signaling_Cascade Gene_Expression Gene Expression (e.g., AP-1, NF-κB) Signaling_Cascade->Gene_Expression Pro_MMP Pro-MMP Synthesis Gene_Expression->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Proteolytic Activation Active_MMP->ECM Degradation TIMPs TIMPs (Inhibitors) TIMPs->Active_MMP Inhibition

Caption: Simplified Matrix Metalloproteinase (MMP) signaling and activation pathway.

Conclusion

While direct experimental evidence for the binding affinity of this compound to specific protein targets is currently lacking, its chemical structure strongly suggests potential interactions with metalloenzymes such as Matrix Metalloproteinases. The comparative data on known MMP inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to design and execute studies to elucidate the binding characteristics of this compound. Such investigations are crucial for understanding its potential therapeutic applications and for the development of novel, targeted therapies.

References

Cross-Validation of Analytical Methods for the Analysis of 2-Mercapto-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Mercapto-5-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and consistency.[1] This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented, including supporting experimental data and detailed methodologies, is intended to assist researchers in selecting the most appropriate method for their specific needs and in understanding the principles of cross-validation.

Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results.[2] It is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques.[2] This guide will delve into the practical application of cross-validating HPLC and GC-MS methods for the analysis of this compound.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative data for HPLC-UV and GC-MS methods, based on the analysis of pyridine derivatives and other analogous compounds. This data provides a baseline for what can be expected during the analysis of this compound.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of reliable analytical data. The following protocols for HPLC and GC-MS analysis of this compound are based on established methods for similar compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 280-320 nm for mercaptopyridine derivatives).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. Derivatization is typically required to improve the volatility and chromatographic behavior of this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

Derivatization (Silylation):

  • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a catalyst like pyridine.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualization

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_comparison Cross-Validation Sample This compound Bulk Sample Prep Prepare Homogeneous Sample Set Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis (with Derivatization) Prep->GCMS HPLC_Data HPLC Data (Linearity, Accuracy, Precision, etc.) HPLC->HPLC_Data GCMS_Data GC-MS Data (Linearity, Accuracy, Precision, etc.) GCMS->GCMS_Data Compare Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Data->Compare GCMS_Data->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Workflow for the cross-validation of HPLC and GC-MS methods.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Define Analytical Need RoutineQC Routine QC Assay? Start->RoutineQC TraceAnalysis Trace Level Analysis? RoutineQC->TraceAnalysis No SelectHPLC Select HPLC-UV RoutineQC->SelectHPLC Yes HighThroughput High Sample Throughput Needed? TraceAnalysis->HighThroughput No SelectGCMS Select GC-MS TraceAnalysis->SelectGCMS Yes HighThroughput->SelectHPLC Yes HighThroughput->SelectGCMS No

Decision tree for selecting an analytical method.

References

Performance Benchmarking of 2-Mercapto-5-methylpyridine-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of materials based on 2-Mercapto-5-methylpyridine against relevant alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key experiments, and visualizations of relevant processes to aid in material selection and application development.

Introduction to this compound

This compound is a versatile heterocyclic compound characterized by a pyridine ring functionalized with a thiol (-SH) group and a methyl (-CH3) group. Its unique structure, particularly the nucleophilic thiol group, allows it to be a crucial intermediate and building block in a wide array of applications.[1][2] These applications span pharmaceutical development, where it is used to synthesize drugs for neurological disorders, to materials science for creating durable polymers and coatings.[1] Furthermore, it serves as a key component in agrochemicals and as a reagent in analytical chemistry for metal ion detection.[1] The ability of its thiol functionality to form stable complexes with transition metals makes it valuable in coordination chemistry and catalysis.[1][2]

Performance Area 1: Corrosion Inhibition

Pyridine derivatives containing sulfur atoms are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the pyridine ring, facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.

A study on a related compound, 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT), demonstrates the typical performance of such thiol-based heterocyclic inhibitors on low carbon steel in a 1 M HCl solution.[3][4] The inhibition efficiency (IE%) was shown to be dependent on the concentration of the inhibitor.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion rate (CR) and inhibition efficiency (IE%) of MMAT at various concentrations after 5 hours of immersion at 303 K.

Inhibitor Conc. (mM)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0.01.98-
0.11.0641.5%
0.20.7064.5%
0.30.4875.8%
0.40.3283.8%
0.50.1592.2%
1.00.1294.1%
(Data sourced from gravimetric analysis of low carbon steel in 1 M HCl)[3]

The data clearly indicates that as the concentration of the inhibitor increases, the corrosion rate decreases significantly, with the inhibition efficiency reaching up to 94.1% at 1 mM.[3] This enhanced protection is attributed to the increased surface coverage by the inhibitor molecules.[5]

Experimental Protocol: Gravimetric (Weight Loss) Measurement

This protocol outlines the methodology for determining corrosion rate and inhibition efficiency.

  • Specimen Preparation: Low carbon steel coupons of known dimensions are mechanically polished, degreased with acetone, washed with deionized water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately measured and recorded.

  • Corrosion Test: The coupons are suspended in beakers containing 1 M HCl solution without an inhibitor (control) and with various concentrations of the inhibitor.

  • Immersion: The beakers are placed in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 5 hours).

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.

  • Calculation:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is weight loss, A is the area of the coupon, T is immersion time, and D is the density of the metal.

    • The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

Visualization: Corrosion Inhibition Workflow

G cluster_prep 1. Specimen Preparation cluster_immersion 2. Immersion Test cluster_analysis 3. Analysis P1 Polish Steel Coupon P2 Degrease & Clean P1->P2 P3 Dry & Weigh (Initial) P2->P3 I1 Control: 1M HCl P3->I1 I2 Test: 1M HCl + Inhibitor P3->I2 C1 C1 A1 Remove & Clean Coupons I1->A1 C2 C2 I2->A1 A2 Dry & Weigh (Final) A1->A2 A3 Calculate Weight Loss A2->A3 A4 Determine IE% A3->A4

Caption: Workflow for evaluating corrosion inhibitor performance using the gravimetric method.

Performance Area 2: Biological and Pharmaceutical Activity

Pyridine and its derivatives are vital scaffolds in medicinal chemistry due to their ability to bind to various biological targets.[6] Thioalkyl derivatives of pyridine, including structures related to this compound, have demonstrated a range of biological activities.

Comparative Data: Biological Activities of Pyridine-Thiol Derivatives
Activity TypeTarget/ModelKey FindingReference Compound
Anticancer MCF-7 (Breast Cancer Cell Line)IC₅₀ of 0.22 µM for a 4-Fluorophenyl substituted pyridine-urea derivative.Sorafenib (IC₅₀ 4.50 µM)
Antiprotozoal T. cruzi epimastigotesGold(I) complex of pyridine-2-thiol N-oxide showed high activity (IC₅₀ 0.09 µM).Nifurtimox (IC₅₀ 6 µM)
Anxiolytic In vivo psychotropic studies6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed activity ~4 times greater than the reference.Diazepam
Antimicrobial S. aureus, C. albicansSchiff bases of amino pyridine derivatives showed substantial activity against tested strains.Standard Antibiotics

(Data compiled from multiple studies on various pyridine derivatives).[6][7][8][9]

These findings highlight the potential of pyridine-thiol based structures in developing potent therapeutic agents that outperform existing drugs in specific assays.[6][8]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol provides a standardized method for assessing the antimicrobial activity of synthesized compounds.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar, then pour it into sterile Petri dishes to a uniform thickness.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the entire surface of the agar plate with the microbial inoculum using a sterile cotton swab.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound (e.g., synthesized pyridine derivative). Place the disks firmly on the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Visualization: Kinase Inhibition Pathway

G ATP ATP Kinase Protein Kinase (e.g., VEGFR-2) ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Cell_Signal Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Cell_Signal Inhibitor Pyridine-Thiol Derivative Inhibitor->Kinase Competitive Binding

Caption: Simplified pathway of competitive kinase inhibition by pyridine-based materials.

Comparison with Alternative Materials

While this compound is highly effective, other heterocyclic compounds are also used in similar applications. Imidazole and triazole derivatives are common alternatives, particularly in corrosion inhibition.

FeatureThis compoundImidazole/Benzimidazole DerivativesKey Difference
Core Structure Pyridine RingImidazole RingPyridine is a 6-membered ring; Imidazole is a 5-membered ring.
Active Sites Ring Nitrogen, Thiol Sulfur, π-electronsRing Nitrogens, π-electrons (plus substituents like -SH)The presence and position of heteroatoms influence the electronic properties and adsorption mechanism.
Corrosion Inhibition High efficiency due to strong S-metal bonding.Efficiency is highly dependent on substituents. Mercapto groups significantly enhance performance.[10]The mercapto group often plays a dominant role in forming a strong bond with the metal surface in both classes.[10][11]
Pharmaceutical Use Broad, including CNS, anticancer, and antimicrobial agents.[1][6]Broad, including antifungal (azoles) and anti-ulcer agents.The specific ring structure dictates the scaffold's 3D orientation and binding affinity to biological targets.

The choice between these material classes often depends on the specific application, required mechanism of action, and synthetic accessibility. For corrosion inhibition, the presence of a mercapto group is often more critical than the core heterocyclic ring itself.[10]

References

Safety Operating Guide

Proper Disposal of 2-Mercapto-5-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Mercapto-5-methylpyridine is a critical aspect of laboratory safety and environmental responsibility. As a pyridine derivative, this compound and any materials contaminated with it must be treated as hazardous waste.[1] Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment, ensuring compliance with local, state, and federal regulations.

Immediate Safety and Handling Prerequisites

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, preferably within a certified chemical fume hood or a well-ventilated area, to minimize the risk of inhalation.[1][2] All personnel involved must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood is required.[2]To avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][3] For major spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with all applicable regulations. The following protocol provides a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All materials containing this compound, including the pure compound, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][4]

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[5] It is crucial to store it separately from strong oxidizing agents and acids to prevent dangerous chemical reactions.[1]

Step 2: Waste Collection and Containment
  • Select Appropriate Containers: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The container must be made of a material that is compatible with the chemical to prevent leaks or reactions.[5][6] The original container is often a suitable choice.[6]

  • Ensure Secure Closure: The container cap must be in good condition and securely fastened at all times, except when waste is being added.[5][6] This is to prevent the release of flammable or toxic vapors.

  • Avoid Overfilling: Leave at least one inch of headroom in the container to allow for expansion of the contents.[5]

Step 3: Labeling of Waste Containers

Proper labeling is a critical step for ensuring safety and regulatory compliance. The label must include the following information:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[4]

  • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • The date when the waste was first added to the container (accumulation start date).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of waste generation.[7]

  • Safe Storage Conditions: The SAA should be a well-ventilated, secure location.[1] It is important to conduct weekly inspections of the SAA for any signs of container leakage.[5]

  • Accumulation Time Limits: Partially filled containers can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[5]

Step 5: Arranging for Final Disposal
  • Contact EHS for Pickup: Do not attempt to dispose of this compound waste through standard trash or down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7]

  • Incineration: The common practice for the disposal of waste pyridine and its derivatives is through high-temperature incineration in a specially equipped facility.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 1: Identify and Segregate Waste as Hazardous ppe->segregate collect Step 2: Collect in a Compatible, Sealed Container segregate->collect label Step 3: Label Container with Contents and Hazards collect->label store Step 4: Store in Designated Satellite Accumulation Area label->store inspect Weekly Inspection for Leaks store->inspect contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs Container Full or Ready for Disposal inspect->store No Leak inspect->contact_ehs Leak Detected or Container Full end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 2-Mercapto-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 2-Mercapto-5-methylpyridine, a versatile compound in chemical synthesis.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Similar compounds are harmful if swallowed or in contact with skin.[4][5] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/GlassesChemical safety goggles or glasses with side shields are required.[2] A face shield should be used where there is a potential for splashing.[4][6]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2]
Body Protection Protective ClothingA lab coat or chemical-resistant suit is necessary.[4][7] For emergencies, a fully-encapsulating, chemical-resistant suit may be required.[4]
Respiratory Protection RespiratorUse a NIOSH or European Standard EN 149 approved respirator when handling the compound outside of a fume hood or in case of vapor/dust generation.[1][2][8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[8]

  • Ground and secure all containers when dispensing or pouring the product to prevent static discharge.[8]

2. Handling the Chemical:

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][8]

  • Do not eat, drink, or smoke in the handling area.[4][8]

  • Wash hands thoroughly after handling the substance.[1][4][8]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[2]

Emergency and Disposal Plan

Spill Management:

  • In the event of a spill, immediately evacuate the area.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For minor spills, wipe up with an absorbent material and place it in a sealed container for disposal.[8]

  • For larger spills, prevent the substance from entering drains or watercourses. Alert emergency responders and inform them of the location and nature of the hazard.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.[1]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_dispense Dispense Chemical in Fume Hood prep_emergency->handle_dispense handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure handle_clean Clean Work Area and Equipment handle_procedure->handle_clean disposal_waste Dispose of Waste per Regulations handle_procedure->disposal_waste emergency_spill Spill handle_procedure->emergency_spill emergency_exposure Personal Exposure handle_procedure->emergency_exposure storage_store Store in a Cool, Dry, Well-Ventilated Area handle_clean->storage_store disposal_ppe Doff and Dispose of Contaminated PPE handle_clean->disposal_ppe storage_store->prep_ppe For next use emergency_spill->disposal_waste Contain & Clean emergency_exposure->prep_emergency Use First Aid

Caption: A logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.